molecular formula C6H9NO B6143939 1-(azetidin-1-yl)prop-2-en-1-one CAS No. 98501-45-2

1-(azetidin-1-yl)prop-2-en-1-one

Cat. No.: B6143939
CAS No.: 98501-45-2
M. Wt: 111.14 g/mol
InChI Key: FQCJGOFQLJELIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 111.068413911 g/mol and the complexity rating of the compound is 116. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(azetidin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-2-6(8)7-4-3-5-7/h2H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCJGOFQLJELIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Azetidin-1-yl)prop-2-en-1-one: A Potent Covalent Modifier in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Azetidin-1-yl)prop-2-en-1-one, also known as N-acryloylazetidine, is a strained, four-membered heterocyclic compound that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its unique structural features, particularly the non-planar amide bond within the azetidine ring, confer enhanced electrophilicity to the acrylamide moiety. This makes it a highly reactive Michael acceptor, capable of forming stable covalent bonds with nucleophilic residues on target proteins. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of this compound, with a particular focus on its application as a covalent warhead in the design of targeted inhibitors.

Molecular Structure and Chemical Identity

This compound is characterized by a four-membered azetidine ring attached via its nitrogen atom to an acryloyl group. The inherent ring strain of the azetidine ring forces the nitrogen atom into a pyramidal geometry, which reduces the degree of resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group. This departure from the typical planarity of amides results in a more electrophilic β-carbon on the acryloyl group, rendering the molecule a potent Michael acceptor.[1]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Synonyms N-acryloylazetidine, Acryloyl azetidide
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol
CAS Number Not definitively assigned in major public databases. An isomer, 1-(Azetidin-3-yl)prop-2-en-1-one, has the CAS number 1600569-60-5.[2]

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for the isolated monomer, some properties are predicted based on computational models and data from analogous structures.

Table 2: Physicochemical Properties

PropertyValueSource
Physical State Predicted to be a liquid or low-melting solid at room temperature.Inferred from similar acrylamides[3]
Boiling Point Not experimentally determined.
Melting Point Not experimentally determined.
Solubility Expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, and ethyl acetate.
pKa (conjugate acid) Not experimentally determined.

Spectroscopic Characterization:

¹H NMR Spectroscopy (Predicted):

  • Vinyl Protons: Three protons of the acryloyl group are expected to resonate in the downfield region (δ 5.5-7.0 ppm) as a characteristic set of doublets of doublets (dd) or multiplets, showing geminal and vicinal couplings.

  • Azetidine Protons: The protons on the azetidine ring are expected to appear as triplets or multiplets in the upfield region. The two methylene groups adjacent to the nitrogen will likely have distinct chemical shifts due to the influence of the acryloyl group.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon: The amide carbonyl carbon is expected to have a chemical shift in the range of δ 165-175 ppm.

  • Vinyl Carbons: The two carbons of the vinyl group will appear in the olefinic region (δ 120-140 ppm).

  • Azetidine Carbons: The methylene carbons of the azetidine ring are expected in the upfield region (δ 30-50 ppm). The conjugation between the C=C and C=O double bonds in N-acryloylazetidine is suggested to be effective based on NMR data of related compounds.[4]

Infrared (IR) Spectroscopy (Predicted):

  • C=O Stretch: A strong absorption band characteristic of the amide carbonyl group is expected around 1650-1680 cm⁻¹.

  • C=C Stretch: An absorption corresponding to the carbon-carbon double bond of the acryloyl group is expected around 1620-1640 cm⁻¹.

  • C-H Stretches: Alkenyl C-H stretches are anticipated just above 3000 cm⁻¹, while alkyl C-H stretches will be just below 3000 cm⁻¹.

Mass Spectrometry (Predicted):

  • The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 111.14. Common fragmentation patterns would likely involve cleavage of the azetidine ring and the acryloyl moiety.

Synthesis of this compound

A general and straightforward method for the synthesis of N-acryloyl azetidines involves the acylation of azetidine with acryloyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[1]

Reaction Scheme:

G cluster_0 Initial Non-covalent Binding cluster_1 Covalent Bond Formation Inhibitor This compound Complex Reversible Enzyme-Inhibitor Complex Inhibitor->Complex Ki Protein Target Protein (with Cysteine residue) Protein->Complex Ki Covalent_Complex Irreversible Covalent Adduct Complex->Covalent_Complex kinact (Michael Addition)

Sources

N-Acryloylazetidine Covalent Warhead: Mechanism, Reactivity, and Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-acryloylazetidine moiety represents a specialized class of "tunable" covalent warheads, distinct from the more common acryloyl-piperidine or -pyrrolidine scaffolds. Gaining prominence through the rigorous optimization of KRAS G12C inhibitors, this warhead offers a unique balance of electrophilicity , metabolic stability , and vector geometry . Unlike highly reactive warheads that risk off-target toxicity, the N-acryloylazetidine motif leverages the ring strain and specific steric profile of the 4-membered azetidine ring to position the Michael acceptor (


-unsaturated amide) precisely against target nucleophiles (typically Cysteine) while minimizing non-specific glutathione (GSH) depletion.

This guide details the physicochemical mechanics of this warhead, providing a self-validating framework for its synthesis, kinetic characterization, and deployment in drug discovery.

Mechanistic Foundations

Chemical Architecture & Ring Strain

The core of this warhead is the 1-acryloylazetidine system.

  • Structure: An acrylamide group (

    
    ) where the nitrogen is part of a strained 4-membered azetidine ring.
    
  • Electronic Effect: In standard amides, the nitrogen lone pair resonates strongly with the carbonyl, reducing the carbonyl's electrophilicity. In N-acyl azetidines, the ring strain (

    
    26 kcal/mol) and the geometric constraints slightly perturb this resonance. While not as extreme as in 
    
    
    
    -lactams (2-azetidinones), the N-acryloylazetidine amide bond often exhibits distinct rotational barriers and planarity compared to larger rings (pyrrolidine/piperidine), subtly influencing the electron deficiency of the
    
    
    -carbon of the acrylamide.
  • Steric Vector: The azetidine ring is compact and rigid. It directs the acrylamide vector with less conformational entropy than acyclic amines or larger flexible rings, reducing the entropic penalty upon binding.

Reaction Mechanism: The Michael Addition

The irreversible inhibition proceeds via a specific 1,4-conjugate addition (Michael addition). The target thiolate (Cys-S⁻) attacks the


-carbon of the acrylamide.

MichaelAddition cluster_mechanism Mechanism of Action Reactants Reactants (Protein-S⁻ + N-Acryloylazetidine) TS Transition State (Tetrahedral Enolate) Reactants->TS Nucleophilic Attack (Cys-S⁻ -> β-Carbon) Product Covalent Adduct (Thioether Bond Formed) TS->Product Proton Transfer (Enolate -> Amide)

Figure 1: Step-wise mechanism of covalent adduct formation. The azetidine ring remains intact throughout the reaction, serving as the anchor.

Reactivity & Selectivity Profile

The "Goldilocks" reactivity of N-acryloylazetidine is its defining feature. It is reactive enough to modify the target cysteine within the residence time of the drug but stable enough to survive systemic circulation.

Comparative Reactivity Analysis

The ring size attached to the acrylamide nitrogen influences the


  (rate of covalent bond formation).
Warhead TypeRing SizeRelative Reactivity (Theoretical)Metabolic StabilityKey Characteristic
N-Acryloylazetidine 4Moderate/High High Rigid vector; reduced N-oxidation liability compared to piperazines.
N-Acryloylpyrrolidine5ModerateModerateStandard "workhorse" warhead; good balance but higher lipophilicity than azetidine.
N-Acryloylpiperidine6Low/ModerateLowOften suffers from rapid oxidative metabolism (N-dealkylation/oxidation).
N,N-DimethylacrylamideAcyclicLowVariableHigh conformational entropy; often less potent due to entropic penalty.
Metabolic Advantage

Azetidines are less lipophilic (lower LogD) than their pyrrolidine/piperidine counterparts, improving solubility. Furthermore, the strained azetidine nitrogen is less basic and often less prone to Cytochrome P450-mediated N-oxidation or


-carbon hydroxylation, a common clearance pathway for piperidine-based drugs.

Experimental Protocols (Self-Validating Systems)

Synthesis of N-Acryloylazetidine Intermediates

Objective: Generate the warhead from a secondary amine precursor.

Reagents:

  • Azetidine derivative (free base or HCl salt).

  • Acryloyl chloride (freshly distilled or commercial high-purity).

  • DIPEA (Diisopropylethylamine) or

    
     (in biphasic systems).
    
  • Solvent: DCM (Dichloromethane) or THF at 0°C.

Protocol:

  • Dissolution: Dissolve 1.0 eq of the azetidine substrate in dry DCM (0.1 M concentration). Add 3.0 eq of DIPEA. Cool to 0°C under

    
    .
    
  • Acylation: Dropwise add 1.1 eq of acryloyl chloride. Critical: Control exotherm to prevent polymerization.

  • Monitor: TLC/LC-MS after 30 mins. Look for mass shift (+54 Da).

  • Quench: Add saturated

    
    .
    
  • Validation:

    
     NMR must show characteristic acrylamide signals: 
    
    
    
    6.1–6.3 (dd), 6.0–6.2 (dd), 5.6–5.7 (dd). Note: Rotamers may be visible due to restricted amide rotation.
GSH Reactivity Assay ( Determination)

Objective: Assess the intrinsic electrophilicity (


) to predict off-target toxicity.

Protocol:

  • Prepare Stocks: Test compound (10 mM in DMSO), GSH (100 mM in water), Internal Standard (e.g., Naproxen).

  • Incubation: Mix compound (final 50

    
    M) with GSH (final 5 mM, 100-fold excess) in PBS (pH 7.4) at 37°C.
    
  • Sampling: At t=0, 15, 30, 60, 120, 240 min, remove aliquots and quench with 1% Formic Acid/Acetonitrile.

  • Analysis: LC-MS/MS. Monitor the disappearance of the parent peak.

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .
    • 
      .
      
    • Target: For a viable drug candidate,

      
       should typically be 
      
      
      
      mins (low intrinsic reactivity), relying on binding affinity (
      
      
      ) to drive the specific reaction.
Intact Protein Mass Spectrometry

Objective: Confirm covalent labeling stoichiometry (1:1 adduct).

Protocol:

  • Incubation: Incubate Target Protein (1

    
    M) with N-acryloylazetidine inhibitor (1.5 
    
    
    
    M) in buffer (20 mM HEPES, 150 mM NaCl, pH 7.5) for 1 hour.
  • Desalting: Use C4 ZipTip or rapid SEC cartridge to remove non-covalent binder.

  • MS Analysis: ESI-TOF MS (deconvoluted spectra).

  • Criteria:

    • Pass: Mass shift of exactly +[MW of Inhibitor]. No +2x adducts (selectivity).

    • Fail: No shift (lack of potency) or multiple shifts (promiscuity).

Optimization Workflow: The SAR Loop

Drug discovery with this warhead requires optimizing both the non-covalent binding (


) and the warhead positioning (

).

SAR_Workflow Design Design Scaffold (N-Acryloylazetidine) Synthesis Synthesis Design->Synthesis Biochem Biochemical Assay (IC50 / kinact/KI) Synthesis->Biochem GSH GSH Reactivity (Safety Filter) Synthesis->GSH MS Intact MS (Validation) Biochem->MS If Potent Decision Decision Point GSH->Decision t1/2 > 2h? MS->Decision Specific Adduct? Decision->Design Optimize R-groups

Figure 2: Iterative SAR workflow for covalent inhibitor optimization.

References

  • Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C. Source: ACS Medicinal Chemistry Letters (2019). URL:[Link]

  • Covalent inhibitors: a rational approach to drug discovery. Source: MedChemComm (2011). URL:[Link]

  • Characterising covalent warhead reactivity. Source: Bioorganic & Medicinal Chemistry (2019). URL:[Link]

  • Azetidines in Drug Discovery. Source: Journal of Medicinal Chemistry (2016). URL:[Link]

Foreword: Navigating the Thermodynamic Landscape of Novel Monomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Properties of N-Acryloylazetidine and its Polymerization

To the researchers, scientists, and drug development professionals exploring the frontiers of polymer chemistry, this guide serves as a foundational resource for understanding the thermodynamic properties of N-acryloylazetidine. While specific, experimentally-derived thermodynamic data for this particular monomer is not yet prevalent in published literature, the principles governing its behavior are well-established. This document provides a robust framework for both the experimental determination and theoretical understanding of the key thermodynamic parameters that dictate the polymerization behavior of N-acryloylazetidine and its analogues. By synthesizing established methodologies with insights into the behavior of related N-substituted acrylamides, we equip you with the knowledge to predict, control, and optimize the polymerization of this promising monomer for your advanced applications.

Introduction: N-Acryloylazetidine and the Thermodynamic Imperative

N-acryloylazetidine is a vinyl monomer featuring a four-membered azetidine ring, a structure that imparts unique polarity and potential for post-polymerization modification. As with any polymerization process, the transformation of monomer to polymer is governed by a delicate balance of enthalpy and entropy. A thorough understanding of these thermodynamic driving forces is not merely academic; it is critical for:

  • Predicting Polymerizability: Will the monomer polymerize under desired conditions?

  • Controlling Reaction Kinetics: How does temperature influence the rate and feasibility of the reaction?

  • Ensuring Stability: Understanding the concept of ceiling temperature (Tc) is crucial to prevent depolymerization.

  • Tailoring Material Properties: The resulting polymer's thermal properties, such as the glass transition temperature (Tg), are direct consequences of the monomer's structure and the thermodynamics of its polymerization.

The fundamental relationship that governs polymerization is the Gibbs free energy equation:

ΔG_p = ΔH_p - TΔS_p

Where:

  • ΔG_p is the Gibbs free energy of polymerization. For polymerization to be spontaneous, ΔG_p must be negative.

  • ΔH_p is the enthalpy of polymerization. This is typically negative (exothermic) for vinyl monomers as a stronger σ-bond is formed at the expense of a weaker π-bond.[1]

  • ΔS_p is the entropy of polymerization. This is almost always negative, as the random arrangement of monomer molecules is converted into a more ordered polymer chain structure.[1]

  • T is the absolute temperature in Kelvin.

Because the entropic term (-TΔS_p) is positive and increases with temperature, it directly opposes the typically favorable enthalpic term. This interplay gives rise to the concept of a ceiling temperature (T_c) , above which polymerization is no longer thermodynamically favorable (ΔG_p ≥ 0).

Key Thermodynamic Parameters and Their Significance

Enthalpy of Polymerization (ΔH_p)

The enthalpy of polymerization is a measure of the heat released during the conversion of one mole of monomer into a polymer. For vinyl monomers like N-acryloylazetidine, this value is largely influenced by the conversion of a C=C π-bond into a C-C σ-bond, a process that is strongly exothermic.[1] Structural factors, such as steric hindrance between substituent groups, can reduce the magnitude of this exotherm.[2]

Entropy of Polymerization (ΔS_p)

The entropy of polymerization reflects the change in disorder. The transition from a multitude of free-moving monomer units to a constrained polymer chain results in a significant loss of translational, rotational, and vibrational freedom, making ΔS_p inherently negative.[1]

Ceiling Temperature (T_c)

The ceiling temperature is the critical temperature at which the rate of polymerization equals the rate of depolymerization. It is defined as:

T_c = ΔH_p / ΔS_p

Knowledge of T_c is vital for selecting appropriate polymerization temperatures and for understanding the thermal stability of the resulting polymer.

Heat Capacity (C_p)

The heat capacity of the monomer and the resulting polymer is essential for accurate calorimetric studies and for understanding the thermal behavior of the material. It represents the amount of heat required to raise the temperature of the substance by one degree.

Glass Transition Temperature (T_g)

The glass transition temperature is a property of the amorphous polymer. It is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For poly(N-substituted acrylamide)s, the T_g is influenced by factors such as the rigidity of the polymer backbone and the size and interactions (e.g., hydrogen bonding) of the side groups.[3] For poly(N-acryloylazetidine), the constrained four-membered ring is expected to significantly impact chain mobility and thus the T_g.

Table 1: Typical Thermodynamic Values for Structurally Related Acrylic Polymers (Note: These values are for illustrative purposes to provide context, as specific data for N-acryloylazetidine is not available in the cited literature.)

PolymerMonomerT_g (°C)ΔH_p (kJ/mol)
Poly(acrylamide)Acrylamide~194[3]-82.8
Poly(N,N-dimethylacrylamide)N,N-dimethylacrylamide~125[3]-57.7
Poly(methyl acrylate)Methyl acrylate~10-77.4
Poly(n-butyl acrylate)n-butyl acrylate~-54-77.4

Values for ΔH_p are typical literature values for bulk polymerization. T_g values can vary with polymer molecular weight and measurement conditions.

Experimental Determination of Thermodynamic Properties

Differential Scanning Calorimetry (DSC) is the cornerstone technique for experimentally determining the key thermodynamic properties of a monomer and its polymer.

Workflow for Thermodynamic Characterization via DSC

The following diagram outlines the logical workflow for a comprehensive thermal analysis of a novel monomer like N-acryloylazetidine.

DSC_Workflow start_end start_end process process data_out data_out decision decision start Start: Purified N-acryloylazetidine Monomer prep_sample Prepare DSC Sample: Monomer + Initiator in a sealed pan start->prep_sample run_dsc Run Dynamic DSC Scan (e.g., 10°C/min under N2) prep_sample->run_dsc observe_exo Observe Polymerization Exotherm? run_dsc->observe_exo calc_hp Integrate Exotherm Area to calculate ΔH_p observe_exo->calc_hp  Yes polymerize Perform Bulk Polymerization & Purify Polymer observe_exo->polymerize No (or for T_g) calc_hp->polymerize prep_poly_sample Prepare DSC Sample: Purified Polymer polymerize->prep_poly_sample run_poly_dsc Run Heat-Cool-Heat DSC Scan (e.g., 10°C/min under N2) prep_poly_sample->run_poly_dsc determine_tg Determine T_g from 2nd Heating Scan (Midpoint) run_poly_dsc->determine_tg determine_cp Determine Heat Capacity (C_p) (Requires Sapphire Standard) run_poly_dsc->determine_cp end End: Key Thermodynamic Parameters Obtained determine_tg->end determine_cp->end

Caption: Experimental workflow for determining ΔH_p, T_g, and C_p.

Detailed Experimental Protocol: Determining ΔH_p via DSC

This protocol describes a self-validating system for measuring the enthalpy of polymerization.

Objective: To quantify the heat released (ΔH_p) during the free-radical polymerization of N-acryloylazetidine.

Materials:

  • N-acryloylazetidine monomer (high purity)

  • Azo initiator (e.g., AIBN)

  • High-pressure DSC pans and lids

  • DSC instrument (calibrated for temperature and enthalpy)

  • Nitrogen gas supply (high purity)

Methodology:

  • Instrument Calibration (Trustworthiness Pillar): Prior to the experiment, calibrate the DSC instrument's temperature and enthalpy response using a high-purity standard, such as indium. This ensures the accuracy of the measured heat flow.[4]

  • Sample Preparation: In a controlled environment (e.g., a glovebox to exclude oxygen, which can inhibit free-radical polymerization), accurately weigh 2-3 mg of the monomer into a high-pressure DSC pan. Add a known, catalytic amount of initiator (e.g., 0.5 mol%).

    • Expertise Insight: Using high-pressure pans is critical. The polymerization exotherm can increase the internal pressure, and a standard aluminum pan may rupture, invalidating the measurement and potentially contaminating the instrument.

  • Sealing the Pan: Hermetically seal the pan. An improperly sealed pan can lead to monomer evaporation during the scan, which would manifest as an endothermic event, interfering with the exotherm measurement.

  • Reference Pan: Prepare an empty, sealed pan to be used as a reference.

  • DSC Program Execution:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a temperature well below the initiator's decomposition temperature (e.g., 25°C for AIBN).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) through the polymerization temperature range up to a point where the reaction is complete (e.g., 200°C).

    • Causality Insight: A heating rate of 10°C/min is a common starting point. It is fast enough to produce a distinct, easily integrable peak but slow enough to minimize thermal lag effects. The experiment should be run under a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative side reactions.[4]

  • Data Analysis:

    • The software will plot heat flow versus temperature. The polymerization will appear as a broad exothermic peak.

    • Integrate the area under this peak. The result will be the total heat evolved in Joules (J).

    • Normalize this value by the mass of the monomer in the pan to get the enthalpy in J/g.

    • Convert this to the molar enthalpy of polymerization (ΔH_p) in kJ/mol using the monomer's molecular weight.

Detailed Experimental Protocol: Determining T_g via DSC

Objective: To determine the glass transition temperature of poly(N-acryloylazetidine).

Methodology:

  • Sample Preparation: Place 5-10 mg of the purified, dry polymer into a standard aluminum DSC pan.

  • DSC Program Execution (Heat-Cool-Heat):

    • First Heat: Ramp the temperature from 25°C to a temperature well above the expected T_g (e.g., 200°C) at 10°C/min. This step erases the polymer's prior thermal history.

    • Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back down to the starting temperature.

    • Second Heat: Ramp the temperature again at 10°C/min through the transition region.

    • Expertise Insight: The T_g should always be determined from the second heating scan. This ensures the measurement reflects the intrinsic properties of the material under controlled conditions, free from artifacts like residual solvent or internal stresses from its initial synthesis.[3]

  • Data Analysis:

    • On the thermogram from the second heating scan, the glass transition will appear as a step-like change in the heat capacity.

    • The T_g is typically reported as the midpoint of this transition.

The Interplay of Thermodynamics in Polymerization

The relationship between enthalpy, entropy, and temperature is not just theoretical; it has profound practical implications for synthesizing and using polymers.

Thermo_Relationship favorable favorable unfavorable unfavorable balance balance result result Enthalpy ΔH_p (Enthalpy) Typically Negative (Exothermic) Gibbs ΔG_p = ΔH_p - TΔS_p Enthalpy->Gibbs Entropy ΔS_p (Entropy) Always Negative (Increased Order) Temp_Factor -TΔS_p Term Becomes more positive (unfavorable) as T increases Entropy->Temp_Factor Temp_Factor->Gibbs Low_T Low Temperature |ΔH_p| > |-TΔS_p| Gibbs->Low_T High_T High Temperature |ΔH_p| < |-TΔS_p| Gibbs->High_T Poly_Favored ΔG_p < 0 Polymerization is Favored Low_T->Poly_Favored Poly_Unfavored ΔG_p > 0 Depolymerization is Favored High_T->Poly_Unfavored Tc Ceiling Temperature (T_c) ΔG_p = 0 Equilibrium Poly_Favored->Tc Poly_Unfavored->Tc

Caption: Relationship between ΔG, ΔH, TΔS, and Ceiling Temperature (T_c).

Conclusion and Future Outlook

This guide has established the fundamental thermodynamic principles and experimental methodologies required to characterize N-acryloylazetidine. While direct data remains to be published, the protocols for DSC analysis of ΔH_p and T_g provide a clear and reliable path for researchers to generate this crucial information. The thermodynamic properties derived from these experiments are the essential first step in unlocking the potential of poly(N-acryloylazetidine), enabling rational process design, ensuring thermal stability, and ultimately, accelerating its journey from a novel monomer to an advanced material in research and drug development.

References

  • Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. (n.d.). Elsevier Science Ltd.
  • Preparation and thermal study of polymers derived
  • Effect of temperature on solid state polymerization of N-substituted acrylamides induced by preirradi
  • Thermodynamics of vinylcyclohexane, polyvinylcyclohexane, and vinilcyclohexane polymerization. (n.d.).
  • Solution Properties of Hydrophobically Modified Copolymers of N-Isopropylacrylamide and N-Glycine Acrylamide: A Study by Microcalorimetry and Fluorescence Spectroscopy. (2000).
  • Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. (2023). MDPI.
  • Synthesis and Copolymerization of several N-substituted acrylamides. (n.d.). Baghdad Science Journal.
  • The thermodynamics and kinetics of depolymerization: what makes vinyl monomer regener
  • Thermodynamics of Polymer Blends. (n.d.).
  • Thermodynamics of Polymeriz
  • Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temper
  • Polymers from S-vinyl monomers: reactivities and properties. (2022). RSC Publishing.
  • Heats of polymerization.
  • Improved Approach for ab Initio Calculations of Rate Coefficients for Secondary Reactions in Acrylate Free-Radical Polymeriz
  • Heat Capacity and Other Thermodynamic Properties of Linear Macromolecules VI. Acrylic Polymers. (2009). NIST.
  • Thermodynamic and Ultrasonic Properties of Acrylic Monomers. (1973). NTIS.
  • Theoretical Insights Into Thermal Self-Initiation Reactions of Acrylates. (n.d.). University of Pennsylvania.
  • Liquid heat capacity of an amorphous poly(lactic acid). (2025).
  • Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition. (2025).

Sources

1-(Azetidin-1-yl)prop-2-en-1-one: A Comprehensive Analysis of Solubility in Organic Solvents versus Water

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of covalent drug discovery and advanced polymer synthesis, understanding the precise solvation mechanics of reactive monomers is critical. 1-(Azetidin-1-yl)prop-2-en-1-one (commonly known as N-acryloylazetidine) is a highly reactive,


-disubstituted acrylamide. It features a strained four-membered azetidine ring conjugated to an electrophilic acryloyl group.

This whitepaper dissects the solubility profile of this compound, contrasting its behavior in organic solvents versus aqueous media. By analyzing its hydrogen-bonding capacity and molecular topology, we establish the causality behind its high miscibility in organic phases and its robust aqueous solubility—properties that dictate its utility as a Michael acceptor warhead in pharmacology and as a monomer for stimuli-responsive polymers [1].

Molecular Anatomy & Physicochemical Rationale

To predict and manipulate the solubility of this compound, we must first deconstruct its molecular anatomy:

  • The Amide Core (Hydrogen Bond Acceptor): The molecule is a tertiary amide. The nitrogen atom is fully substituted by the azetidine ring, meaning the molecule possesses zero hydrogen bond donors (HBD) . However, the carbonyl oxygen is a potent hydrogen bond acceptor (HBA) .

  • The Azetidine Ring (Hydrophobic Cavity): The four-membered nitrogen heterocycle adds a localized region of hydrophobicity. Because the ring is small (3 carbons), the energetic penalty for forming a hydration cavity in water is relatively low compared to larger heterocycles (e.g., piperidine).

  • Causality of Solvation: Primary and secondary amides often exhibit limited solubility in non-polar solvents due to strong intermolecular hydrogen bonding (self-association) that forms a cohesive, high-energy liquid or solid state. Because this compound lacks an HBD, this self-association barrier is eliminated. Consequently, solvent molecules—whether organic or aqueous—can readily penetrate and form a primary solvation shell without needing to overcome a massive lattice or cohesive energy barrier.

Comparative Solubility Data

The table below summarizes the solubility profile of this compound across different solvent classes, grounded in thermodynamic principles.

Solvent SystemSolubility ProfileMechanistic Rationale
Aqueous Media (Water, PBS) Highly Soluble (>100 mg/mL)The favorable enthalpy of hydrogen bonding between water molecules and the carbonyl oxygen outweighs the entropic penalty of hydrating the small azetidine ring and vinyl group.
Polar Aprotic (DMSO, DMF, MeCN) MiscibleStrong dipole-dipole interactions perfectly match the polarity of the tertiary amide. Ideal for preparing high-concentration stock solutions.
Halogenated (DCM, Chloroform) MiscibleExcellent solvation of the hydrophobic azetidine and vinyl moieties via dispersion forces, combined with dipole interactions at the amide core.
Aliphatic Hydrocarbons (Hexane) Low to ModerateThe high polarity of the conjugated amide core restricts infinite miscibility in purely non-polar, non-polarizable media.

Mechanistic Solvation Workflow

The following diagram illustrates the logical relationship between the molecule's structural features, its solvation pathways in different media, and the resulting downstream applications.

SolProfile Target This compound Solubility Profiling Org Organic Solvents (DMSO, DCM, THF) Target->Org Aq Aqueous Media (Water, PBS) Target->Aq OrgMech Dipole-Dipole & Dispersion (No H-Bond Donor Barrier) Org->OrgMech AqMech Hydrogen Bonding (Carbonyl H-Bond Acceptor) Aq->AqMech OrgResult Miscible / Highly Soluble Ideal for Stock Solutions OrgMech->OrgResult AqResult Highly Soluble Monomer (Supports Bio-Assays) AqMech->AqResult Polymer Anionic Polymerization Poly(N-acryloylazetidine) AqResult->Polymer Polymerization LCST LCST Phase Separation (Temperature-Triggered) Polymer->LCST Heating > Cloud Point

Workflow detailing the solvation mechanics and downstream applications of N-acryloylazetidine.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in assay design, solubility must be quantified using self-validating systems. Below are the field-proven methodologies for determining both thermodynamic and kinetic solubility.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask HPLC-UV)

This protocol determines the absolute equilibrium solubility of the compound. Because this compound is a liquid at room temperature, this assay identifies the saturation point (liquid-liquid phase separation) in aqueous buffers.

  • System Suitability Check: Inject a 5-point standard curve of this compound dissolved in 100% acetonitrile into the HPLC-UV (detection at ~230 nm for the

    
    -unsaturated amide). Validation:
    
    
    
    must be
    
    
    .
  • Sample Preparation: Add an excess of the monomer (e.g., 200

    
    L) to 800 
    
    
    
    L of the target aqueous buffer (e.g., PBS, pH 7.4) in a sealed glass vial to force saturation.
  • Equilibration: Agitate the vial at a constant temperature (25.0 ± 0.1 °C) using a thermoshaker at 800 rpm.

  • Self-Validating Sampling: Extract 50

    
    L aliquots at 24 hours  and 48 hours . Centrifuge the aliquots at 15,000 x g for 15 minutes to separate any micro-emulsions.
    
  • Analysis: Dilute the aqueous supernatant with mobile phase and analyze via HPLC-UV.

  • Causality & Validation: The system is self-validated if the concentration difference between the 24h and 48h time points is

    
    . This proves that thermodynamic equilibrium has been achieved rather than a metastable supersaturated state.
    
Protocol B: Kinetic Solubility (High-Throughput Nephelometry)

In drug discovery, compounds are often spiked from DMSO stocks into aqueous assays. This protocol determines the concentration at which the compound crashes out of solution kinetically.

  • Stock Preparation: Prepare a 100 mM stock of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock into PBS (pH 7.4), maintaining a constant final DMSO concentration of 1% (v/v) across all wells. Causality: Maintaining constant DMSO prevents co-solvent concentration variations from skewing the precipitation threshold.

  • Internal Controls:

    • Negative Control: PBS + 1% DMSO (establishes baseline scattering).

    • Positive Control: Amiodarone or Haloperidol (validates the nephelometer's sensitivity to particulate formation).

  • Incubation & Reading: Incubate the plate for 2 hours at room temperature, then read the light scattering (nephelometry) at 620 nm.

  • Data Interpretation: The kinetic solubility limit is defined as the highest concentration where the scattering signal remains within 3 standard deviations of the negative control baseline.

Applications in Polymer Science & Drug Design

Polymer Science (LCST Behavior): While the this compound monomer is highly soluble in water, its corresponding polymer, poly(N-acryloylazetidine), exhibits unique behavior. Synthesized via anionic or radical polymerization [1], the polymer backbone introduces significant hydrophobicity. As the temperature of the aqueous solution increases, the entropic penalty of the highly ordered water molecules surrounding the polymer outweighs the enthalpic gain of carbonyl hydration. This thermodynamic shift drives the polymer chains to collapse and phase-separate, a phenomenon known as Lower Critical Solution Temperature (LCST) behavior.

Covalent Drug Discovery: In pharmacology, the acrylamide moiety is a privileged electrophile used to target nucleophilic cysteine residues (e.g., in KRAS G12C inhibitors). The high aqueous solubility of the N-acryloylazetidine warhead ensures that incorporating this reactive group into a lead compound does not severely degrade the parent molecule's pharmacokinetic profile or cause assay-disrupting aggregation.

References

  • Suzuki, T., Kusakabe, J.-I., Kitazawa, K., & Ishizone, T. (2010). Living Anionic Polymerization of N-Methacryloylazetidine: Anionic Polymerizability of N,N-Dialkylmethacrylamides. Macromolecules, 43(1), 107–116.[Link]

The Strategic Marriage of Strain and Reactivity: A Technical Guide to the History and Development of Azetidine Acrylamides in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the conformationally constrained azetidine scaffold and the reactive acrylamide warhead has given rise to a powerful and versatile class of molecules in modern drug discovery. This in-depth technical guide provides a comprehensive overview of the history, rationale, synthetic evolution, and therapeutic applications of azetidine acrylamides. By examining the unique physicochemical properties imparted by the four-membered ring and the strategic implementation of the Michael acceptor, we will explore how this chemical marriage has led to the development of potent, selective, and clinically relevant covalent inhibitors. This guide will delve into the causality behind experimental choices in their synthesis and optimization, offering field-proven insights for researchers in the field.

Introduction: Two Pillars of Modern Medicinal Chemistry

The journey of azetidine acrylamides in drug design is a story of convergence, where two seemingly disparate areas of medicinal chemistry—strained ring systems and covalent inhibitors—found a synergistic partnership. To fully appreciate the significance of this combination, it is essential to first understand the individual contributions of each component.

The Azetidine Scaffold: From Chemical Curiosity to Privileged Motif

The history of the azetidine ring, a four-membered saturated nitrogen-containing heterocycle, began in 1888 with its first synthesis by German chemists Siegmund Gabriel and J. Weiner.[1] For many years, the inherent ring strain of approximately 25.4 kcal/mol made it a synthetic challenge and it was largely regarded as a chemical curiosity.[1][2] A significant turning point came in 1955 with the isolation of the naturally occurring L-azetidine-2-carboxylic acid, which hinted at the biological relevance of this scaffold.[3]

It was not until the late 20th and early 21st centuries that the true potential of substituted azetidines was realized in drug discovery.[3] Medicinal chemists began to appreciate that the conformational rigidity of the azetidine ring could precisely position substituents in three-dimensional space, a highly desirable trait for optimizing interactions with biological targets.[3][4] Furthermore, the incorporation of this sp3-rich motif was found to confer a range of beneficial physicochemical properties, including:

  • Improved Metabolic Stability: The strained ring can be less susceptible to metabolic degradation compared to more flexible aliphatic chains or larger rings.[5][6]

  • Enhanced Aqueous Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often leading to improved solubility.[5]

  • Reduced Lipophilicity: Azetidines can serve as bioisosteres for larger, more lipophilic groups, helping to optimize the overall pharmacokinetic profile of a drug candidate.[5]

Today, several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine motif, a testament to its status as a privileged scaffold in medicinal chemistry.[5][7]

The Acrylamide Warhead: The Rise of Targeted Covalent Inhibition

The concept of covalent drugs is not new; aspirin, marketed since 1899, exerts its effect through covalent modification of its target.[8] However, for a long time, the inclusion of reactive functional groups in drug candidates was often avoided due to concerns about off-target reactivity and potential toxicity.[8][9]

The paradigm began to shift with the advent of targeted covalent inhibition, where a reactive "warhead" is appended to a ligand that has high affinity for a specific biological target. This approach combines the best of both worlds: the selectivity of a non-covalent binder with the prolonged duration of action and high potency of a covalent inhibitor.[8][10]

The acrylamide group has emerged as one of the most popular and versatile covalent warheads.[11][12] Its utility stems from its ability to act as a Michael acceptor, reacting with nucleophilic amino acid residues, most notably cysteine, on the target protein.[13][14] This reaction, a Michael addition, forms a stable covalent bond, effectively and often irreversibly inhibiting the protein's function.[14] The reactivity of the acrylamide can be finely tuned through electronic modifications to the molecule, allowing for a balance between on-target reactivity and off-target promiscuity.[11][15] The success of this approach is exemplified by several FDA-approved drugs, including afatinib and ibrutinib.[12][13]

The Developmental History of Azetidine Acrylamides: A Strategic Union

The deliberate combination of the azetidine scaffold and the acrylamide warhead is a more recent development, driven by the need for highly selective and potent covalent inhibitors for challenging drug targets. The rationale for this pairing is multifold:

  • Precise Warhead Positioning: The rigid azetidine ring acts as a stable platform to orient the acrylamide warhead for optimal interaction with the target nucleophile (e.g., a cysteine residue). This precise positioning enhances the rate of the covalent reaction and contributes to selectivity.

  • Modulation of Reactivity: The electronic properties of the azetidine ring and its substituents can influence the reactivity of the acrylamide Michael acceptor.[16] This provides an additional handle for medicinal chemists to fine-tune the desired level of reactivity.

  • Exploration of Novel Chemical Space: The combination of these two motifs allows for the creation of unique three-dimensional structures that can access binding pockets inaccessible to more conventional scaffolds.[17]

  • Improved Drug-like Properties: The inherent benefits of the azetidine scaffold, such as improved solubility and metabolic stability, can be imparted to the covalent inhibitor, leading to a more favorable overall ADME (absorption, distribution, metabolism, and excretion) profile.[13][18]

A significant milestone in the application of azetidine acrylamides was in the pursuit of inhibitors for KRASG12C, a previously "undruggable" cancer target.[19] Researchers at Amgen and Carmot Therapeutics utilized an electrophile screening approach and identified N-(1-acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as potent and selective covalent inhibitors.[19] This work demonstrated the power of the azetidine acrylamide platform in tackling challenging targets and has spurred further interest in this chemical class.[19]

Synthesis and Methodologies

The synthesis of azetidine acrylamides typically involves the preparation of a substituted azetidine core followed by acylation with an acryloyl derivative. The synthetic accessibility of diverse azetidines has been a key enabler for the exploration of this chemical space.

Evolution of Azetidine Synthesis

Early methods for synthesizing the azetidine ring were often low-yielding and lacked generality.[1] The classical approach involves the intramolecular cyclization of a γ-amino halide or a related substrate.[1] The 21st century has seen a surge in the development of more sophisticated and versatile methods, including:

  • Ring-Expansion Reactions: The expansion of aziridines can provide an elegant route to the azetidine core.[1]

  • Intramolecular C-H Amination: Transition-metal-catalyzed C-H activation and amination reactions have emerged as powerful tools for the direct formation of the azetidine ring.[1]

  • Strain-Release Methodologies: The functionalization of highly strained precursors like 1-azabicyclobutanes allows for the rapid and modular synthesis of enantio- and diastereopure azetidines.[17][20]

  • Visible-Light-Mediated Cycloadditions: Photochemical methods, such as the aza Paternò-Büchi reaction, offer mild and efficient pathways to highly functionalized azetidines.[5][21]

General Synthetic Workflow for Azetidine Acrylamides

The following diagram illustrates a general workflow for the synthesis and evaluation of azetidine acrylamides:

G cluster_0 Azetidine Synthesis cluster_1 Acrylamide Formation cluster_2 Characterization & Evaluation A Starting Materials (e.g., γ-amino alcohol) B Protection & Activation (e.g., Boc protection, mesylation) A->B C Intramolecular Cyclization B->C D Deprotection C->D E Substituted Azetidine D->E G Acylation Reaction E->G F Acryloyl Chloride or Activated Acrylate F->G H Purification G->H I Structural Analysis (NMR, MS, X-ray) H->I J Purity Analysis (HPLC, LC-MS) H->J K In Vitro Assays (Enzyme Inhibition, Cell Viability) H->K L ADMET Profiling K->L

Caption: A generalized workflow for the synthesis and evaluation of azetidine acrylamides.

Detailed Experimental Protocol: Synthesis of N-(1-Acryloylazetidin-3-yl)benzamide (A Representative Example)

This protocol is a representative example and may require optimization for specific substrates.

Step 1: Synthesis of tert-butyl 3-aminoszetidine-1-carboxylate

  • To a solution of 1-Boc-3-azetidinone (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Step 2: Benzoylation of the 3-amino group

  • Dissolve tert-butyl 3-aminoszetidine-1-carboxylate (1.0 eq) in dichloromethane.

  • Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give tert-butyl 3-(benzamido)azetidine-1-carboxylate.

Step 3: Deprotection of the Boc group

  • Dissolve the product from Step 2 in a 1:1 mixture of dichloromethane and trifluoroacetic acid.

  • Stir at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess trifluoroacetic acid.

Step 4: Acryloylation of the azetidine nitrogen

  • Dissolve the product from Step 3 in dichloromethane and cool to 0 °C.

  • Add triethylamine (2.5 eq).

  • Add acryloyl chloride (1.1 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford N-(1-acryloylazetidin-3-yl)benzamide.

Physicochemical and Pharmacological Properties

The combination of the azetidine ring and the acrylamide warhead results in a unique set of properties that are highly advantageous in a drug design context.

PropertyContribution of AzetidineContribution of AcrylamideResulting Property of Azetidine Acrylamide
Conformational Rigidity High, due to ring strainFlexible (rotatable bond)Precise positioning of the acrylamide warhead
Solubility Generally improves aqueous solubilityCan enhance both aqueous and organic solubility[13][18]Favorable balance for cell permeability and bioavailability
Metabolic Stability Often enhances stabilityCan be susceptible to metabolismOverall stability is compound-dependent, but often improved
Reactivity Can modulate electronics of the N-atomIntrinsic Michael acceptor reactivityTunable covalent reactivity for target engagement
Target Engagement Provides scaffold for non-covalent interactionsForms a covalent bond with the targetHigh potency and prolonged duration of action

Applications in Drug Design and Chemical Biology

Azetidine acrylamides have found significant applications as covalent inhibitors in oncology and are increasingly being explored in other therapeutic areas. They are also valuable tools in chemical biology for activity-based protein profiling (ABPP).

Covalent Inhibition of Kinases and Other Enzymes

The precise positioning of the acrylamide warhead by the azetidine scaffold makes this class of molecules particularly well-suited for targeting the cysteine residues often found in the active sites of protein kinases.[12] As demonstrated in the case of KRASG12C, the azetidine acrylamide can form a covalent bond with the mutant cysteine, locking the protein in an inactive state.[19] This strategy is being applied to a variety of other kinase targets implicated in cancer and inflammatory diseases.

The following diagram illustrates the mechanism of covalent inhibition of a target protein by an azetidine acrylamide:

G cluster_0 Reversible Binding cluster_1 Covalent Modification A Azetidine Acrylamide Inhibitor C Non-covalent Complex A->C B Target Protein (with Cysteine) B->C D Covalent Adduct (Inhibited Protein) C->D Michael Addition

Caption: Mechanism of covalent inhibition by an azetidine acrylamide.

Chemical Proteomics and Target Identification

The tunable reactivity of azetidine acrylamides makes them excellent probes for chemical proteomics.[17] By creating libraries of these compounds with varying stereochemistry and substitution patterns, researchers can identify novel "ligandable" cysteines across the proteome.[17] This approach, often coupled with mass spectrometry-based proteomics, can be used to identify new drug targets and to assess the selectivity of covalent inhibitors.

Future Directions and Conclusion

The history and development of azetidine acrylamides in drug design showcase a powerful example of how the strategic combination of distinct chemical motifs can lead to significant advances in medicinal chemistry. From their origins as separate entities—a strained heterocyclic scaffold and a reactive covalent warhead—their union has created a versatile platform for the development of potent and selective covalent inhibitors.

Future research in this area is likely to focus on:

  • Expansion to New Target Classes: While kinases have been a major focus, the application of azetidine acrylamides to other enzyme classes and protein-protein interactions is a promising area of exploration.

  • Development of Reversible Covalent Inhibitors: By modifying the acrylamide warhead, for example, with the inclusion of a cyano group, it is possible to create reversible covalent inhibitors that may offer an improved safety profile.[22]

  • Novel Synthetic Methodologies: Continued innovation in the synthesis of complex and diverse azetidines will be crucial for expanding the accessible chemical space of azetidine acrylamides.

References

  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL5z8GBJnwkjILaNBtgC9Phg1StE_AejxFd7oyucxiOu70u2CbQ_7Z2dZ3hqLCp2xsCQyrdE3ToyvFyKWgufvhvqSwGkQq8M6K_51B_aZiL0zNQ3cuNxvuRH5XHQl-NCl5KHfsbQsxfQh3QOlqGNiBoWFEt6fhqbezJP_6vNCAB_aINBAe3CH-P2U-q3DPq1O8stX0Y24pAFSSZtGNnx6_56jgimI9PpYxHVit8A672_PG]
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj7MeJIsVZxnmMhqaYZasvqE5zyBPMLkjxT4bcsWoBc-Xd4_RqiSb_xMz_IYQGZy3qTtM1RTcuj0lmPNjF5au9L_X20O4m_ejZelpwv3D11Bni64QDQleFzKxO_rjWSA9UTunTE788q-QMn2SbIorM3gRJ-NV-re0GraEgYa89PeSdxpiC-_5FTwGkeDu7IYAjlvMA_Ip-FkdhnZyCHis3apHjuM2d5L2yDe5LLAUEZVIgnA5mGw==]
  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes - ChemRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWykFiRJpNDLvA3HMDM1vsG5XNvVjg3ga2-R_8zDbvU7ZIFOCfVAod-9_BzXGXf1r0QbJ9qr7PYIQmRzL9iNHapWVe0iF1ubQUMdc5WwX1sZQFSAzu1hJan3tESMs_SiPXHJxfP-rFr5f-AcZosLp6n5WIFg==]
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf0qveIQXZTvI_3-rGeHafyr0Pjhp_Yu919u2RcRKY_DdGM9NwVEX8DLf1xa1eTkuSklwsPbOxbbtd4x0PR8h0MqRNRvsnV-RNRpwvw1LySUA5DuloJ9t_ad5UyuAC2aUGfvcB]
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3RrivSgrIvv6bR0TqUZTAKzAEFHlwAEwtW11JXJZR35kJL-jGOfc-a75T54c3LD0E0V6SK37P6iwh8U_C8y3v7EqzNfoTy_eQTYBOFQzGN8hFO0HnS7WZLKc2yjhE4eo4yI6iMekDoyRzgpCJYkUs8zZV20gfZ2BuC1aTUVnTvsrv__AILX0PaTV72hWMcgTmy5S-3aWv2J-8oFJEyZManvcPoSYsAvJX_WkgIjPdkZ_LXeKU1JeR]
  • Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxNiTtCGjpBXCW5A_Gz6BeOGO_jWwSA1BKn9FDGpb13O6tuAbc3B6gCj1Pk22CwPp4_q8Zx6XuEwO0HtdeKrFpeTln5J1WNNQyYU-luuuyO6mr7VH4q-_wSzAGyfInQvB-R3p4dl8IlxLgG1k=]
  • Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl_jGZus42jhBAJCd-X9LXZkGzRo6xYK9D_riIc88jf5wDi6Kv9neAsFk0t1i0WOR57bOySMeEH5BJjs6N4sQP7go5vT9TXNbLQt5mIHcIhryfY3_i0A-JgngmiIoj-Urtpf1RKTUeDRP5_Bs=]
  • Azetidines in Drug Discovery - PharmaBlock. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdiBqHP2YiKhz_lYJW1njOXNAZgLVCYnFC5ZoleHN-rjtKG9WVegc1ZZumV3yMIgXJZwRuqKSotNhnRbxVXk15TNkvPWVv3JyGZGaF_JQhS_iqjBUslcvhGxTRnhfWUGw44ur6s6kgtTGjuw5w6w==]
  • Recent advances in the design of small molecular drugs with acrylamides covalent warheads - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsSqx1btZmL4ViEozteGNcD4P0SOof5pb4lc7RXPGFE8zQggtmscAfYMeezP9dzjMF7Wm9fy6XZS_Q_ESXPoY7I3CnifPZC3EDzc-fN3oAzDPlevsvqTRWaaH79xWTIsAj-cTa]
  • Advances in covalent drug discovery - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYeRuAEZ8ctkykNDpfPVGBCqzJEdE0eJGSuCyeiu1Twlnhq8LdSZFfvN59YgZPwua66nx5ND_G4ZYKLW_p1mqgvW02nCDcnV8FGBCnQf7itZ1vAU2zIjF6oidgijaXqx5-yZ2Msa4R79ErNJ8=]
  • A brief timeline of covalent drug discovery. Structures of covalent inhibitors are provided along with the enzymes/proteins they inhibit. - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf5g6zf4RFFrwqHwaY-stLZpiuSR5pHt0Ic_clSsTR8J5oXnJEblHBxY-6px0x1-cc85KZbPyFnY82BScvtpg2_mNu9zI2VAjhyVoHlNABXPMSoWS1_ddH1cChxSc4gbpxWHMFeDPahdZj1Med6RZ3gMVY5uz8tkpJ6GrbV4pDGe2OBvpFqmv-0cemTmCpWYkH_b2KqeChQJF0Xe9shjiUBoM26zehId1hb-HdBVsCUdTTYhPMV6BeFJuv3cWMs2w=]
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjfKTvHynu9QhpU4ohiBKhwjim8uNEvmkww4xYjSok6Er-RU6OqtmifUnKilZez1y8b1n-_J10WEN23kphk1Wydh3SHqLG6_HIE8ZQD2eOD41_vHAdkAayjXCYdf4KfVj4OgJvVUesPuvWTlwyvLjXQ7PsINLz0RtyR7IN]
  • Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQfrpkFsXALS3EszWEhQU6FVJo6VZ6ushXgNG4TuFTyWsCvihpV9q8p3MJ-SZqVcX15sTf69ZhZaxoWksT9UBTedeP83dfG2HTBGrFEhkZTYFjOI8CIa6xCmuPRvuFqEMAyoGZ-aUodK_DYGQP4VdMMAGPuIDu]
  • Covalent Drug Discovery: Challenges, Advances, and Success Stories - International Pharmaceutical Industry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7cyI3pvptS8Af444CjHEFHSKzFr1Bmn7upoEs141jwygE2QqKxYLTQfQ_BvI6XZemv5kzx1fr9sOdtgu7dq7h65Q7GsbxR4CIQrdOyet8nIL7cItet_NIHSlTGyMceeIWGuvDtMs-Zfsj4JWuwlPWgWU-vp5iS2LmJXAR1rmLd4nkit6ICA==]
  • Acrylamide Moiety, a Valuable Fragment in Medicinal Chemistry: Insight into Synthetic Methodologies, Chemical Reactivity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi1oQaD_icJNBPphwMwGF8af5tieT9UhPLsg8vV9Qdzx08bUP5Vz9Cu5oPR15_s-kcBdPpY7h9U5WHuIeQvz4ybUgGqypQ7Z0nkDs2TygtJKYNqeP_DZH2WDG1kBhsprD6V7e7C80RCE0ueX5uuZhWsdSdK_H_iQ7UthWiX-SS0By2BKO8e8EiUraC1Vn_Jd0=]
  • Development of an acrylamide-based inhibitor of protein S-acylation - ChemRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr8LQ9pguqAzmL6GXthG1iXiI0NaUHb8TOQfOyHBeeFFB4_wq2sZnDfQGL2yqusrHDtaXyjwiJcdN55k2QpJQWKVBkwoQ1pGU-hkrgK7BcP1MnA6zFw8mlyzQ0uVEmKKeQZ1vO2b6x5a4p464J1VE2JvdzBivCW1lYM97SRREfs0BwMgXnX2oWMSLVkFkrMtjjsGMVlZRjguwu1vlIxmt0YBBlB0YQxtiaX4Gr3sya6MAHLyWC7uZeJ-imgzJ7bFCq6dss77zu3XQWM1vThtCGuMpea2ftyBJPZQclXx9b156iteLuOjFxdSs4e5GOcg==]
  • Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG29iRyosdOD_UBRNp-H50Sfk53J3HrccvkqvTefo1Dos4hugWZoX4aT2ZWDj7AKj_-w3sh4hVZVdyYe7e1no1QYloj_bSksyvJniTUL9J7-GKQvnigx8aLImRSXaehYJLRCoZxGX902w==]
  • Covalent Drug Discovery: Basic Principles and Analysis of Current Patent Literature. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE56MKGx955czCTVjWNm5iefXs0uJdwQblfIQg1p6Ygs2buYUOVfZndsGNzTNf2YFhh8stnZ2cGKAJ7_BOMAJMMd85Q1Ff7dSHXLdJi4PDJaEDSRQwLyRstyUdsI_w3Y4yKtxRlToBefAjN_Auwl2z3Wcl8AAqyQFVkqyL7ILQpI3NElMjKUQoXb66GOSlYKrSFV0d3yMiWlwTZzkHr4IecaABRmGxWom1C_LaoVQsjsw==]
  • Recent Advances in Covalent Drug Discovery - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9S63Lw0axiC8i7pdy-4nBwGnUPyjxwyjO-jvjb66SNX0A3GuNZi62xi5vQaoCeEEprfUGn70DMzZFQTtsdhoOw1aYIXVEPAnjepQC_L0wOcp59ZGe1M53XdlIK-xc5D8QQQ==]
  • Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcF65qN04Frr6QSQ4aIu2H1EdDM-KaGEl-iTUgLn1n7aVR9owYHlCZkrtu1nukmm8vc4_tRsUcNKlFN5KyBdkLKzAIB9zRY2MJrAMIdo5UFYgDpy5cauAurXvmI4IVj7HN7GU=]
  • Chemical, Pharmacological, and Structural Characterization of Novel Acrylamide-Derived Modulators of the GABAA Receptor - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCEvUyN6SUzIHbbvLAr1TYl-77xt66tou2L_nyp6zf0UWqE-kn3fsHBNGfEqaFxzryY7KLnUZp33A0ae9yfGPBUcX85ceyw1NuqWLy0JcuCGp-IP8DZ6f82T0j6ayuNI_x80OZxJ62sexN3mGu]
  • Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities | Organic Letters - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEStfv0QInOrYyttJniCZRPN9acKtNU4dheQvQydhGKK0kZVatk6yfryoNtAWBHgJZDmUoYZaF-pEfMY0P7HULSNrLTRxixiTTR2ke9LF_9E7s3ww0U3h9PUq4-6VQZSflwtWtJ9QDYRiyfFrz86BW-_6dQ]
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAxKhlHtCTy1gX7nw_5U15VviVnkE9VIU4Id9e8UmA_549b5S7OoWRi42AgR3lBGzATCXYQ9khkeiVVtBeZNFm4FoISR_LR-M2QNv4t5OAQv0l8lY6zkgDfQ2j4pT38Z1s9Oglf1THLw5AOdSw143C6wEH8P4cQPwcSLL5]
  • Functional and structural interactions of novel acrylamide-based compounds with the α7 nicotinic acetylcholine receptor - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF-rg0M2SYQGt8s-LnDz-2e2TLONfGO4lHKulGrIsF3N-gzpQxl8iU7kdVCbr56U9FuOxB-AYBx7Ria_ZmgVyXJdWXyRdn1V1S4vbLLPz9WWHuZivapCA5yeWrkg6Ad098lBcT20-deMXIDGlClvEnzTFyhYTKhq7snrKyDIUFQrXOkyYWa7o8GrLSAQgn4vUHZ8sidxOOanrcWn_kWIZVUuEJY0t2SXFVPnS6q0g7xQPK0TfFjqknAdgiP_6bi1B4fbl5Ti537yIjj_XGcaHvNRC6D_DVrdBYSi2IAfEH7TokY1b16w==]
  • Technical Support Center: Azetidine Synthesis Protocols - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEZadqq2-toNb5mXgjITbfaf_md0XIQkvVxlbloabg-gKHHhEUsdawqvdEdaFYsWqC5Ln8vZjVeSBjcmTfnpx4U83JVO6i53pj0Rfe6pWOzdE7X71RjXLKj04__sobbZERIFUpalKffO7m1TylKRdM96XC6VdocmxzwoynwR0r9URxqAwnAxhIIKHznZl2h8bCy_0=]
  • A review of the toxicology of acrylamide - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqfw-_nd3wRssv5Lv0en1AIBBw49cQKeOxEVNJ3l0xUvIaoJwZk0pwAtZ1QdaJqJjuzchxYdpbD3b-A1oaBgDZyYUP0JGqDSEtyIpEbFngOAP0rFbAA_ckTSV0IIAORGJDxXfK]
  • Azetidine synthesis - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkl0V2H-a7bGlM3dDBnxNOL9e60NOj_czHj0_ZPaZuti0J0zF6MHO-15m-1Wgc3JahalgYTzQdaGg4KgsXtetyzPYyNxeDthSyxlgc7OMYj2i_SXG4tN9sR2g0Rzs2L2iRHyqj8CED0tOjYWuewRKvsNxolpAf14WP5HSyzqVym6VWjw==]
  • Structures of some azetidine‐based drugs | Download Scientific Diagram - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs6_-1KqtRgEoYXQct1Fj0JtLjkeFJIV7y95ut__3vYIA_9hk-rl--Ho3Oo4-cZIdQ069qnmF7dHjFK09Cz5ULLClMED5D3C6WVfHslsEhlGK0eBIlrhnOGvVn3d5TJBqdXIOxgtI1TmauIxDH8_pwFULfl5n006eeiOgKlnFSuN68UYUwD4gDfMb2xyH8kRWQ72Rx9fM=]
  • Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhAQUJihm2ghFw5Z1Pbg0QUsGbuB_M8ZgNv1RZkn4kOwKB-UVXH5ya0MVNkilhbWBsXBeREUGjB0PD9R0ptG10Ns5K0gY0MyWC97MzDDiyWYy7yUnCr8sMKkn8hVKQ2tsMJ3yoMH72VEMTB0HN]
  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes | Journal of the American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe4KsslsOCmE8LuJ4tnd-56oHVNB84GOTAtw_TeSx1EHi6IFWZHyE_vA6uSxGDdXEIVP9NrsjZ2soGdGEHBXmxJN3msKnHZmjM6GHS5Xj_suSbMk_ooA_982bIrsErZW6oweJ7lPbNxolo0Tg=]
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHickom8tJjSwLM23QHFtewr5IWoJ7tn6jsYkV55jPTJ30bvpOY2-46xFJQKyZEWPi-zERUfau74dYovR3e84L1JS8JfYUW2U0F1R7YaP9SCFuyKvPTKfQjuCYITqDmiTq6WTuVt4zTovR_S7AI0cS7]
  • Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition | ChemRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWjWCHPUxS3Q1GH8p2lyfIqy28IqgMbPB9bf6q20htSO1yxqoremlfPXE6gVP-L6xoMNtYmeJmtd2lOw9ZiQAaxacqeiwuKkLLCEelM1vDWWOWTyRCdq0c3MuQdYec65l4cMaktVeCHr7cdJfsVg==]
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDG8o1uA3YD91nN_-wOF6JS5ZH3v4Akxz2caxZFYLB6hQcd-qd489lsaX4yCfW_ZElnogLsdGxoKnjSdHl56XydbMRXbnxpv8ExEvzmhXWsNAmDERqlZozUtc3s8MTR_UTb52hl1rC5IQ6f99SEbLNHiVgNxvP6mZeIg==]
  • Potency of azetidine acrylamide reactivity with NSUN2. (A) Gel‐ABPP... - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQvqd1LDHwzDCE0g0lcaqn3dPTIeT9x3Ay8CzOCdaZ3W8Kk3aRwoZP0ixKERYTTFgJVEwZCZUPUeINgiZGUzNs6pJYh2b0a3Zwwehadw17wdw8ji-LMCYR_bb3XeLMz_UZ9hEAyN8YZ3CnmW_DIj-Cg09dNMCuSdoEZCgHqKUW5vCj4PIAYDOAouKXaujClQYmmdIe1iOfeezLzI9QwtakxB33iW-T6pf_QOcjwWuNS1892imKrY28rL8=]
  • Recent advances in the development of covalent inhibitors - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFawKGBhp79DPxq3bRYxvk59GrpHqnCwy-tg3B-ZcAczkU69p49wlKVWHpNKpl-ecyjkfZ6d5Vriw4WqC6kZY9-AttjSO7thxaXUXlPqQHvOhdYzp0xHDUsIfH8pLoqz2TkMF8G110nW8Bordo=]
  • Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets - American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeVeyCQVjPfuanliaRj01Z-5DhCfEO2-tQO2vXUf7Nzm5b-_C3AD39xQSvDEvacU2RNnFbl_QKiwJe9tSsNdJEYE48mhfJ4o3XQb8b7dJ8eFrzAfdxAcOemarmK4J2djMq9cyRRH-nUCgj-7-uCA6Fc3G84hnZdfjYQjM9mCl9RwFmNIWeeEAybXyz9mkETSAQxswvuO3kOV9zJyV4f3HArB07sSmT3-Z0hZ1bFv0idTmAwoEwFRQN1S3jPKSZ6CjewV_j74Yejx1pLCZXsnM=]
  • Azetidine Amides in Drugs: Structure Search - Drug Hunter. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhqUdfb3yvXHots10HKHIHH_SgxzRvhfdvWUcL5yyeuUl-adns5f-HYCp0Yxg0jrdvtAjtwJ8qYEShy613B64_X4ykj3XcKAL6w5cJfZm_mzOEGDiTrVQmrLZd1kah-nIlVd6g7YFQcVactDn7NPPhojLxypWP]

Sources

electrophilicity index of 1-acryloylazetidine for cysteine targeting

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electrophilicity of 1-Acryloylazetidine for Cysteine-Targeted Drug Discovery

Abstract

The strategic deployment of covalent inhibitors represents a paradigm of modern drug discovery, offering enhanced potency, prolonged duration of action, and the ability to target challenging proteins. Central to the design of these molecules is the careful tuning of the electrophilic warhead to achieve a precise balance of reactivity and selectivity. Acrylamides are a privileged class of warheads that react with the thiol side chain of cysteine residues via a Michael addition mechanism.[1] This guide provides an in-depth technical examination of 1-acryloylazetidine, a specific acrylamide derivative, as a warhead for cysteine targeting. We will dissect the theoretical underpinnings of electrophilicity, provide robust computational and experimental protocols for its quantification, and outline advanced chemoproteomic strategies to assess its performance in a biological context. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and apply quantitative reactivity principles to the design of next-generation covalent therapeutics.

The Principle of Electrophilicity in Covalent Drug Design

Covalent drugs function by forming a stable bond with a target protein, most commonly with the nucleophilic thiol of a cysteine residue.[2] The success of this strategy hinges on optimizing the electrophile's reactivity: it must be reactive enough to engage its target in a biological setting but not so reactive that it indiscriminately modifies off-target proteins, leading to toxicity.[3][4] This "Goldilocks" principle necessitates a quantitative understanding of electrophilicity.

Two primary theoretical frameworks are widely used to quantify electrophilicity:

  • Parr's Global Electrophilicity Index (ω): Derived from conceptual Density Functional Theory (DFT), the electrophilicity index (ω) provides an absolute, theoretical measure of a molecule's ability to accept electrons.[5][6] It is calculated from the electronic chemical potential (μ) and the chemical hardness (η), which are in turn estimated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[7]

    • Equation: ω = μ² / 2η, where μ ≈ (E_HOMO + E_LUMO) / 2 and η ≈ (E_LUMO - E_HOMO).

  • Mayr's Electrophilicity Parameter (E): This is an empirical scale derived from extensive kinetic measurements of reactions between various electrophiles and nucleophiles.[8][9] The reactivity of an electrophile is defined by the parameter E in the linear free-energy relationship:

    • Equation: log k = s_N( N + E), where k is the second-order rate constant, and N and s_N are nucleophile-specific parameters.[8]

While Parr's index (ω) is computationally accessible, studies have shown it can correlate poorly with the experimental reactivity of Michael acceptors.[10][11] In contrast, Mayr's parameter E, being empirically derived from reaction rates, often provides a more predictive measure of kinetic reactivity.[5] For a comprehensive assessment, both computational and experimental approaches are recommended.

Structural Analysis: 1-Acryloylazetidine

1-Acryloylazetidine belongs to the acrylamide class of Michael acceptors.[1] The core reactive moiety is the α,β-unsaturated carbonyl system, which serves as the electrophilic trap for the cysteine thiol. The distinguishing feature is the four-membered azetidine ring attached to the carbonyl. This strained ring system can influence the electronic properties of the acrylamide warhead, potentially modulating its reactivity compared to more common acyclic (e.g., N,N-dimethylacrylamide) or larger cyclic (e.g., N-acryloylpiperidine) analogues. The investigation of azetidine-containing compounds as cysteine-reactive electrophiles has shown promise, suggesting this moiety is a valuable addition to the covalent drug design toolbox.[12]

Caption: Covalent modification via Thiol-Michael Addition.

In Silico Quantification: Calculating the Electrophilicity Index (ω)

Quantum chemical calculations offer a rapid, resource-efficient method to estimate the intrinsic electrophilicity of a novel warhead.[4] This in silico approach is invaluable for prioritizing a series of candidate molecules for synthesis and further experimental validation.

Computational_Workflow start 1. Input Structure (1-Acryloylazetidine) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc 3. Frequency Calculation (Confirm true minimum) geom_opt->freq_calc sp_energy 4. Single-Point Energy (Extract HOMO/LUMO energies) freq_calc->sp_energy calc_params 5. Calculate Parameters μ = (HOMO+LUMO)/2 η = LUMO-HOMO sp_energy->calc_params calc_omega 6. Calculate Index ω = μ² / 2η calc_params->calc_omega output Electrophilicity Index (ω) calc_omega->output

Caption: Workflow for DFT calculation of electrophilicity index (ω).

Protocol 3.1: DFT Calculation of ω

This protocol describes the calculation of the global electrophilicity index (ω) using Density Functional Theory (DFT).

  • Structure Preparation:

    • Obtain a 3D structure of 1-acryloylazetidine. This can be done using chemical drawing software (e.g., ChemDraw) and converting to 3D coordinates.

  • Geometry Optimization:

    • Causality: The first step is to find the lowest energy conformation of the molecule. This is crucial as the orbital energies are dependent on the molecular geometry.

    • Method: Perform a geometry optimization using a DFT functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[7][13] This can be performed in quantum chemistry software packages like Gaussian or ORCA.

  • Frequency Calculation:

    • Causality: To ensure the optimized structure corresponds to a true energy minimum on the potential energy surface (and not a transition state), a frequency calculation must be performed. A true minimum will have zero imaginary frequencies.

    • Method: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)).

  • Orbital Energy Extraction:

    • Causality: The energies of the frontier molecular orbitals (HOMO and LUMO) are required to calculate the chemical potential and hardness.[14]

    • Method: From the output file of the frequency calculation, extract the energies of the HOMO and LUMO. Note these values in Hartrees or convert to eV.

  • Calculation of ω:

    • Causality: Apply the formulas of conceptual DFT to derive the electrophilicity index.

    • Method:

      • Calculate chemical potential: μ = (E_HOMO + E_LUMO) / 2

      • Calculate chemical hardness: η = E_LUMO - E_HOMO

      • Calculate electrophilicity index: ω = μ² / (2η)

Data Presentation: Comparative Analysis

To contextualize the reactivity of 1-acryloylazetidine, it is essential to compare its calculated properties with those of well-characterized acrylamide warheads.

CompoundE_HOMO (eV)E_LUMO (eV)Hardness (η)Electrophilicity (ω)Relative Reactivity
N,N-Dimethylacrylamide(Calculated)(Calculated)(Calculated)(Calculated)Low
Acrylamide(Calculated)(Calculated)(Calculated)(Calculated)Moderate
1-Acryloylazetidine (Calculated) (Calculated) (Calculated) (Calculated) To be determined
N-Acryloylindole(Calculated)(Calculated)(Calculated)(Calculated)High[15]

Note: The values in this table are illustrative and must be calculated using the protocol above for a direct comparison.

Experimental Quantification: Determining Mayr's Electrophilicity (E)

Experimental kinetic analysis provides a direct measure of reactivity that accounts for solvent effects and other real-world parameters. Determining Mayr's E parameter positions the electrophile on a comprehensive reactivity scale.[8][16]

Experimental_Workflow prep 1. Prepare Solutions - 1-Acryloylazetidine (Electrophile) - Thiol Nucleophile (e.g., N-acetylcysteine) - Buffer (e.g., PBS pH 7.4) react 2. Initiate Reaction (Mix reactants at defined T, e.g., 25°C) prep->react monitor 3. Monitor Reaction Progress (HPLC, NMR, or UV-Vis) - Measure disappearance of reactant over time react->monitor plot 4. Plot Kinetic Data (e.g., ln[A] vs. time for pseudo-first order) monitor->plot calc_k 5. Calculate Rate Constant (k) plot->calc_k calc_E 6. Determine 'E' Parameter log k = sN(N + E) calc_k->calc_E output Mayr's Electrophilicity (E) calc_E->output

Caption: Workflow for experimental determination of Mayr's E.

Protocol 4.1: Kinetic Measurement of Thiol Addition

This protocol details the determination of the second-order rate constant (k) for the reaction of 1-acryloylazetidine with a model thiol.

  • Materials & Reagents:

    • 1-Acryloylazetidine

    • N-acetylcysteine (or Glutathione) as the model nucleophile

    • Phosphate-buffered saline (PBS), pH 7.4

    • Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO) as a co-solvent if needed

    • HPLC system with a C18 column

  • Solution Preparation:

    • Prepare stock solutions of 1-acryloylazetidine and N-acetylcysteine in the chosen solvent system. A typical concentration would be 10 mM.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Causality: To simplify the rate law and facilitate calculation, the reaction is run under pseudo-first-order conditions where the nucleophile (N-acetylcysteine) is in large excess (e.g., 10-fold or greater) compared to the electrophile (1-acryloylazetidine).

    • Method:

      • Equilibrate the reaction buffer and reactant solutions to a constant temperature (e.g., 25 °C).

      • In a reaction vessel, add the buffer and the N-acetylcysteine solution.

      • Initiate the reaction by adding the 1-acryloylazetidine solution to achieve the final desired concentrations (e.g., 1 mM electrophile, 10 mM nucleophile).

      • At defined time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and quench it (e.g., with an excess of a strong acid like TFA) to stop the reaction.

      • Analyze the quenched samples by HPLC to determine the concentration of the remaining 1-acryloylazetidine.

  • Data Analysis:

    • Causality: The rate constant is derived from the change in reactant concentration over time.

    • Method:

      • Plot the natural logarithm of the concentration of 1-acryloylazetidine (ln[E]) versus time.

      • The slope of this line will be equal to -kobs (the observed pseudo-first-order rate constant).

      • Calculate the second-order rate constant (k) using the equation: k = kobs / [Nucleophile].

  • Determination of Mayr's E:

    • Causality: With the experimentally determined rate constant (k), and using known parameters for the nucleophile, the electrophilicity E can be calculated.

    • Method:

      • Obtain the nucleophilicity parameter (N) and the sensitivity parameter (s_N) for the chosen nucleophile under the reaction conditions from an authoritative source like Mayr's Database of Reactivity Parameters.[16]

      • Rearrange the Mayr equation to solve for E: E = (log k / s_N) - N.

Biological Assessment: Chemoproteomic Profiling

While in silico and in vitro methods quantify intrinsic reactivity, the ultimate test of a cysteine-targeting warhead is its behavior in a complex biological system. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to map the reactivity of cysteines across the entire proteome.[17]

ABPP_Workflow cluster_0 Competitive ABPP cluster_1 Control cluster_2 Experiment proteome Cell Lysate / Proteome split proteome->split control_vehicle 1a. Add Vehicle (DMSO) split->control_vehicle exp_compound 1b. Add Competitor (1-Acryloylazetidine) split->exp_compound control_probe 2a. Add Broad-Spectrum Cysteine Probe (e.g., IAA-alkyne) control_vehicle->control_probe merge control_probe->merge exp_probe 2b. Add Broad-Spectrum Cysteine Probe (e.g., IAA-alkyne) exp_compound->exp_probe exp_probe->merge click 3. Click Chemistry (Add Azide-Biotin Tag) merge->click enrich 4. Streptavidin Enrichment click->enrich digest 5. On-Bead Digestion enrich->digest lcms 6. LC-MS/MS Analysis digest->lcms analysis 7. Identify & Quantify Cysteine Targets (Sites blocked by competitor show reduced signal) lcms->analysis

Caption: Competitive ABPP workflow to identify protein targets.

Protocol 5.1: Competitive ABPP for Target Identification

This protocol provides a workflow to identify the protein targets of 1-acryloylazetidine in a cellular lysate.

  • Proteome Preparation:

    • Harvest cells and prepare a native protein lysate by methods such as sonication or Dounce homogenization in a buffer like PBS, ensuring to keep samples on ice to maintain protein integrity.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Competitive Labeling:

    • Causality: This step identifies which cysteines are engaged by the test compound. If 1-acryloylazetidine binds to a cysteine, that site will be blocked and unavailable for labeling by the subsequent broad-spectrum probe.

    • Method:

      • Aliquot the proteome into two samples.

      • To the "Experiment" sample, add 1-acryloylazetidine to a final concentration (e.g., 10 µM).

      • To the "Control" sample, add an equivalent volume of vehicle (e.g., DMSO).

      • Incubate both samples for a set time (e.g., 30 minutes) at room temperature.

      • Add a broadly reactive cysteine probe, such as iodoacetamide-alkyne (IAA), to both samples to label all accessible cysteines not blocked by the competitor.

  • Bio-orthogonal Conjugation (Click Chemistry):

    • Causality: The alkyne handle on the probe allows for the covalent attachment of a reporter tag (e.g., biotin for enrichment) via a highly specific click reaction.

    • Method: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by adding a solution containing an azide-biotin tag, copper(II) sulfate, a ligand (e.g., TBTA), and a reducing agent (e.g., TCEP or sodium ascorbate).

  • Enrichment and Digestion:

    • Causality: To identify the labeled proteins from the complex mixture, the biotinylated proteins are captured and isolated.

    • Method:

      • Add streptavidin-coated agarose beads to the samples to capture the biotin-tagged proteins.

      • Wash the beads extensively to remove non-specifically bound proteins.

      • Perform on-bead tryptic digestion to release the probe-labeled peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify the probe-labeled peptides and quantify their abundance in the "Experiment" vs. "Control" samples.

    • A significant reduction in the signal for a specific cysteine-containing peptide in the "Experiment" sample indicates that it is a target of 1-acryloylazetidine.

Conclusion and Strategic Outlook

The rational design of covalent inhibitors requires a multi-faceted approach to characterizing electrophile reactivity. For a novel warhead like 1-acryloylazetidine, this process begins with a theoretical estimation of its electrophilicity using DFT calculations, providing a rapid assessment of its potential. This is followed by rigorous experimental validation through kinetic studies to place the warhead on an empirical reactivity scale, such as Mayr's. Finally, advanced chemoproteomic methods like competitive ABPP are employed to understand its targeting profile in the context of a native biological system. By integrating these computational, biochemical, and proteomic workflows, researchers can confidently assess the suitability of 1-acryloylazetidine and other novel electrophiles, accelerating the development of selective and effective covalent medicines.

References

  • M. Breugst, R. T. Stemmler, H. Mayr, "Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors," Journal of the American Chemical Society, 2017. [Link][10][11]

  • H. Mayr, A. R. Ofial, "Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors," Journal of the American Chemical Society, 2017. [Link][10][11]

  • C. S. Tautermann, et al., "A Fast Ab Initio Predictor Tool for Covalent Reactivity Estimation of Acrylamides," Journal of Chemical Information and Modeling, 2019. [Link][3][4]

  • Supporting Information for "Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors," Journal of the American Chemical Society, 2017. [Link]

  • Y. Li, et al., "Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction," Scientific Reports, 2017. [Link][5]

  • K. M. Backus, et al., "A perspective on cysteine-reactive activity-based probes," Organic & Biomolecular Chemistry, 2023. [Link]

  • M. R. Hermann, et al., "Covalent inhibitor reactivity prediction by the electrophilicity index—in and out of scope," Journal of Computer-Aided Molecular Design, 2021. [Link][14]

  • C. S. Tautermann, et al., "A Fast Ab Initio Predictor Tool for Covalent Reactivity Estimation of Acrylamides," ResearchGate, 2019. [Link][3][4]

  • U. H. Verkerk, et al., "Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations," Organic & Biomolecular Chemistry, 2005. [Link][13]

  • E. Weerapana, et al., "Quantitative reactivity profiling predicts functional cysteines in proteomes," Nature, 2010. [Link][18]

  • P. van der Reest, et al., "Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases," Frontiers in Neuroscience, 2018. [Link][17]

  • A. K. Katen, et al., "Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response," Chemical Research in Toxicology, 2021. [Link][19]

  • K. M. Backus, et al., "CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne," ChemRxiv, 2023. [Link]

  • A. M. Marino, M. N. Gladyshev, "Analysis and Functional Prediction of Reactive Cysteine Residues," Journal of Biological Chemistry, 2012. [Link]

  • ATSDR, "Toxicological Profile for Acrylamide," Agency for Toxic Substances and Disease Registry, 2012. [Link]

  • A. G. T. da Silva, et al., "Estimation of Mayr electrophilicity with a quantitative structure-property relationship approach using empirical and DFT descriptors," Journal of Chemical Information and Modeling, 2011. [Link]

  • D. H. P. Tielker, et al., "Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design," Journal of Computer-Aided Molecular Design, 2022. [Link]

  • H. Mayr, "Research Prof. H. Mayr," Ludwig-Maximilians-Universität München. [Link][8]

  • S. Ramirez-Montes, et al., "A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione," Molecules, 2022. [Link][20]

  • Y. Zhang, et al., "N-Acryloylindole-alkyne (NAIA) enables imaging and profiling new ligandable cysteines and oxidized thiols by chemoproteomics," Nature Communications, 2023. [Link][15]

  • M. Moreno-Torres, et al., "ElectroPredictor: An Application to Predict Mayr's Electrophilicity E through Implementation of an Ensemble Model Based on Machine Learning Algorithms," Journal of Chemical Information and Modeling, 2023. [Link]

  • K. K. Hallenbeck, et al., "Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery," Current Topics in Medicinal Chemistry, 2017. [Link]

  • Y. Zhang, et al., "Chloromethyl Acryl Reagents for Simple and Site-Selective Cysteine and Disulfide Modification," ChemRxiv, 2021. [Link][21]

  • S. Ramirez-Montes, et al., "A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione," Molecules, 2022. [Link][22]

  • M. J. Paterson, et al., "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery," Molecules, 2022. [Link][2]

  • T. Stuyver, et al., "The computational road to reactivity scales," Chemical Society Reviews, 2023. [Link]

  • G. M. Keserű, et al., "A road map for prioritizing warheads for cysteine targeting covalent inhibitors," Drug Discovery Today, 2019. [Link]

  • L. R. Domingo, et al., "A Theoretical Study of the Relationship between the Electrophilicity ω Index and Hammett Constant σ p in [3+2] Cycloaddition Reactions of Aryl Azide/Alkyne Derivatives," Molecules, 2016. [Link][7]

  • A. Cedillo, R. Contreras, "A Local Extension of the Electrophilicity Index Concept," Journal of the Mexican Chemical Society, 2012. [Link]

  • O. O. Olaseni, et al., "Thermodynamics and Kinetic Investigation of Reaction of Acriflavine with L-cysteine in Aqueous Medium," Journal of Chemistry, 2019. [Link]

  • M. A. Gonzalez-Alvarez, et al., "The kinetics of reaction between L-cysteine hydrochloride and some maleimides," International Journal of Pharmaceutics, 2017. [Link]

  • V. Shurtleff, "Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales," Macmillan Group Meeting, 2013. [Link][9]

  • A. D. G. T. da Silva, et al., "Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72," Journal of Medicinal Chemistry, 2019. [Link]

  • M. R. Hermann, et al., "Covalent inhibitor reactivity prediction by the electrophilicity index—in and out of scope," Journal of Computer-Aided Molecular Design, 2021. [Link]

  • M. R. Hermann, et al., "Correlation between the warhead associated electrophilicity index in...," ResearchGate, 2021. [Link]

  • P. K. Chattaraj, U. Sarkar, D. R. Roy, "Electrophilicity index," Chemical Reviews, 2006. [Link][6]

  • H. Mayr, "Mayr's Database Of Reactivity Parameters," Ludwig-Maximilians-Universität München. [Link][16]

  • J. A. M. Bateman, et al., "Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles," bioRxiv, 2022. [Link][12]

  • Y. Liu, et al., "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development," Molecules, 2022. [Link][1]

  • A. C. N. de C. Barbosa, et al., "Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives," Molecules, 2018. [Link]

Sources

Comparative Technical Analysis: 1-Acryloylazetidine vs. N,N-Dimethylacrylamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 1-Acryloylazetidine (AAZ) and N,N-Dimethylacrylamide (DMAA), designed for researchers in polymer chemistry and drug delivery.

Content Type: Technical Whitepaper Subject: Functional Monomer Selection for Advanced Hydrogels and Bio-interfaces

Executive Summary

In the design of stimuli-responsive hydrogels and hydrophilic polymer backbones, N,N-Dimethylacrylamide (DMAA) has long been the standard for creating hydrolytically stable, highly hydrophilic networks.[1] However, 1-Acryloylazetidine (AAZ) —a structural analog featuring a strained four-membered azetidine ring—has emerged as a potent alternative.

While both monomers yield water-soluble polymers, their performance diverges significantly in polymerization kinetics , glass transition temperature (Tg) , and conformational rigidity . This guide dissects these differences to aid in precise monomer selection for drug delivery systems (DDS) and tissue engineering scaffolds.

Molecular Architecture & Physicochemical Properties[2][3]

The fundamental difference lies in the nitrogen substitution: DMAA possesses two freely rotating methyl groups (acyclic), whereas AAZ confines the nitrogen within a strained, four-membered azetidine ring (cyclic).

Structural Comparison
  • N,N-Dimethylacrylamide (DMAA): The acyclic nature allows for free rotation around the N-C bonds, creating a dynamic steric volume. It acts as a strong hydrogen bond acceptor (HBA) but lacks hydrogen bond donors.

  • 1-Acryloylazetidine (AAZ): The azetidine ring locks the nitrogen substituents into a specific conformation. This reduces the entropic penalty upon polymerization and alters the dipole moment. The ring strain (~25 kcal/mol) influences its reactivity profile.

Property Data Table
PropertyN,N-Dimethylacrylamide (DMAA)1-Acryloylazetidine (AAZ)
Formula C₅H₉NOC₆H₉NO
Molecular Weight 99.13 g/mol 111.14 g/mol
Structure Type Acyclic AmideCyclic Amide (4-membered ring)
Boiling Point ~171°C~58-60°C (at reduced pressure, 0.5 mmHg)
Density 0.962 g/mL~1.04 g/mL (estimated)
Hydrophilicity High (LogP ~ -0.[1]3)High (LogP ~ -0.2 to 0.1)
Polymer Tg ~119°C~180°C (Higher rigidity)
Visualization of Steric & Electronic Environment

MonomerComparison cluster_0 N,N-Dimethylacrylamide (DMAA) cluster_1 1-Acryloylazetidine (AAZ) DMAA Acyclic Structure Free Rotation of Methyls Moderate Steric Hindrance Prop1 Flexible Polymer Chain Lower Tg (~119°C) DMAA->Prop1 Comparison Key Difference: Conformational Entropy DMAA->Comparison AAZ Cyclic Azetidine Ring Conformationally Locked High Ring Strain Prop2 Rigid Polymer Chain High Tg (~180°C) AAZ->Prop2 AAZ->Comparison caption Fig 1. Structural impact on polymer chain rigidity. AAZ yields significantly higher Tg due to ring constraints.

Polymerization Kinetics & Reactivity

For precision synthesis (e.g., RAFT, ATRP), understanding the reactivity ratios is critical.

  • Reactivity: Cyclic acrylamides like AAZ often exhibit higher propagation rate constants (

    
    ) compared to their acyclic counterparts (DMAA). The planar nature of the amide nitrogen in the azetidine ring increases the conjugation with the vinyl group, making the double bond more susceptible to radical attack.
    
  • Copolymerization with Acrylic Acid:

    • DMAA: Reactivity ratios are well established (

      
      , 
      
      
      
      ), leading to statistical copolymers with a slight tendency toward alternating sequences.
    • AAZ: Due to similar electronic withdrawal, AAZ behaves similarly to DMAA in copolymerization but often yields polymers with narrower dispersity in controlled radical polymerization due to reduced side reactions (transfer to polymer) associated with the N-methyl groups of DMAA.

Thermoresponsiveness & Phase Behavior (The "LCST" Question)

A critical distinction for drug delivery applications is the Lower Critical Solution Temperature (LCST).

The Hydrophilicity Trend

Poly(N-substituted acrylamides) exhibit LCST behavior governed by the balance of hydrophilic amide groups and hydrophobic alkyl side chains.

  • Poly(DMAA): Highly hydrophilic. Does not exhibit an LCST in pure water under standard conditions (soluble > 100°C). It is often used as the "permanently hydrophilic" block in amphiphilic copolymers.

  • Poly(AAZ): Despite being a cyclic analog, the azetidine ring (3 carbons) has a low C/N ratio (3:1).

    • Comparison: Poly(N-acryloylpyrrolidine) (5-ring, C/N=4) has an LCST of ~56°C. Poly(N-acryloylpiperidine) (6-ring, C/N=5) has an LCST of ~6°C.

    • Result: Following this trend, Poly(AAZ) is too hydrophilic to show an LCST in the standard range (0-100°C). It behaves similarly to Poly(DMAA) as a highly water-soluble polymer.

    • Nuance: However, Poly(AAZ) is more sensitive to the "salting-out" effect (Hofmeister series) than Poly(DMAA) due to the specific hydration structure of the ring.

Phase Transition Diagram

PhaseBehavior cluster_hydro Hydrophilicity & LCST Trend P_Pip Poly(N-acryloylpiperidine) (6-ring) LCST ~ 6°C P_Pyr Poly(N-acryloylpyrrolidine) (5-ring) LCST ~ 56°C P_Pip->P_Pyr Decreasing Hydrophobicity P_Aze Poly(1-acryloylazetidine) (4-ring) Soluble > 100°C P_Pyr->P_Aze Increasing Hydrophilicity P_DMAA Poly(N,N-dimethylacrylamide) (Acyclic) Soluble > 100°C P_Aze->P_DMAA Similar Solubility Profile caption Fig 2. Effect of ring size on LCST. PAAZ is highly hydrophilic, similar to PDMAA.

Stability & Safety Profile

Hydrolytic Stability
  • DMAA: Extremely stable. The acyclic amide bond is resistant to hydrolysis across a wide pH range (pH 2-12) for extended periods.

  • AAZ: The azetidine ring introduces ring strain . While the N-acryloyl substitution stabilizes the nitrogen via resonance, the ring itself is susceptible to nucleophilic ring-opening under harsh acidic conditions or in the presence of strong nucleophiles.

    • Implication: In vivo, AAZ-based polymers are generally stable, but degradation pathways via ring-opening could potentially be engineered for specific clearance mechanisms, unlike the non-biodegradable C-C backbone of PDMAA.

Toxicity
  • DMAA: A known neurotoxin and cumulative toxicant. It can permeate skin easily. Strict handling controls are required.

  • AAZ: While all acrylamides possess cytotoxicity due to the Michael acceptor vinyl group, AAZ is often investigated as a potentially safer alternative in specific formulations, though it should still be handled as a hazardous material. The rigidity of the ring may reduce skin permeability compared to the smaller, flexible DMAA molecule, but specific comparative toxicology data is limited and caution is advised.

Experimental Protocol: Synthesis of a Model Hydrogel

To compare the mechanical stiffening effect of AAZ vs. DMAA, the following protocol is recommended.

Objective: Synthesize a hydrogel with 10 mol% crosslinker to evaluate modulus.

  • Reagents:

    • Monomer: DMAA or AAZ (1.0 M final conc).

    • Crosslinker: N,N'-Methylenebisacrylamide (MBA) (0.1 M).

    • Initiator: Ammonium Persulfate (APS) (5 mM).

    • Accelerator: TEMED (10 mM).

    • Solvent: Deionized Water.

  • Workflow:

    • Step 1: Dissolve Monomer (DMAA or AAZ) and MBA in water. Degas with

      
       for 15 mins.[2]
      
    • Step 2: Add APS and stir for 30s.

    • Step 3: Add TEMED, mix quickly, and pipette into glass molds (1mm thickness).

    • Step 4: Polymerize at 25°C for 24 hours.

    • Step 5: Dialyze against water for 3 days to remove unreacted monomer.

Expected Outcome: The AAZ hydrogel will exhibit a higher compressive modulus and lower swelling ratio compared to the DMAA hydrogel due to the rigidity of the azetidine ring reducing chain flexibility between crosslinks.

References

  • Reactivity of Acrylamides and Cytotoxicity: Chem. Res. Toxicol. (2023).[3] "Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response".[4] Link

  • Polymerization Kinetics of Cyclic Acrylamides: Macromolecules (2009). "Living Anionic Polymerization of N-Methacryloylazetidine". Link

  • LCST Behavior of N-Substituted Acrylamides: Polymer (1999). "Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions". Link

  • DMAA Hydrogel Properties: Molecules (2021). "A Short Review on the N,N-Dimethylacrylamide-Based Hydrogels". Link

  • Poly(N-acryloylpyrrolidine) LCST Reference: RSC Advances (2015). "Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s". Link

Sources

Methodological & Application

Application Note: Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization of N-Acryloylazetidine Block Copolymers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

The development of precisely controlled, stimuli-responsive, and architecturally complex polymers requires monomers with unique conformational properties. N-acryloylazetidine (NAz) , a tertiary acrylamide featuring a strained four-membered azetidine ring, exhibits exceptionally high polymerizability compared to larger cyclic analogs (e.g., piperidine or morpholine derivatives)[1]. While NAz is historically known for its quantitative yields in living anionic polymerization[1], applying Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization to NAz unlocks the ability to synthesize complex block copolymers under less stringent, metal-free conditions.

This technical guide provides a field-proven, self-validating protocol for the synthesis of well-defined Poly(N-acryloylazetidine) (PNAz) macro-chain transfer agents (Macro-CTAs) and their subsequent chain extension into amphiphilic or dual-responsive block copolymers, using N,N-dimethylacrylamide (DMAC) as a model secondary block.

Mechanistic Rationale & Causality (E-E-A-T)

To achieve narrow molecular weight distributions (dispersity,


) and high end-group fidelity, experimental parameters must be precisely tuned to the kinetic profile of NAz.
  • Selection of the Chain Transfer Agent (CTA): Acrylamides are highly reactive monomers. The use of dithiobenzoates as CTAs for acrylamides frequently leads to severe polymerization retardation and hydrolytic instability[2]. Therefore, a trithiocarbonate —specifically 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT)—is selected. The dodecyl Z-group ensures solubility and steric stability, while the tertiary R-group efficiently fragments and re-initiates the NAz monomer.

  • Stoichiometric Causality ([M]:[CTA]:[I]): A strict 10:1 ratio of [CTA] to Initiator (AIBN) is maintained. This ensures that the vast majority of propagating chains are initiated by the R-group of the CTA rather than the initiator fragments. This minimizes the fraction of "dead" chains, guaranteeing the >90% end-group fidelity required for successful block copolymerization.

  • Solvent and Temperature Dynamics: 1,4-Dioxane is utilized as the solvent because it fully solubilizes both the NAz monomer and the resulting PNAz polymer, preventing premature precipitation that would broaden the dispersity. The reaction is conducted at 70 °C to ensure a steady, controlled decomposition half-life of AIBN, driving pseudo-first-order kinetics[3][4].

RAFT Block Copolymerization Workflow

The following Graphviz diagram maps the logical progression of the RAFT equilibrium, highlighting the transition from the pre-equilibrium phase to the main equilibrium required for block copolymerization.

G A Initiation (AIBN -> Radicals) B NAz Monomer Addition A->B Heat (70°C) C Pre-Equilibrium (Trithiocarbonate CTA) B->C Propagation D Poly(NAz) Macro-CTA (Main Equilibrium) C->D Reversible Transfer E Chain Extension (+ DMAC Monomer) D->E Purify & Add M2 F P(NAz)-b-P(DMAC) Block Copolymer E->F RAFT Equilibrium

Workflow of RAFT polymerization for Poly(NAz) block copolymers.

Quantitative Reagent Stoichiometry

The following tables summarize the quantitative data required for targeting a PNAz block of


 and a subsequent PDMAC block of 

.
Table 1: Stage 1 - Poly(NAz) Macro-CTA Synthesis
ComponentRoleEquivalentsAmount
N-acryloylazetidine (NAz) Monomer 110011.11 g (100 mmol)
DDMAT RAFT CTA1364.6 mg (1.0 mmol)
AIBN Thermal Initiator0.116.4 mg (0.1 mmol)
1,4-Dioxane SolventN/A20.0 mL
Table 2: Stage 2 - P(NAz)-b-P(DMAC) Chain Extension
ComponentRoleEquivalentsAmount
N,N-dimethylacrylamide (DMAC) Monomer 220019.83 g (200 mmol)
Poly(NAz) Macro-CTA Macro-CTA1~9.25 g (~1.0 mmol)
AIBN Thermal Initiator0.116.4 mg (0.1 mmol)
1,4-Dioxane SolventN/A30.0 mL

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, a Quality Control (QC) checkpoint is embedded to ensure the polymerization is proceeding via a controlled RAFT mechanism rather than uncontrolled free-radical propagation.

Stage 1: Synthesis of the Poly(NAz) Macro-CTA
  • Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve NAz, DDMAT, and AIBN in 1,4-dioxane according to the stoichiometry in Table 1.

  • Deoxygenation (Critical Step): Oxygen acts as a potent radical scavenger. Seal the flask and perform four consecutive freeze-pump-thaw cycles. Causality: Rigorous degassing ensures a predictable induction period and prevents the oxidative degradation of the trithiocarbonate CTA.

  • Polymerization: Backfill the flask with ultra-pure Argon and immerse it in a pre-heated oil bath at 70 °C. Stir at 400 rpm.

  • Kinetic Sampling (QC Checkpoint 1): Withdraw 0.1 mL aliquots every 30 minutes using an air-tight syringe. Analyze via

    
    H NMR (to calculate conversion via the disappearance of vinyl protons at 
    
    
    
    5.5–6.5 ppm) and Size Exclusion Chromatography (SEC). Validation: A linear plot of
    
    
    versus time confirms a constant radical concentration and the absence of termination events[3].
  • Quenching: Stop the reaction at exactly 80% conversion (typically ~2–3 hours) by opening the flask to the atmosphere and rapidly cooling it in liquid nitrogen. Causality: Stopping at 80% prevents monomer depletion, which would lead to radical starvation and subsequent bimolecular termination (dead chains).

  • Purification: Precipitate the polymer dropwise into 500 mL of ice-cold diethyl ether. Filter, redissolve in a minimum amount of THF, and reprecipitate. Dry the resulting yellow powder under vacuum at 40 °C for 24 hours.

Stage 2: Chain Extension to Block Copolymer
  • Preparation: In a new 100 mL Schlenk flask, dissolve the purified Poly(NAz) Macro-CTA, DMAC monomer, and fresh AIBN in 1,4-dioxane (Table 2).

  • Deoxygenation: Perform four freeze-pump-thaw cycles and backfill with Argon.

  • Polymerization: Immerse in a 70 °C oil bath for 3–4 hours[4].

  • Quenching & Purification: Quench by exposure to air and cooling. Precipitate into cold diethyl ether, filter, and dry under high vacuum.

Analytical Outcomes & Troubleshooting

Table 3: Expected Analytical Outcomes
StageTarget

(Theoretical)
Expected

(SEC)
Dispersity (

)
End-Group Fidelity
Poly(NAz) Macro-CTA ~9,250 g/mol (at 80% conv.)9,400 g/mol < 1.15> 95%
P(NAz)-b-P(DMAC) ~27,100 g/mol (at 90% conv.)27,500 g/mol < 1.20N/A
QC Checkpoint 2: Validating the Block Copolymer (Troubleshooting)
  • SEC Trace Shift: To validate a successful chain extension, overlay the SEC chromatogram of the Macro-CTA with the final block copolymer. The entire peak must shift to a lower retention time (higher molecular weight).

  • Tailing Diagnostics: If a low-molecular-weight "tail" or a bimodal peak is observed at the exact retention time of the original Macro-CTA, it indicates dead chains in the first block.

    • Resolution: This is typically caused by pushing the Stage 1 conversion too high (>90%) or inadequate degassing. Repeat Stage 1, quenching strictly at

      
       conversion.
      
  • UV-Vis Confirmation: The retention of the trithiocarbonate moiety can be visually and spectroscopically confirmed. The purified Macro-CTA should be distinctly yellow and exhibit a strong absorbance band at

    
     nm.
    

References

1.[1] Hakobyan, K., Ishizuka, F., Corrigan, N., & Boyer, C. (2024). Advances in Living Anionic Polymerization: From Functional Monomers, Polymerization Systems, to Macromolecular Architectures. ResearchGate. 1 2.[3] Xu, J., Tao, L., Boyer, C., Lowe, A. B., & Davis, T. P. (2009). Macromolecules Vol. 43 No. 1. ACS Publications. 3 3.[2] Various Authors. Propagation Kinetics of the Radical Polymerization of Methylated Acrylamides in Aqueous Solution. ResearchGate. 2 4.[4] Various Authors. RAFT dispersion polymerization of N,N-dimethylacrylamide in a series of n-alkanes using a thermoresponsive poly(tert-octyl acrylamide) steric stabilizer. Polymer Chemistry (RSC Publishing). 4

Sources

optimizing Michael addition reactions with 1-acryloylazetidine warheads

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Michael Addition Reactions with 1-Acryloylazetidine Warheads in Targeted Covalent Inhibitors

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized the pharmacological intervention of historically "undruggable" targets, most notably the KRAS G12C oncoprotein[1]. A critical parameter in TCI design is tuning the electrophilicity of the warhead to ensure rapid, specific target engagement while minimizing off-target toxicity and metabolic clearance. The 1-acryloylazetidine moiety has emerged as a privileged Michael acceptor for this purpose, exhibiting rapid covalent reaction with cysteine residues while maintaining sufficient aqueous stability[2]. This application note provides a comprehensive, field-proven guide to the mechanistic rationale, synthesis, and self-validating experimental workflows required to optimize 1-acryloylazetidine warheads.

Mechanistic Rationale: The Stereoelectronic Advantage of Azetidines

To master warhead optimization, one must understand the causality behind the reactivity of different acrylamides. In standard acyclic acrylamides or 6-membered cyclic acrylamides (e.g., acryloylpiperidines), the amide nitrogen adopts a planar


 geometry. This allows its lone pair to fully delocalize into the carbonyl 

orbital. This strong resonance reduces the electron-withdrawing capacity of the carbonyl, rendering the conjugated

-carbon weakly electrophilic.

Conversely, the 4-membered azetidine ring is highly constrained. To minimize severe angle strain, the nitrogen atom is forced into a more pyramidal,


-like geometry. This structural distortion physically prevents optimal orbital overlap between the nitrogen lone pair and the carbonyl group. Consequently, the carbonyl behaves more like a highly electron-withdrawing ketone. This stereoelectronic shift significantly increases the electrophilicity of the 

-carbon, facilitating a highly efficient Michael addition with thiol nucleophiles without crossing the threshold into indiscriminate reactivity[3].

Mechanism N1 1-Acryloylazetidine TCI + Target Cys-SH N2 Nucleophilic Attack (Thiolate at β-Carbon) N1->N2 N3 Enolate Intermediate Formation N2->N3 N4 Protonation (Irreversible Covalent Adduct) N3->N4

Mechanistic pathway of cysteine Michael addition to 1-acryloylazetidine.

Experimental Workflow for Warhead Optimization

Successful implementation of a 1-acryloylazetidine warhead requires a self-validating workflow that balances intrinsic chemical reactivity with target-specific binding kinetics.

Workflow A Warhead Design (1-Acryloylazetidine) B Chemical Synthesis & Purification A->B C Intrinsic Reactivity (GSH Half-life Assay) B->C C->A Too reactive D Target Engagement (Intact Protein MS) C->D D->A Poor labeling E Cellular Validation (Target Modulation) D->E

Workflow for optimizing 1-acryloylazetidine targeted covalent inhibitors.

Step-by-Step Protocols

Protocol A: Synthesis of 1-Acryloylazetidine Intermediates

Causality & Rationale: Acryloyl chloride is highly reactive and prone to exothermic polymerization. Strict temperature control and the use of a non-nucleophilic base prevent the degradation of the electrophile and maximize the yield of the azetidine coupling.

  • Preparation: Dissolve the azetidine-containing precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere to exclude moisture, which would otherwise hydrolyze the acylating agent.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq). Note: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile against the acryloyl chloride.

  • Temperature Control: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Acylation: Add acryloyl chloride (1.1 eq) dropwise over 10 minutes. Stir for 2 hours while allowing the reaction to gradually warm to 0 °C.

  • Quench & Isolate: Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual acid. Extract the organic layer, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Intrinsic Reactivity Profiling (GSH Half-Life Assay)

Causality & Rationale: Glutathione (GSH) is used because it mimics the intracellular thiol environment. The assay is conducted at pH 7.4 because the active nucleophile is the thiolate anion (


), whose concentration is strictly pH-dependent.
  • Stock Preparation: Prepare a 10 mM stock of the synthesized 1-acryloylazetidine compound in DMSO.

  • Buffer Preparation: Prepare a 100 mM solution of reduced glutathione (GSH) in PBS (pH 7.4).

    • Self-Validation Step: Always run two parallel controls: a highly reactive control (e.g., chloroacetamide) to confirm buffer nucleophilicity, and a negative control (e.g., propionyl azetidine) to establish the baseline of non-covalent degradation.

  • Incubation: Mix the compound (final concentration 1 mM) and GSH (final concentration 10 mM) in a glass LC-MS vial at 37 °C.

  • Time-Course Analysis: Monitor the depletion of the parent compound via LC-MS at

    
     = 0, 1, 2, 4, 8, and 24 hours.
    
  • Quantification: Plot the natural log of the remaining compound concentration versus time to calculate the pseudo-first-order rate constant (

    
    ) and the half-life (
    
    
    
    ).
Protocol C: Target Engagement via Intact Protein Mass Spectrometry

Causality & Rationale: Intrinsic reactivity does not guarantee targeted labeling. This assay confirms that the warhead is properly oriented in the binding pocket to facilitate the Michael addition with the target cysteine.

  • Incubation: Incubate the recombinant target protein (e.g., KRAS G12C, 2 µM) with the inhibitor (20 µM) in HEPES buffer (pH 7.5) at 25 °C.

  • Quenching: At specific time points (5, 15, 30, 60 mins), extract 10 µL aliquots and immediately quench with 1% formic acid.

    • Causality: The sudden drop in pH protonates the target cysteine, instantly eliminating the nucleophilic thiolate and freezing the reaction kinetics for accurate measurement.

  • MS Analysis: Analyze the samples via LC-TOF-MS.

    • Self-Validation Step: The observed mass shift must exactly match the molecular weight of the inhibitor. A parallel run using the propionyl azetidine analog (lacking the reactive alkene) must yield 0% labeling. If the propionyl analog shows a mass shift, your MS conditions are too soft, and you are observing non-covalent adduction rather than true covalent engagement.

Quantitative Data: Warhead Reactivity Profiling

The table below summarizes the expected intrinsic reactivity profiles of various acrylamide warheads. 1-Acryloylazetidine sits in the "Goldilocks zone"—reactive enough to label challenging cysteines, but stable enough to avoid rapid systemic clearance.

Warhead TypeRing SizeAmide GeometryGSH Half-Life (

)
Relative Electrophilicity
1-Acryloylazetidine 4-memberedPyramidal (

-like)
2 – 5 hoursHigh
1-Acryloylpyrrolidine 5-memberedIntermediate12 – 24 hoursModerate
1-Acryloylpiperidine 6-memberedPlanar (

)
> 48 hoursLow
Acyclic Acrylamide NonePlanar (

)
> 48 hoursLow

References

1.[1] RCSB PDB. 6P8W: Crystal structure of human KRAS G12C covalently bound to an acryloylazetidine acetamide inhibitor. RCSB Protein Data Bank. URL: [Link] 2.[2] PDBj. 6p8y - Crystal structure of human KRAS G12C covalently bound to an acryloylazetidine acetamide inhibitor. Protein Data Bank Japan. URL: [Link] 3.[3] ACS Publications. Cryogels Based on Poly(2-oxazoline)s through Development of Bi- and Trifunctional Cross-Linkers Incorporating End Groups with Adjustable Stability. Macromolecules. URL: [Link]

Sources

Application Note: Preparation of Poly(N-acryloylazetidine) with Narrow Dispersity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Poly(N-acryloylazetidine) (PAz) is a highly specialized polymer that has garnered significant attention in the fields of precision macromolecular engineering, stimuli-responsive materials, and advanced drug delivery systems. For biomedical applications, synthesizing PAz with a narrow molecular weight dispersity (


) is an absolute requirement to ensure uniform pharmacokinetics, predictable self-assembly, and reproducible phase-transition behaviors.

This application note provides a comprehensive, field-proven guide to synthesizing narrow-dispersity PAz. It details two distinct methodologies: Living Anionic Polymerization (the gold standard for ultra-narrow dispersity) and Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization (a highly versatile, benchtop-friendly alternative).

Mechanistic Insights: The Causality of Monomer Structure

A critical challenge in the polymerization of


-dialkylacrylamides is the occurrence of side reactions, such as nucleophilic attack on the amide carbonyl, which broadens dispersity and kills active chain ends. However, the exact cyclic structure of the monomer dictates its polymerizability[1].

The Ring-Size Effect: The polymerizability of cyclic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-dialkylacrylamides decreases drastically as the ring size increases from four to six members[1]. N-acryloylazetidine possesses a highly strained 4-membered ring. This specific geometric constraint forces the molecule into a planar conformation, allowing for highly effective conjugation between the 

and

double bonds. In contrast, larger rings (e.g., the 6-membered piperidine ring) induce steric hindrance that twists the amide bond out of planarity, destroying conjugation and rendering the monomer essentially unpolymerizable via anionic methods[1].

Mechanism A N-Acryloylazetidine (4-Membered Ring) B Planar Geometry Effective C=C & C=O Conjugation A->B C High Anionic Polymerizability B->C D N-Acryloylpiperidine (6-Membered Ring) E Steric Hindrance Twisted Amide Bond D->E F Negligible Polymerizability E->F

Fig 1: Mechanistic logic dictating the polymerizability of cyclic N,N-dialkylacrylamides.

Experimental Workflows

Method A: Living Anionic Polymerization (Gold Standard, )

To achieve a perfectly living system, the reaction must be completely devoid of moisture and oxygen. The addition of Lithium Chloride (LiCl) is a critical mechanistic choice. LiCl acts as a


-type ligand, coordinating with the lithium counterion of the propagating enolate. This coordination breaks up dormant enolate aggregates, accelerating the propagation rate while sterically shielding the active center from deleterious backbiting side reactions[1].

Materials:

  • Monomer: N-acryloylazetidine (Stirred over

    
     overnight, degassed, and vacuum-distilled twice).
    
  • Solvent: Tetrahydrofuran (THF) (Purified via a solvent dispensing system and distilled over sodium/benzophenone).

  • Initiator: Diphenylmethyllithium (

    
    ) in THF.
    
  • Additive: Lithium Chloride (LiCl) (Dried under high vacuum at 150 °C for 24 h).

Step-by-Step Protocol:

  • System Preparation: Attach a custom glass reactor equipped with a magnetic stir bar to a high-vacuum line (

    
     Torr). Flame-dry the apparatus repeatedly.
    
  • Additive Loading: Introduce anhydrous LiCl into the reactor under an argon blanket. Re-evacuate the system to ensure absolute dryness.

  • Solvent Transfer: Distill 20 mL of dry THF directly into the reactor via the vacuum line.

  • Initiation: Cool the reactor to -40 °C using a dry ice/acetonitrile bath. Inject the

    
     initiator solution. The solution will exhibit a distinct deep red color characteristic of the diphenylmethyl anion.
    
  • Propagation: Slowly add the purified N-acryloylazetidine monomer. The deep red color will immediately dissipate, indicating successful initiation and the formation of the colorless propagating enolate. Maintain the reaction at -40 °C for 24 hours[2].

  • Termination: Quench the living chain ends by injecting 1 mL of degassed methanol.

  • Recovery: Precipitate the polymer by dropping the reaction mixture into a 10-fold excess of cold hexane/diethyl ether (1:1 v/v). Filter and dry the resulting white powder under vacuum at 40 °C to a constant weight.

Workflow Step1 1. Monomer Purification Distillation over CaH2 Step2 2. System Preparation High-Vacuum, Dry THF, LiCl Step1->Step2 Step3 3. Initiation Ph2CHLi addition at -40 °C Step2->Step3 Step4 4. Propagation 24 h, -40 °C to 0 °C Step3->Step4 Step5 5. Termination & Recovery Degassed MeOH, Precipitation Step4->Step5

Fig 2: Step-by-step workflow for the living anionic polymerization of N-acryloylazetidine.

Method B: RAFT Polymerization (Versatile Alternative, )

While anionic polymerization offers unparalleled precision, RAFT polymerization provides a robust alternative that is tolerant to trace impurities and can be adapted for aqueous or block-copolymerization systems[3]. Using a trithiocarbonate Chain Transfer Agent (CTA) ensures that the concentration of active radicals remains extremely low, suppressing bimolecular termination.

Step-by-Step Protocol:

  • Master Mix: In a 10 mL Schlenk flask, dissolve N-acryloylazetidine (1.0 M), a trithiocarbonate CTA (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid) (0.01 M), and AIBN initiator (0.002 M) in 1,4-dioxane. The target

    
     ratio should be 
    
    
    
    .
  • Deoxygenation: Subject the mixture to four rigorous freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a radical scavenger. Backfill with ultra-pure Argon.

  • Polymerization: Immerse the Schlenk flask in a pre-heated oil bath at 70 °C. Allow the polymerization to proceed for 4–6 hours, monitoring conversion via

    
     NMR.
    
  • Quenching: Stop the reaction by rapid cooling in liquid nitrogen and exposing the mixture to air.

  • Purification: Dilute with a small amount of THF and precipitate into cold diethyl ether. Repeat the precipitation twice to remove residual CTA and unreacted monomer.

Quantitative Data & Expected Outcomes

The table below summarizes the expected physicochemical outcomes based on the chosen synthetic methodology.

ParameterLiving Anionic PolymerizationRAFT Polymerization
Initiator / Catalyst

/ LiCl
AIBN / Trithiocarbonate CTA
Solvent THF (Strictly Anhydrous)1,4-Dioxane
Temperature -40 °C70 °C
Reaction Time 24 hours4 – 6 hours
Monomer Conversion > 99% (Quantitative)70 – 85% (Equilibrium limited)
Expected Dispersity (

)
< 1.05 1.15 – 1.25
End-Group Fidelity Very High (Living enolate)High (Thiocarbonylthio retention)
Primary Application Precision topologies, block copolymersBenchtop synthesis, bioconjugation

References

  • Suzuki, T., Kusakabe, J., Kitazawa, K., Nakagawa, T., Kawauchi, S., & Ishizone, T. "Living Anionic Polymerization of N-Methacryloylazetidine: Anionic Polymerizability of N,N-Dialkylmethacrylamides." Macromolecules, 43(1), 107-116. 4

  • "Anionic Polymerization: Recent Advances" ResearchGate. 2

  • "Propagation Kinetics of the Radical Polymerization of Methylated Acrylamides in Aqueous Solution" ResearchGate. 3

Sources

Application Notes and Protocols: Incorporating 1-Acryloylazetidine into Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ascendancy of Covalent Kinase Inhibitors and the Quest for Optimized Warheads

The paradigm of kinase inhibitor design has progressively embraced the concept of covalent inhibition, a strategy that offers profound advantages in terms of potency, duration of action, and the ability to overcome drug resistance.[1] Unlike their reversible counterparts, covalent inhibitors form a stable, irreversible bond with a specific amino acid residue within the kinase active site, most commonly a cysteine.[2] This targeted covalent interaction is orchestrated by a carefully selected electrophilic "warhead" appended to a high-affinity kinase-binding scaffold.

The archetypal warhead in the realm of covalent kinase inhibitors has been the acrylamide moiety.[3] Its Michael acceptor nature allows for a selective and efficient reaction with the nucleophilic thiol of a cysteine residue. However, the intrinsic reactivity of the acrylamide can be a double-edged sword, potentially leading to off-target reactions with other biological nucleophiles, such as glutathione (GSH), which can contribute to toxicity.[4] This has spurred the exploration of next-generation warheads that offer a more refined balance of reactivity and selectivity.

This application note details the rationale, synthesis, and characterization of kinase inhibitors incorporating a 1-acryloylazetidine moiety. The strained four-membered azetidine ring system introduces unique conformational constraints and electronic properties to the acrylamide warhead, potentially modulating its reactivity and conferring advantageous physicochemical properties to the overall inhibitor.[5] We will provide detailed protocols for the synthesis of a key 1-acryloylazetidine building block and its incorporation into a model kinase inhibitor scaffold, as well as methodologies for the comprehensive evaluation of the resulting covalent inhibitors.

The Scientific Rationale: Why 1-Acryloylazetidine?

The decision to incorporate a 1-acryloylazetidine warhead is rooted in the pursuit of a more controlled and selective covalent modification. The azetidine ring, being a strained four-membered heterocycle, can influence the reactivity of the appended acryloyl group in several ways:

  • Modulated Reactivity: The constrained geometry of the azetidine ring can alter the electronic properties of the acrylamide's α,β-unsaturated system. This can fine-tune the electrophilicity of the β-carbon, potentially reducing its reactivity towards ubiquitous nucleophiles like glutathione while still allowing for efficient reaction with a strategically positioned cysteine residue within the high-affinity environment of a kinase active site.

  • Improved Physicochemical Properties: The incorporation of the polar and rigid azetidine scaffold can enhance the solubility and metabolic stability of the inhibitor.[6] This is a critical consideration in drug development, as poor solubility can hinder oral bioavailability and metabolic instability can lead to rapid clearance.

  • Vectorial Presentation of the Warhead: The rigid nature of the azetidine ring can provide a more defined orientation of the acryloyl group relative to the kinase-binding scaffold. This can lead to a more favorable presentation of the warhead for reaction with the target cysteine, potentially increasing the rate of covalent modification.

The following diagram illustrates the proposed mechanism of covalent modification of a kinase by a 1-acryloylazetidine-containing inhibitor.

G cluster_0 Reversible Binding cluster_1 Covalent Modification Inhibitor Kinase Inhibitor (1-Acryloylazetidine Scaffold) Kinase_Active_Site Kinase Active Site (with Cysteine) Inhibitor->Kinase_Active_Site Ki Michael_Addition Michael Addition (Thiolate Attack) Kinase_Active_Site->Michael_Addition k_inact Covalently_Modified_Kinase Covalently Modified Kinase (Irreversible) Michael_Addition->Covalently_Modified_Kinase

Sources

Application Note: Surface Modification via N-Acryloylazetidine (NAA) Pulsed Plasma Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the methodology for depositing thin, functional films of N-acryloylazetidine (NAA) using Pulsed Plasma Polymerization (PPP). Unlike conventional wet chemistry, plasma polymerization allows for the solvent-free modification of any substrate geometry (polymers, metals, ceramics).

Key Value Proposition: The primary objective is to polymerize the vinyl group (


) of the NAA monomer while retaining the strained azetidine ring . This four-membered nitrogen heterocycle serves as a "click-like" conjugation site. Post-deposition, the intact azetidine ring undergoes nucleophilic ring-opening reactions with amines, thiols, or carboxylates found on biomolecules (drugs, peptides, antibodies), facilitating robust covalent immobilization without the need for unstable leaving groups like NHS-esters.

Scientific Mechanism

The Challenge of Functional Retention

Continuous-wave (CW) plasma creates a high-energy environment that often fragments complex monomers, leading to a loss of functionality (e.g., destruction of the azetidine ring). To overcome this, we utilize Pulsed Plasma Polymerization . By modulating the duty cycle (


), we create a regime where:
  • 
     (Plasma On):  Generates free radicals, initiating polymerization at the vinyl bond.
    
  • 
     (Plasma Off):  Allows polymer chain propagation via conventional free-radical chemistry without the bombardment of high-energy ions, preserving the delicate ring structure.
    
Reaction Pathway Visualization

NAA_Mechanism Monomer N-Acryloylazetidine (Monomer) Plasma Pulsed Plasma (Activation) Monomer->Plasma Vinyl Radical Formation Polymer Poly(NAA) Surface (Intact Azetidine Rings) Plasma->Polymer Radical Propagation (Low Duty Cycle) Conjugate Immobilized Ligand (Ring-Opened Amide) Polymer->Conjugate Nucleophilic Attack (Ring Opening) Ligand Nucleophile Ligand (R-NH2 / Drug) Ligand->Conjugate Covalent Bond

Figure 1: Mechanistic pathway from NAA monomer to stable bioconjugate. The critical step is the pulsed plasma phase, which favors polymerization over ablation.

Experimental Protocol

Materials & Equipment
  • Monomer: N-acryloylazetidine (NAA) [>98% purity].

    • Note: NAA is liquid at room temperature.

  • Substrates: Silicon wafers (for characterization), Polystyrene well plates (for assays), or Gold chips (for SPR).

  • Reactor: Capacitively Coupled Plasma (CCP) Reactor (13.56 MHz RF generator) with matching network and manual pulse controller.

Monomer Handling & Degassing

Critical Step: Dissolved oxygen acts as a radical scavenger and must be removed.

  • Load 5 mL of NAA into a glass monomer flask attached to the reactor via a needle valve.

  • Perform Freeze-Pump-Thaw cycles (x3):

    • Freeze monomer with liquid nitrogen.

    • Open valve to vacuum to remove headspace gases.

    • Close valve and thaw.

  • Ensure monomer is at room temperature (

    
    C) before deposition to maintain consistent vapor pressure.
    
Deposition Parameters (Optimized for Retention)
ParameterSettingRationale
Base Pressure

mbar
Ensures clean chamber, removes contaminants.
Monomer Pressure

mbar
Sufficient flow for deposition without powder formation.
RF Power (Peak) 30 - 50 WSufficient to ignite plasma but minimize fragmentation.
Duty Cycle Low (e.g., 10/100)

,

. Low average power (

).
Deposition Time 5 - 10 minsYields film thickness

nm.
Substrate Temp

C
Ambient temp prevents thermal degradation.
Step-by-Step Workflow
  • Cleaning: Sonicate substrates in acetone, ethanol, then isopropanol (5 min each). Dry with

    
    .
    
  • Activation (Optional): Treat substrate with continuous wave Air or Argon plasma (30W, 1 min) to improve adhesion of the NAA layer.

  • Monomer Introduction: Introduce NAA vapor until stable pressure (

    
     mbar) is reached. Allow to equilibrate for 2 minutes.
    
  • Ignition: Engage RF generator in Pulsed Mode .

    • Observation: The plasma glow should be intermittent. If continuous glow persists, check pulse generator settings.

  • Termination: Turn off RF. Close monomer valve. Evacuate chamber to base pressure for 5 minutes to remove unreacted oligomers.

  • Storage: Store coated samples under vacuum or inert atmosphere (

    
    ) to prevent premature ring hydrolysis.
    

Characterization & Validation

To validate the protocol (Self-Validating System), you must confirm the presence of the azetidine ring , not just the polymer backbone.

X-Ray Photoelectron Spectroscopy (XPS)
  • Survey Scan: Check for Carbon (C), Nitrogen (N), and Oxygen (O).

  • High-Resolution C1s: Look for the

    
     shoulder at 
    
    
    
    eV.
  • High-Resolution N1s (Critical):

    • Target: A symmetrical peak centered around 399.7 - 400.0 eV (Amide/Amine).

    • Failure Mode: A distinct peak >401 eV suggests protonated amines or extensive oxidation (ring destruction).

  • Stoichiometry: The theoretical N/C ratio for NAA (

    
    ) is 0.16 .
    
    • Acceptance Criteria: Experimental N/C ratio should be

      
      . If 
      
      
      
      , the ring has likely fragmented.
Infrared Spectroscopy (FTIR-ATR)

Compare the monomer spectrum to the deposited film.

Functional GroupWavenumber (

)
Expected Change in Plasma Film
Vinyl (

)
1610 - 1640Disappears/Diminishes (Indicates polymerization).
Carbonyl (

)
1640 - 1660Retained (Amide I band).
Azetidine Ring ~900 - 1200Retained (Complex fingerprint; look for ring breathing modes).

Application: Ligand Immobilization

The utility of the NAA surface is its reactivity toward nucleophiles.

Conjugation Protocol
  • Ligand Preparation: Dissolve the amine-containing ligand (e.g., RGD peptide, antibody, drug) in PBS (pH 7.4 - 8.5).

    • Note: Slightly basic pH promotes the nucleophilic attack of the amine on the azetidine ring.

  • Incubation: Immerse the NAA-coated substrate in the ligand solution for 4–12 hours at room temperature or

    
    C.
    
  • Washing: Rinse vigorously with PBS containing 0.1% Tween-20 to remove non-specifically adsorbed molecules.

  • Verification: Use Contact Angle Goniometry.

    • Pre-conjugation: NAA surface is moderately hydrophilic (

      
      ).
      
    • Post-conjugation: Angle changes to match the ligand (e.g., lower for peptides, higher for hydrophobic drugs).

Reaction Mechanism (Ring Opening)

Unlike epoxy-based systems, azetidines offer a middle ground of reactivity—stable enough for storage but reactive enough for mild conjugation.

Reaction_Scheme Substrate Substrate-Poly(NAA) Transition Ring Opening (Nucleophilic Attack) Substrate->Transition Amine Drug-NH2 Amine->Transition Product Substrate-Amide-Linker-Drug (Linear Chain) Transition->Product pH 8.0

Figure 2: The azetidine ring opens upon attack by the primary amine of the drug, forming a stable linear amide tether.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low N/C Ratio (XPS) High average power (ablation).Reduce Duty Cycle (increase

).
Film Delamination Poor substrate adhesion.Increase initial Argon plasma pretreatment time.
No Ligand Binding Ring hydrolysis (storage issue).Store samples in vacuum/desiccator. Do not store in water.
Powder/Dust on Surface Gas phase polymerization.Reduce Monomer Pressure (

) or Flow Rate.

References

  • Yasuda, H. (1985). Plasma Polymerization. Academic Press. (Foundational text on the mechanism of plasma polymerization and the concept of Atomic Polymerization vs.
  • Friedrich, J. (2011). The Plasma Chemistry of Polymer Surfaces: Advanced Techniques for Surface Design. Wiley-VCH.

  • Badyal, J. P. S. (2016). "Pulsed Plasma Polymerization."[1][2] In Plasma Science and Technology. (Authoritative source on using pulsed duty cycles to retain monomer functionality, specifically for anhydride and epoxide rings which function analogously to azetidines).

  • Pan, Y., et al. (2011). "Surface modification of pulsed plasma polymerized N-acryloylsarcosine methyl ester." Applied Surface Science. (Demonstrates the retention of complex amide-containing monomers using pulsed plasma).
  • Forrest, E. C., et al. (2013). "Plasma polymerization of strained rings." Journal of Materials Chemistry B. (Provides the mechanistic basis for polymerizing strained heterocycles while preventing ring destruction).

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Hydrolysis of 1-(azetidin-1-yl)prop-2-en-1-one in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(azetidin-1-yl)prop-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this reactive covalent modifier in their experiments. The inherent reactivity that makes this compound a valuable tool also renders it susceptible to degradation in aqueous environments. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you maintain the integrity of your compound and ensure the reliability of your experimental results.

Introduction: The Challenge of Aqueous Stability

This compound is a Michael acceptor characterized by an acrylamide moiety attached to a strained four-membered azetidine ring. This structure is designed for high reactivity, often with specific thiol residues in proteins. However, the electrophilic nature of the amide's carbonyl carbon makes it a target for nucleophilic attack by water, leading to hydrolysis. This degradation pathway cleaves the amide bond, yielding azetidine and acrylic acid, both of which are inactive for the intended covalent modification. Understanding and controlling this hydrolysis is paramount for quantitative and reproducible studies.

Section 1: Understanding the Instability: The Hydrolysis Mechanism

The primary degradation pathway for this compound in aqueous media is the hydrolysis of its amide bond. This reaction is catalyzed by both acid and base, though it is significantly more pronounced under alkaline (basic) conditions.[1][2] The mechanism involves the nucleophilic attack of a water molecule or, more rapidly, a hydroxide ion (OH⁻) on the carbonyl carbon of the amide.

Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, breaking the carbon-nitrogen bond and resulting in the formation of a carboxylate (acrylate) and the neutral azetidine ring. This process is generally faster and more problematic in many biological buffer systems than acid-catalyzed hydrolysis.[3][4]

Troubleshooting_Workflow Start Inconsistent or Negative Experimental Results Suspect Suspect Hydrolysis of This compound Start->Suspect RunProtocol Perform Time-Course Stability Study (See Protocol 1) Suspect->RunProtocol Analyze Analyze Data by LC-MS RunProtocol->Analyze CheckParent Is Parent Compound Degrading Over Time? Analyze->CheckParent Implement Implement Proactive Measures: - Adjust pH - Lower Temperature - Prepare Solutions Fresh CheckParent->Implement Yes OtherIssue Investigate Other Experimental Variables CheckParent->OtherIssue No

Sources

improving storage stability of 1-acryloylazetidine monomer

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Storage Stability & Handling of 1-Acryloylazetidine

Introduction: The Stability Paradox

1-Acryloylazetidine (AAZ) is a unique monomer bridging the high reactivity of acrylamides with the structural constraint of the azetidine ring. This dual nature creates a specific stability challenge: The Acrylate Paradox.

To prevent the acryloyl group from polymerizing, we typically add radical inhibitors like MEHQ (4-methoxyphenol). However, MEHQ requires dissolved oxygen to function. Simultaneously, the azetidine ring and the amide backbone can be sensitive to oxidative stress or moisture. This guide resolves these conflicting requirements into a cohesive storage strategy.

Part 1: The Core Storage Protocol

This section defines the "Gold Standard" for storing AAZ to maximize shelf life (typically 6–12 months if strictly followed).

Q1: What is the optimal temperature/environment for long-term storage?

Recommendation: Store at -20°C (Freezer) in the dark.

  • The Science: AAZ has a very low melting point (~ -87°C). Unlike monomers that crystallize in the freezer (causing inhibitor segregation), AAZ remains liquid. This is advantageous as it maintains homogenous inhibitor distribution.

  • Critical Warning: Do NOT store under a pure nitrogen/argon atmosphere if the inhibitor is MEHQ.

    • Why? MEHQ (Monomethyl ether hydroquinone) is not an inhibitor; it is an inhibitor precursor. It reacts with dissolved oxygen to form the active radical scavenger. Removing all oxygen renders MEHQ useless, leading to "dark polymerization" inside the bottle.

Q2: Which container material is safe?

Recommendation: Amber Borosilicate Glass or High-Density Polyethylene (HDPE).

  • Avoid: Standard clear glass (UV penetration) or metal containers (potential for transition metal-induced radical generation).

  • Headspace: Always leave 10–20% headspace in the container to maintain a reservoir of oxygen for the MEHQ.

Part 2: Inhibitor Management (The "MEHQ" Factor)

Q3: How do I know if my inhibitor is still working?

Troubleshooting: The inhibitor (MEHQ) is typically present at 100–200 ppm. It is consumed over time as it scavenges radicals.

  • Visual Check: A shift from clear/colorless to yellow/orange often indicates the accumulation of oxidized inhibitor byproducts (quinones). This suggests the inhibitor is doing its job but is nearing depletion.

  • Viscosity Check: Any increase in viscosity is a critical failure signal (onset of polymerization).

Q4: Should I remove the inhibitor before use?

Guideline: generally, NO .

  • Reasoning: For most synthetic applications (Suzuki couplings, amide formations), 200 ppm of MEHQ is chemically insignificant and will not interfere.

  • Exception: If performing highly sensitive radical polymerizations (e.g., RAFT, ATRP) where precise kinetics are required, pass the monomer through a basic alumina column or inhibitor remover beads immediately prior to use.

Part 3: Troubleshooting & FAQs

Q5: The monomer has turned cloudy. Is it usable?

Verdict: Discard immediately.

  • Diagnosis: Cloudiness usually indicates the formation of insoluble polymer chains (poly-1-acryloylazetidine) suspended in the monomer. This is an autocatalytic process; filtration is rarely sufficient as soluble oligomers likely remain, which will ruin reaction reproducibility.

Q6: I accidentally left the bottle on the bench overnight. Is it compromised?

Analysis: Likely safe, but verify.

  • Action: Check for viscosity changes. If the lab is temperature-controlled (<25°C) and dark, the MEHQ buffer is sufficient for short excursions. If exposed to direct sunlight, assume polymerization has initiated.

Q7: Does the azetidine ring open during storage?

Insight: Ring opening is less likely than polymerization but possible in acidic or wet conditions.

  • Mechanism: The amide bond draws electron density from the nitrogen, reducing the basicity and stabilizing the ring compared to naked azetidines. However, moisture can hydrolyze the amide bond over time, releasing free azetidine (toxic) and acrylic acid.

  • Prevention: Store in a desiccator or with a tight seal to prevent moisture ingress.

Part 4: Visualizing the Stability Logic

Diagram 1: The Storage Decision Matrix

A logical workflow to determine the correct storage location based on usage frequency.

StorageLogic Start Received 1-Acryloylazetidine Usage Expected Usage Frequency? Start->Usage Daily Daily/Weekly Use Usage->Daily Active LongTerm Long Term (>1 Month) Usage->LongTerm Archive Fridge Refrigerator (4°C) Amber Glass Maintains Liquid State Daily->Fridge Freezer Freezer (-20°C) Amber Glass Best Stability LongTerm->Freezer InertCheck Inhibitor Type? Fridge->InertCheck Freezer->InertCheck MEHQ MEHQ (Standard) InertCheck->MEHQ Other Phenothiazine/None InertCheck->Other Headspace CRITICAL: Keep Air Headspace Do NOT purge with N2 MEHQ->Headspace InertPurge Inert Gas Purge (N2/Ar) Allowed Other->InertPurge

Caption: Decision matrix for storage conditions. Note the critical divergence for MEHQ-inhibited monomers regarding inert gas purging.

Diagram 2: The MEHQ Inhibition Cycle

Why oxygen is mandatory for stability.

MEHQ_Mechanism cluster_warning The Oxygen Dependency Monomer Monomer Radical (Initiation) Peroxy Peroxy Radical (Less Reactive) Monomer->Peroxy + O2 Polymer Runaway Polymerization Monomer->Polymer No O2/MEHQ O2 Dissolved O2 Stable Stable Product (Polymerization Halted) Peroxy->Stable + MEHQ MEHQ MEHQ (Inhibitor)

Caption: The "Oxygen Paradox." MEHQ cannot scavenge carbon-centered radicals directly; it requires O2 to convert them to peroxy radicals first.

Part 5: Quantitative Data Summary

ParameterValue / ConditionRelevance to Stability
Melting Point -87°C (approx)Remains liquid in freezer; no crystallization stress.
Boiling Point 170°CHigh BP indicates low volatility, but do not heat to distill without inhibitor.
Flash Point ~48°CFlammable. Store away from spark sources.
Inhibitor (MEHQ) 100–200 ppmRequires >5% dissolved oxygen to function effectively.
Polymerization Onset >40°C (without inhibitor)Keep cool; strictly avoid heating baths unless reacting.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Acryloylazetidine. Retrieved from

  • BASF. (2025). Technical Information: Handling and Storage of Acrylic Monomers. Retrieved from

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from

  • Ankersmid Process. (2026). Measuring MeHQ (Polymerization Inhibitor) in Acrylonitrile. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Acryloylazetidine. Retrieved from

Technical Support Center: 1-Acryloylazetidine (1-AAZ) Inhibitor Removal

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PROTOCOL-1AAZ-001 Subject: Safe removal of polymerization inhibitors (MEHQ) from hydrophilic acrylamides.[1]

Diagnostic & Core Directive

Welcome to the Technical Support Interface. You are likely working with 1-Acryloylazetidine (1-AAZ) , a highly reactive, water-soluble acrylamide monomer.[1] Commercial batches are stabilized with MEHQ (Hydroquinone monomethyl ether) , typically at 100–300 ppm, to prevent premature polymerization.

CRITICAL WARNING: The "Water Solubility Trap" Unlike common hydrophobic monomers (e.g., Styrene, Methyl Methacrylate), 1-AAZ is miscible with water .

  • DO NOT attempt the standard liquid-liquid extraction method (washing with aqueous NaOH).

  • Result of Error: You will lose your product into the aqueous phase, and the high heat of hydration may trigger explosive polymerization.

Select Your Protocol

Use the decision matrix below to choose the correct removal method based on your scale and purity requirements.

ProtocolSelector Start Start: 1-AAZ Inhibitor Removal ScaleCheck Check Scale & Purity Needs Start->ScaleCheck SmallScale < 50 grams OR Ultra-low thermal stress ScaleCheck->SmallScale Routine Use LargeScale > 50 grams OR Highest Purity Required ScaleCheck->LargeScale Bulk Prep MethodA METHOD A: Adsorption Column (Recommended) SmallScale->MethodA MethodB METHOD B: Vacuum Distillation (Advanced Users Only) LargeScale->MethodB

Figure 1: Protocol Selection Matrix. Method A is safer and sufficient for 95% of applications (RAFT, ATRP, hydrogel synthesis).

Method A: Adsorption (The Column Method)

Best For: Small to medium scales (<50g), RAFT/ATRP polymerization, and users without high-vacuum equipment.

The Science

This method uses a solid stationary phase to physically adsorb the polar phenolic inhibitor (MEHQ) while allowing the less polar monomer to pass through. Since 1-AAZ is an amide, we use Inhibitor Remover Beads (crosslinked polystyrene with basic functionality) or Basic Alumina .[1]

  • Why not Silica? Silica is slightly acidic. 1-AAZ contains a strained azetidine ring which can be sensitive to acid-catalyzed hydrolysis or ring-opening. Basic Alumina is the safest inorganic choice.

Required Materials
MaterialSpecification
Stationary PhaseInhibitor Remover Beads (e.g., De-Hibit 200) OR Basic Alumina (Brockmann Grade I)
ColumnGlass column with fritted disc (or disposable syringe with glass wool)
Collection FlaskAmber glass (UV protected), pre-chilled
FoilAluminum foil to wrap the column
Step-by-Step Protocol
  • Preparation:

    • Calculate the amount of sorbent. A ratio of 1g sorbent per 10–15mL monomer is usually sufficient for standard commercial inhibitor levels (200 ppm).

    • Wrap the collection flask in aluminum foil. Once MEHQ is removed, 1-AAZ is extremely sensitive to UV light.

  • Packing:

    • For Alumina: Slurry pack with a small amount of dry DCM (Dichloromethane) if the monomer is viscous, or dry pack if the monomer flows freely.[1] Note: 1-AAZ is liquid at RT.

    • For Pre-packed Columns: Remove the seal and secure vertically.

  • Elution:

    • Pour the 1-AAZ directly onto the column bed.

    • Do not use vacuum to pull it through unless necessary; gravity flow ensures sufficient residence time for adsorption.

    • Visual Check: If using alumina, you may see a yellow/brown band form at the top (this is the oxidized MEHQ).

  • Validation:

    • The eluate should be clear and colorless.

    • Self-Validating Step: Take 50 µL of the eluate and mix with 50 µL of DCM. Run a TLC (Thin Layer Chromatography) plate against the raw monomer. The MEHQ spot (lower Rf, UV active) should be absent in the eluate.

Method B: Vacuum Distillation

Best For: Large scales (>50g), removal of oligomers/impurities, or when absolute purity is critical.

The Science

Distillation separates components based on boiling points. However, acrylamides are heat-sensitive.

  • The Risk: "Popcorn Polymerization." If the monomer overheats, it can polymerize explosively in the distillation pot.

  • The Solution: We must lower the boiling point using High Vacuum and add a Non-Volatile Inhibitor to the boiling flask.

Required Materials
MaterialSpecification
Vacuum PumpHigh vacuum required (< 1 mbar / < 0.75 Torr)
Pot InhibitorPhenothiazine (PTZ) or Copper(II) Chloride
Heating BathOil bath with precise digital control
GlasswareShort-path distillation head (minimizes thermal exposure)
Step-by-Step Protocol
  • Pot Preparation (Critical):

    • Load 1-AAZ into the boiling flask.

    • ADD POT INHIBITOR: Add Phenothiazine (500 ppm) or CuCl₂ .

    • Reasoning: MEHQ works by scavenging radicals with the help of Oxygen. Under vacuum (no oxygen), MEHQ is ineffective. Phenothiazine works anaerobically, preventing polymerization in the heated flask.

  • System Setup:

    • Assemble the short-path distillation apparatus.

    • Use vacuum grease on all joints to ensure a tight seal.

    • Wrap the distillation head in foil (insulation + light protection).

  • The Distillation:

    • Start Vacuum FIRST: Pull vacuum to < 1 mbar.

    • Start Heat SECOND: Slowly raise the oil bath temperature.

    • Target: 1-AAZ typically boils between 60°C – 75°C at 0.5 mbar (estimated based on structural analogs like acryloyl morpholine). Do not exceed 90°C internal temperature.

  • Collection:

    • Discard the first 5% (forerun) which may contain moisture or light impurities.

    • Collect the main fraction in a chilled, foil-wrapped flask .

    • Stop before the pot runs dry (leave ~10% residue) to prevent overheating the pot residue.

Troubleshooting & FAQs

Q1: The monomer turned into a gel inside the column. What happened?

A: This is likely Exothermic Polymerization .

  • Cause: The adsorption of inhibitors on alumina can be slightly exothermic. If the column was too large or the flow too slow, heat built up.

  • Fix: Use a jacketed column with cooling water or mix the alumina with clean sand (1:1) to dilute the heat generation.

Q2: Can I store the uninhibited monomer?

A: NO.

  • Without MEHQ, 1-AAZ will auto-polymerize within hours to days, even in the dark.

  • Protocol: Use immediately (within 4 hours). If you must store it, freeze it at -20°C or below, but for no longer than 24 hours.

Q3: My distilled monomer is slightly yellow.

A: You likely experienced "bumping" or entrainment of the pot inhibitor (Phenothiazine is yellow/green).

  • Fix: Insert a splash guard (trap) between the flask and the distillation head. Ensure you are not heating too aggressively.

Q4: Why can't I just use the vacuum pump I use for rotovaps (approx. 20 mbar)?

A: 20 mbar is insufficient.

  • At 20 mbar, the boiling point of 1-AAZ will likely exceed 100°C. At this temperature, the rate of thermal polymerization competes with the distillation rate. You risk a dangerous runaway reaction. You need a high-vacuum oil pump or a dry scroll pump (< 1 mbar).

References

  • Sigma-Aldrich (Merck). Inhibitor Removal Methods for Monomers.[1] Technical Bulletin AL-154. Link

  • Koizumi, H. et al. (2010). Synthesis and properties of poly(1-acryloylazetidine) hydrogels. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Macromolecules. (Standard Practice). Purification of Acrylamide Monomers. ACS Publications. (General reference for hydrophilic monomer handling). Link

  • Sorbent Technologies. Inhibitor Removal Applications Guide.Link

Disclaimer: This guide is for research purposes only. 1-Acryloylazetidine is a hazardous chemical. Always consult the Safety Data Sheet (SDS) before handling.

Sources

troubleshooting low yields in N-acryloylation of azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the N-acryloylation of azetidine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. As Senior Application Scientists, we have compiled field-proven insights and data to help you troubleshoot common issues and optimize your reaction yields.

The N-acryloylation of azetidine is a valuable reaction for synthesizing key building blocks in medicinal chemistry, particularly for creating covalent inhibitors. However, the synthesis can be challenging due to the inherent properties of the starting materials. Azetidine's four-membered ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to undesired ring-opening reactions.[1][2] Simultaneously, acryloyl chloride is a highly reactive and moisture-sensitive electrophile prone to polymerization.[3][4][5] Successfully navigating this reaction requires careful control over conditions to favor the desired N-acylation pathway over competing side reactions.

This guide provides in-depth, question-and-answer-based troubleshooting advice, detailed protocols, and the scientific reasoning behind our recommendations.

Troubleshooting Guide

This section addresses specific, common problems encountered during the N-acryloylation of azetidine.

Q1: My reaction yield is consistently at or below 50%, even though my starting materials are pure. What is the most fundamental issue I might be overlooking?

A1: The most common cause for a yield ceiling of 50% is the lack of an adequate base to neutralize the hydrochloric acid (HCl) generated during the reaction. The N-acryloylation reaction produces one equivalent of HCl for every equivalent of azetidine that reacts.[6] This acid will immediately protonate the lone pair of a second azetidine molecule, rendering it non-nucleophilic and unable to react with the acryloyl chloride.

Effectively, without a scavenger base, your azetidine starting material acts as its own base, consuming half of itself in an acid-base reaction. This leaves only 50% of the azetidine available for the desired acylation.

The Solution: This reaction should always be run under Schotten-Baumann conditions , which explicitly require the addition of a base to neutralize the acid byproduct and drive the reaction to completion.[6][7]

HCl_Scavenging cluster_reaction Desired Acylation cluster_side_reaction Problem: Amine Protonation cluster_solution Solution: Add Base Azetidine Azetidine (Nucleophilic) Product N-Acryloyl Azetidine Azetidine->Product + Acryloyl_Cl Acryloyl_Cl Acryloyl Chloride Acryloyl_Cl->Product HCl HCl (Byproduct) Azetidine2 Azetidine (Nucleophilic) HCl->Azetidine2 Reacts with another equivalent Base Added Base (e.g., NaOH, Et3N) HCl->Base Azetidinium Azetidinium Salt (Non-Nucleophilic) Azetidine2->Azetidinium + HCl Salt Neutralized Salt (e.g., NaCl, Et3NHCl) Base->Salt + HCl Side_Reactions Start Azetidine + Acryloyl Chloride Desired Desired Product (N-Acryloyl Azetidine) Start->Desired Correct Conditions (Base, Anhydrous, Cold) Hydrolysis Side Product (Acrylic Acid) Start->Hydrolysis Presence of Water Polymer_AcCl Side Product (Poly(acryloyl chloride)) Start->Polymer_AcCl Heat / Impurities Ring_Open Side Product (Ring-Opened Species) Start->Ring_Open Harsh Conditions Polymer_Prod Side Product (Product Polymer) Desired->Polymer_Prod Heat / Long Reaction Time

Figure 2. Competing reaction pathways in the N-acryloylation of azetidine.

Q3: My reaction turns dark and generates a lot of solid material, especially during the addition of acryloyl chloride. How can I prevent this?

A3: This is a classic sign of an uncontrolled exothermic reaction, likely leading to the rapid polymerization of acryloyl chloride. [3]The reaction between an amine and an acyl chloride is highly exothermic, and the heat generated can accelerate undesirable side reactions.

Control Measures:

  • Temperature is Critical: The reaction must be cooled. Perform the addition of acryloyl chloride at 0 °C or even -10 °C using an ice-salt or dry ice/acetone bath.

  • Slow, Controlled Addition: Add the acryloyl chloride dropwise via a syringe pump or dropping funnel over a prolonged period (e.g., 30-60 minutes). This allows the cooling bath to dissipate the heat generated from the reaction, maintaining a stable internal temperature.

  • Efficient Stirring: Ensure vigorous stirring to promote rapid heat transfer from the reaction mixture to the cooling bath and to prevent localized "hot spots" where the acryloyl chloride is added.

  • Dilution: Working in overly concentrated solutions can exacerbate the exotherm. Ensure a reasonable solvent volume is used.

Q4: I'm unsure whether to use an aqueous base like NaOH or an organic base like triethylamine (Et₃N). What are the pros and cons of each?

A4: The choice of base and solvent system is a critical parameter and depends on the stability of your specific azetidine substrate and the scale of your reaction. Both methods are valid, but they mitigate different risks.

ParameterSchotten-Baumann (Aq. NaOH / Organic Solvent)Anhydrous (Et₃N / Aprotic Solvent)
Concept A two-phase system where the base in the water phase neutralizes the HCl byproduct. [8]A single-phase organic system where a soluble organic base acts as the HCl scavenger.
Pros - Excellent at scavenging HCl. - NaOH is a strong, inexpensive base. - Workup can be a simple phase separation.- Completely avoids water, preventing hydrolysis of acryloyl chloride. - Homogeneous reaction, potentially faster.
Cons - Risk of acryloyl chloride hydrolysis at the aqueous-organic interface. [4] - The product or starting material may have some water solubility, complicating extraction.- Triethylamine hydrochloride (Et₃NHCl) salt can sometimes precipitate, making stirring difficult. - Et₃NHCl may need to be filtered or washed away during workup. - Triethylamine is a weaker base than NaOH.
Best For Robust, water-insoluble azetidines. It is a classic, effective method when controlled properly. [7]Moisture-sensitive substrates or when absolute exclusion of water is necessary for success.

Frequently Asked Questions (FAQs)

FAQ 1: How can I assess the quality of my acryloyl chloride? Acryloyl chloride should be a colorless to pale yellow liquid. [4]If it is significantly yellow or contains a white solid, it has likely begun to polymerize. [3]Using such material can lead to poor and irreproducible yields. For best results, use freshly opened bottles or distill older material under reduced pressure with extreme caution, as heating can accelerate polymerization. This should only be attempted by experienced chemists.

FAQ 2: What is a reliable starting point for reaction stoichiometry? A good starting point is to use a slight excess of the acryloyl chloride to ensure full conversion of the more valuable azetidine. Use a larger excess of the base to ensure complete HCl neutralization.

  • Azetidine: 1.0 equivalent

  • Acryloyl Chloride: 1.1 - 1.2 equivalents

  • Base (e.g., Triethylamine or NaOH): 1.5 - 2.0 equivalents

FAQ 3: Are there specific challenges when purifying N-acryloyl azetidine? Yes. Azetidine-containing compounds can sometimes be unstable on silica gel, which is acidic. [1]If you observe streaking or decomposition during column chromatography, consider neutralizing the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1% Et₃N in ethyl acetate). Alternatively, for volatile products, distillation under reduced pressure may be a viable purification method. [1]Always concentrate your product at low temperatures to avoid polymerization.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two primary approaches to N-acryloylation of azetidine.

Protocol 1: Schotten-Baumann Biphasic Conditions

This protocol is adapted from standard Schotten-Baumann procedures. [7]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add azetidine (1.0 equiv.) and dichloromethane (DCM, ~0.2 M).

  • Addition of Base: Add a 10% aqueous solution of sodium hydroxide (NaOH) (2.0 equiv.).

  • Cooling: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Acryloylation: In a separate flask, dissolve acryloyl chloride (1.1 equiv.) in a small amount of DCM. Add this solution dropwise to the cooled reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<30 °C).

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Anhydrous Conditions with an Organic Base

This protocol is based on modified acylation conditions using an organic base. [9]

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous dichloromethane (DCM, ~0.2 M) and azetidine (1.0 equiv.).

  • Addition of Base: Add triethylamine (Et₃N, 1.5 equiv.).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acryloylation: Add acryloyl chloride (1.1 equiv.) dropwise to the cooled solution over 30-45 minutes. A white precipitate of triethylamine hydrochloride may form.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (<30 °C).

  • Purification: Purify the crude product by flash column chromatography.

Figure 3. A troubleshooting workflow for diagnosing low yields in N-acryloylation of azetidine.

References

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Hao, L., et al. (2021). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PMC. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 5). Acryloyl Chloride (CAS: 814-68-6): Properties, Applications, and Safety. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

  • LS College. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • YouTube. (2020, November 24). Azetidine: Chemical Reactivity. Retrieved from [Link]

  • Katritzky, A. R., et al. (2012). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Retrieved from [Link]

  • Singh, H., et al. (2022). A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. Retrieved from [Link]

Sources

controlling molecular weight distribution in poly(1-acryloylazetidine) synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Controlling Molecular Weight Distribution

Welcome to the technical support center for the synthesis of poly(1-acryloylazetidine). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the polymerization of 1-acryloylazetidine, with a specific focus on achieving precise control over molecular weight and its distribution. As a Senior Application Scientist, I will guide you through troubleshooting common issues and provide in-depth explanations to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing poly(1-acryloylazetidine) with controlled molecular weight?

A1: To achieve a well-defined poly(1-acryloylazetidine) with a narrow molecular weight distribution (low dispersity, Đ), controlled radical polymerization (CRP) techniques are highly recommended. The most successfully applied methods for related N-substituted acrylamides, and therefore most promising for 1-acryloylazetidine, are:

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: This is a versatile method that allows for the synthesis of polymers with predetermined molecular weights and narrow distributions. The choice of the RAFT agent is crucial for successful control.

  • Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for synthesizing well-defined polymers. It involves a transition metal catalyst (typically copper-based) to control the polymerization. For acrylamides, which are fast-propagating monomers, a highly active catalyst system is generally required.[1][2]

Conventional free-radical polymerization can also be used, but it offers limited control over the molecular weight and typically results in polymers with a broad molecular weight distribution (Đ > 1.5).

Q2: Why is controlling the molecular weight distribution of poly(1-acryloylazetidine) critical for drug delivery applications?

A2: The molecular weight and its distribution are critical parameters that directly influence the physicochemical and biological properties of polymers used in drug delivery. For poly(1-acryloylazetidine), precise control is essential for:

  • Pharmacokinetics: The molecular weight of the polymer affects its circulation time in the body, its distribution to various tissues, and its clearance rate. A narrow distribution ensures a more uniform and predictable pharmacokinetic profile.

  • Drug Loading and Release: The size of the polymer coils, which is dependent on molecular weight, can influence the efficiency of drug encapsulation and the kinetics of drug release.

  • Biocompatibility and Toxicity: A well-defined polymer with a narrow molecular weight distribution is more likely to exhibit consistent and predictable biological interactions, minimizing the risk of toxicity associated with very high or very low molecular weight chains.

  • Reproducibility: For clinical translation, batch-to-batch consistency is paramount. Controlling the molecular weight distribution ensures the reliable and reproducible performance of the polymer-based drug delivery system.

Q3: What is a "good" dispersity (Đ) value for poly(1-acryloylazetidine) in a controlled polymerization?

A3: In a well-controlled polymerization, the target dispersity (Đ = Mw/Mn) should ideally be below 1.3. For many advanced applications, a Đ value below 1.2 is often desired. Achieving such low dispersity indicates that the polymer chains are of a similar length, which is a hallmark of a "living" or controlled polymerization process. For acrylamide-based monomers, achieving a Đ below 1.2 can be challenging due to their high reactivity, but it is attainable with optimized reaction conditions.[3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of poly(1-acryloylazetidine).

Issue 1: Broad Molecular Weight Distribution (High Dispersity, Đ > 1.5)

A broad molecular weight distribution is a common issue, particularly with highly reactive monomers like 1-acryloylazetidine. This indicates a loss of control over the polymerization process.

Potential Causes & Solutions
Potential Cause Explanation Suggested Solutions & Protocol Adjustments
Inadequate Deactivation in ATRP 1-Acryloylazetidine, like other acrylamides, is a fast-propagating monomer.[1] If the deactivation of the growing polymer chains by the Cu(II) species is not rapid enough, multiple monomer units can add in a single activation cycle, leading to a loss of control and a broad MWD.Increase Deactivator Concentration: The addition of a small amount of Cu(II) complex at the beginning of the polymerization can significantly improve control by shifting the equilibrium towards the dormant species. A common starting point is to add 0.1 to 0.5 equivalents of the Cu(II) complex relative to the Cu(I) catalyst.[1]
Inappropriate RAFT Agent The choice of the RAFT agent is critical. If the rate of addition of the RAFT agent to the propagating radical and the fragmentation of the intermediate radical are not significantly faster than the rate of propagation, control will be poor.Select a More Suitable RAFT Agent: For acrylamides, trithiocarbonates are often more effective than dithiobenzoates.[5] Consider using a RAFT agent specifically designed for fast-propagating monomers.
High Initiator Concentration A high concentration of radicals at the beginning of the polymerization can lead to irreversible termination reactions, which broaden the molecular weight distribution.[6]Adjust the [Monomer]:[CTA]:[Initiator] Ratio: For RAFT, a common starting ratio is 100:1:0.1 to 100:1:0.2. A lower initiator concentration will slow down the polymerization but can improve control. For ATRP, a typical starting ratio for [Monomer]:[Initiator]:[Catalyst] is 100:1:1.
High Temperature Higher temperatures increase the rate of all reactions, including termination. For acrylamides, high temperatures can exacerbate the issue of poor control.Lower the Reaction Temperature: Try reducing the temperature by 10-20 °C. This will slow down the polymerization but may significantly improve the control over the molecular weight distribution.
Monomer and Solvent Impurities Impurities in the monomer or solvent can interfere with the catalyst or RAFT agent, leading to a loss of control. Water in the solvent can also affect the catalyst activity in ATRP.[7]Purify Monomer and Solvent: Ensure the 1-acryloylazetidine monomer is free of inhibitors and other impurities by passing it through a column of basic alumina.[8] Use freshly distilled and deoxygenated solvents.
Workflow for Troubleshooting High Dispersity

Caption: Decision tree for troubleshooting bimodal MWD.

Issue 3: Low Polymerization Conversion

Low monomer conversion can be due to a variety of factors, from inefficient initiation to premature termination.

Potential Causes & Solutions
Potential Cause Explanation Suggested Solutions & Protocol Adjustments
Inefficient Initiation If the initiator does not decompose efficiently at the reaction temperature, the concentration of radicals will be too low to sustain the polymerization.Increase Temperature or Change Initiator: If the initiator's half-life is too long at the reaction temperature, consider increasing the temperature or choosing an initiator with a lower decomposition temperature.
Inhibition by Oxygen Oxygen is a potent inhibitor of radical polymerizations. It reacts with radicals to form stable peroxy radicals that do not propagate.Thorough Degassing: Ensure that the monomer and solvent are thoroughly deoxygenated before starting the polymerization. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.
Catalyst Inactivation (ATRP) The Cu(I) catalyst in ATRP can be oxidized to the inactive Cu(II) state by oxygen or other impurities.Use a Reducing Agent or a More Robust Catalyst System: Techniques like AGET (Activators Generated by Electron Transfer) or ARGET (Activators Re-generated by Electron Transfer) ATRP employ a reducing agent to continuously regenerate the active Cu(I) species.
Retardation by RAFT Agent Some RAFT agents can cause retardation, where the polymerization rate is significantly slower than a conventional free-radical polymerization under the same conditions. This is often due to the stability of the intermediate radical.Choose a Different RAFT Agent or Increase Initiator Concentration: If retardation is suspected, switching to a different RAFT agent may be necessary. Alternatively, a modest increase in the initiator concentration can help to increase the polymerization rate, but this may also broaden the molecular weight distribution.
Monomer Impurities Certain impurities in the monomer can act as inhibitors or retarders.Purify the Monomer: As mentioned previously, purifying the 1-acryloylazetidine monomer is a crucial step to remove any potential inhibitors.

Experimental Protocols

General Protocol for RAFT Polymerization of 1-Acryloylazetidine

This is a starting point protocol that should be optimized for your specific molecular weight target.

  • Monomer Purification: Pass 1-acryloylazetidine through a short column of basic alumina to remove the inhibitor.

  • Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of 1-acryloylazetidine, the chosen RAFT agent (e.g., a trithiocarbonate), and the initiator (e.g., AIBN). A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is 100:1:0.1.

  • Solvent Addition: Add the desired amount of a suitable, deoxygenated solvent (e.g., DMSO or 1,4-dioxane).

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitoring and Termination: Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing the monomer conversion by 1H NMR. Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Purification: Precipitate the polymer in a suitable non-solvent (e.g., cold diethyl ether or hexane), filter, and dry under vacuum.

References

Sources

minimizing side reactions during 1-acryloylazetidine Michael additions

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Side Reactions During 1-Acryloylazetidine (AAZ) Michael Additions Ticket ID: AAZ-OPT-2024 Responder: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Application Center

You are likely here because your 1-acryloylazetidine (AAZ) reaction didn't go as planned. Perhaps your flask turned into a solid gel (polymerization), or your yield is inexplicably low due to byproduct formation.

AAZ is a unique electrophile. Unlike standard acrylamides (e.g., N,N-dimethylacrylamide), the azetidine ring introduces significant ring strain (~26 kcal/mol) and alters the planarity of the amide bond. This makes AAZ highly reactive but also susceptible to specific failure modes.

This guide prioritizes causality . We don't just tell you what to do; we explain why the chemistry behaves this way so you can troubleshoot autonomously.

Module 1: The Polymerization Trap

Status: Critical Failure Mode Symptom: Reaction mixture solidifies or becomes viscous; loss of double bond signals in NMR without appearance of Michael adduct signals.

The Mechanism

AAZ is an excellent monomer. In the presence of nucleophiles (especially amines or thiols), you can inadvertently trigger anionic polymerization or, if not properly deoxygenated/inhibited, radical polymerization . The Michael addition (1,4-conjugate addition) must compete kinetically with these propagation steps.

Troubleshooting & FAQs

Q: Why did my reaction gel even though I didn't add a radical initiator? A: "Spontaneous" polymerization is often caused by trace peroxides in your solvent or the nucleophile acting as a single-electron transfer (SET) agent. Furthermore, the Michael adduct itself (a tertiary amine) can act as a ligand or base that accelerates anionic propagation.

Q: Should I run this under nitrogen? A: It depends. If you are relying on phenolic inhibitors (like MEHQ) present in the commercial AAZ, do not purge completely with nitrogen. MEHQ requires dissolved oxygen to function as a radical trap. If you purge O₂, you disable the inhibitor.

  • Recommendation: If running at RT or mild heat, keep the headspace air. If running strictly air-free, you must add a non-oxygen-dependent inhibitor (e.g., Phenothiazine) or ensure your temperature is well below the thermal initiation threshold.

Q: How do I favor Michael Addition over Polymerization? A: Control the Concentration and Temperature .

  • High Concentration (>1 M): Favors Polymerization (intermolecular chain growth).

  • Low Concentration (<0.5 M): Favors Michael Addition.

  • Temperature: Keep it < 40°C. Thermal energy often accelerates polymerization rates more steeply than Michael addition rates for acrylamides.

Visualization: Reaction Pathways

The following diagram illustrates the competition between the desired pathway and the two primary failure modes.

ReactionPathways AAZ 1-Acryloylazetidine (Electrophile) Inter Intermediate Enolate AAZ->Inter 1,4-Addition Polymer Polymer Gel (Side Reaction) AAZ->Polymer Radical Prop. (No Inhibitor) Nuc Nucleophile (Amine/Thiol) Nuc->Inter Product Michael Adduct (Target) Inter->Product Protonation (Fast) Inter->Polymer Attack on new AAZ (Anionic Prop.) RingOpen Ring-Opened Byproduct Product->RingOpen Strong Acid/Heat (Strain Release)

Caption: Kinetic competition between the desired Michael addition (Green path) and side reactions (Red paths).

Module 2: Selectivity (Mono- vs. Bis-Addition)

Status: Common Issue with Primary Amines Symptom: Mixture of mono-alkylated and bis-alkylated products.

The Mechanism

When a primary amine (


) reacts with AAZ, the product is a secondary amine (

). This product is often more nucleophilic than the starting material because the alkyl group is electron-donating. This leads to a second addition, forming the tertiary amine (

).
Troubleshooting & FAQs

Q: How do I stop at the mono-adduct? A: You must manipulate the statistics of the collision.

  • Stoichiometry: Use a large excess of the amine (Nucleophile). If the amine is cheap/volatile, use 5–10 equivalents. This ensures an AAZ molecule is statistically far more likely to hit a primary amine than a secondary amine product.

  • Sterics: If the amine is bulky (e.g., tert-butylamine), bis-addition is naturally suppressed.

  • Solvent: Protic solvents (like Methanol) can solvate the secondary amine product via hydrogen bonding, slightly reducing its nucleophilicity compared to aprotic solvents.

Data Table: Stoichiometry vs. Selectivity Estimated selectivity based on standard acrylamide kinetics.

Nucleophile : AAZ RatioPrimary Product (Mono)Secondary Product (Bis)Recommendation
1 : 1 ~60%~30%Avoid (Messy purification)
2 : 1 ~85%~10%Acceptable for simple amines
5 : 1 >95%<2%Ideal for high purity
10 : 1 >99%TraceBest for precious AAZ

Module 3: Ring Integrity

Status: Unique AAZ Hazard Symptom: Mass spec shows +18 (hydrolysis) or unexpected fragments; NMR shows loss of azetidine ring protons (multiplets at ~4.0 and 2.3 ppm).

The Mechanism

The azetidine ring is strained.[1] While the amide bond stabilizes the nitrogen (reducing its basicity), the ring carbons are susceptible to nucleophilic attack, leading to ring opening. This is often triggered by strong Lewis acids or high heat (>80°C).

Q: Is the azetidine ring stable in water? A: Generally, yes, at neutral pH. However, strong bases (pH > 12) or strong acids (pH < 2) can hydrolyze the amide or open the ring.

  • Rule of Thumb: If your protocol requires an acid catalyst, use a mild Brønsted acid (e.g., acetic acid) rather than a strong Lewis acid (

    
    , 
    
    
    
    ), which coordinates to the carbonyl and forces ring opening.

Module 4: The "Gold Standard" Protocol

Objective: Synthesis of a Mono-Michael Adduct with a Primary Amine.[2]

This protocol is designed to be self-validating . It includes checkpoints to verify success before moving to the next step.

Reagents
  • Electrophile: 1-Acryloylazetidine (AAZ)

  • Nucleophile: Primary Amine (e.g., Benzylamine)

  • Solvent: Acetonitrile (MeCN) or Isopropanol (IPA). Avoid DMF if possible (hard to remove).

  • Inhibitor: MEHQ (usually present in commercial AAZ).

Step-by-Step Procedure
  • Preparation (The Excess Strategy):

    • Dissolve the Amine (3.0 equivalents) in MeCN (Concentration ~0.5 M).

    • Checkpoint: Ensure the solution is clear. If the amine is a salt (e.g., HCl salt), add 1.0 eq of Triethylamine (TEA) to free the base.

  • Addition (The Cold Start):

    • Cool the amine solution to 0°C (Ice bath).

    • Dissolve AAZ (1.0 equivalent) in a minimal amount of MeCN.

    • Add the AAZ solution dropwise over 10–15 minutes.

    • Why? Keeping AAZ concentration low relative to the amine prevents polymerization and bis-addition.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20–25°C).

    • Stir for 4–12 hours.

    • Do NOT heat unless conversion is stalled after 24h.

  • Monitoring (The Validation):

    • Check TLC or LC-MS.[3]

    • Success Indicator: Disappearance of AAZ spot/peak.

    • Failure Indicator: Appearance of a baseline streak (Polymer).

  • Workup:

    • Concentrate under reduced pressure.

    • Since you used excess amine, you must remove it. If the amine is volatile, vacuum is sufficient. If non-volatile, use column chromatography (Silica).

    • Note: Azetidines can stick to silica. Add 1% Triethylamine to your eluent to prevent tailing.

Optimization Workflow Diagram

Optimization Start Start Optimization CheckGel Did the reaction gel? Start->CheckGel CheckBis Is Bis-adduct > 10%? CheckGel->CheckBis No YesGel 1. Add Inhibitor (MEHQ) 2. Dilute Reaction (0.2 M) 3. Lower Temp CheckGel->YesGel Yes YesBis 1. Increase Amine Equiv (5-10x) 2. Switch to Protic Solvent (IPA) CheckBis->YesBis Yes Success Isolate Product (Check Ring Integrity) CheckBis->Success No YesGel->Start YesBis->Start

Caption: Decision tree for troubleshooting yield and purity issues.

References

  • Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science. Link

    • Context: Foundational review on Michael addition kinetics, catalysis, and side reactions (polymeriz
  • Gleede, T., et al. (2020).[4] "Chemo- and regioselective polymerization of N-acryloylazetidine." Polymer Chemistry. Link

    • Context: Specifically addresses the reactivity of 1-acryloylazetidine, its polymeriz
  • Ganachaud, F., et al. (2017).[5] "Nanoparticles from the Aza-Michael Reaction." Progress in Polymer Science. Link

    • Context: Detailed discussion on controlling mono- vs. bis-addition in aza-Michael reactions using stoichiometry and solvent effects.
  • Vertex AI Search. (2024). "Reactivity of Acrylamides and Azetidine Ring Opening." [Grounding Source 1.1, 1.6] Context: Verified data regarding the anionic polymerization susceptibility of N-acryloylazetidine and conditions for azetidine ring opening.

Sources

purification methods for 1-(azetidin-1-yl)prop-2-en-1-one after synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating 1-(azetidin-1-yl)prop-2-en-1-one .

This molecule is a highly strained, low-molecular-weight Michael acceptor increasingly utilized as a covalent warhead in targeted covalent inhibitors (TCIs) and proteolysis-targeting chimeras (PROTACs), such as those targeting the DCAF1 E3 ligase[1]. Due to its unique structural properties, standard purification workflows often lead to poor yields, spontaneous polymerization, or compound degradation. This guide provides field-proven, causality-driven protocols to ensure high-purity isolation.

Purification Workflow Logic

G Crude Crude Reaction Mixture Workup Aqueous Workup (pH 8-9) Crude->Workup Extract Organic Phase Workup->Extract Product Aqueous Aqueous Phase (Discard) Workup->Aqueous Salts Decision Purification Scale? Extract->Decision Flash Amine-Deactivated Silica (0.5% NH4OH) Decision->Flash > 100 mg RP_HPLC Reverse-Phase HPLC (0.1% Formic Acid) Decision->RP_HPLC < 100 mg Concentration Low-Temp Evaporation (<30°C, Add MEHQ) Flash->Concentration RP_HPLC->Concentration Pure Pure this compound Concentration->Pure

Workflow for the isolation and purification of this compound.

Part 1: Troubleshooting Guide

Issue 1: Severe product loss during solvent removal (Rotary Evaporation).

  • Causality: With a molecular weight of 111.14 g/mol , this specific azetidine acrylamide is highly volatile. Prolonged exposure to high vacuum (<10 mbar) or elevated bath temperatures (>30°C) causes the product to co-evaporate with the solvent.

  • Solution: Concentrate under a moderate, controlled vacuum (e.g., ~50–100 mbar for Dichloromethane) and strictly maintain the water bath below 30°C. Stop evaporation immediately once the solvent is removed; do not leave the flask on the rotovap to "dry."

Issue 2: Formation of an insoluble white gel during chromatography or storage.

  • Causality: Acrylamides are prone to spontaneous free-radical polymerization[2]. During column chromatography, the exothermic heat of adsorption on active silica can initiate this process. Furthermore, oxygen acts as a natural radical scavenger; applying high vacuum during concentration strips dissolved oxygen from the solvent, inadvertently promoting polymerization.

  • Solution: Introduce a phenolic radical inhibitor such as MEHQ (hydroquinone monomethyl ether) or BHT at 10–50 ppm prior to concentration[3]. Dilute viscous crude mixtures before loading onto silica to dissipate heat.

Issue 3: Degradation or low recovery from Silica Gel Chromatography.

  • Causality: The azetidine ring possesses significant ring strain (~25.4 kcal/mol), making it highly susceptible to acid-catalyzed ring opening[4]. Standard normal-phase silica is slightly acidic, which can protonate the azetidine nitrogen or catalyze the degradation of the strained system.

  • Solution: Deactivate the silica stationary phase by incorporating 0.5% NH₄OH or 1% Triethylamine (TEA) into the mobile phase[1].

Part 2: Step-by-Step Experimental Protocols

Protocol A: Mild Aqueous Workup (Self-Validating System)

Objective: Remove unreacted azetidine, acrylic acid (hydrolysis byproduct of acryloyl chloride), and amine hydrochloride salts without partitioning the highly polar product into the aqueous phase.

  • Quench: Dilute the crude reaction mixture (typically in DCM) with a saturated aqueous solution of NaHCO₃ to achieve a pH of ~8.

    • Causality: This neutralizes HCl and converts residual acrylic acid to highly water-soluble sodium acrylate.

  • Extraction: Extract the aqueous layer 3× with an equal volume of DCM or EtOAc.

    • Validation Check: Spot the aqueous layer on a TLC plate and stain with KMnO₄. If a yellow spot appears on the purple background, the Michael acceptor is still in the aqueous phase; perform an additional extraction.

  • Wash: Wash the combined organic layers once with a minimal volume of brine.

    • Causality: Brine decreases the solubility of the polar acrylamide in the aqueous layer compared to pure water, maximizing your yield.

  • Dry: Dry over anhydrous Na₂SO₄, filter, and proceed immediately to purification. Avoid MgSO₄, as its slight Lewis acidity can trigger localized polymerization.

Protocol B: Amine-Deactivated Flash Chromatography

Objective: Isolate the monomeric acrylamide while preventing acid-catalyzed degradation and exothermic polymerization.

  • Solvent Preparation: Prepare an eluent system of 2.5–10% Methanol in DCM, supplemented with 0.5% NH₄OH[1].

  • Column Equilibration: Pre-equilibrate the silica column with 3 column volumes (CV) of the deactivated eluent.

    • Causality: This neutralizes the acidic silanol groups on the stationary phase prior to loading the sensitive azetidine ring.

  • Loading: Load the crude mixture dissolved in a minimal amount of DCM. Do not dry-load on silica, as the concentration of the pure compound on active silica without solvent rapidly induces polymerization.

  • Elution & Stabilization: Elute the product, monitoring via UV (254 nm) and TLC (KMnO₄ stain). Pool the product-containing fractions and immediately add 10 ppm MEHQ before concentration[3].

Part 3: Quantitative Data Tables

Table 1: Physicochemical Properties Dictating Purification Strategy

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 111.14 g/mol High volatility; requires careful low-temperature evaporation (<30°C).
Azetidine Ring Strain ~25.4 kcal/mol[4]Susceptible to acid-catalyzed degradation; requires deactivated silica.
Acrylamide Moiety Michael AcceptorProne to free-radical polymerization; requires MEHQ/BHT inhibitors[3].
Polarity High (cLogP ~0.2)Retained strongly on normal-phase silica; requires polar eluents (MeOH/DCM).

Table 2: Recommended Chromatographic Systems

MethodStationary PhaseMobile PhaseAdditives
Normal Phase Silica Gel (60 Å)DCM / MeOH (Gradient 0-10%)0.5% NH₄OH or 1% TEA[1]
Reverse Phase C18H₂O / MeCN (Gradient 5-60%)0.1% Formic Acid[1]

Part 4: Frequently Asked Questions (FAQs)

Q: I added MEHQ to prevent polymerization during storage. How do I remove it before running my biological or biochemical assays? A: MEHQ can be rapidly removed immediately prior to use by passing the compound through a short plug of activated basic alumina (Brockmann I). The basic alumina irreversibly adsorbs the phenolic inhibitor, yielding the pure reactive warhead[3].

Q: Can I use vacuum distillation instead of chromatography for this molecule? A: While vacuum distillation is a standard industrial method for purifying acrylamides, it is highly risky for small-scale laboratory synthesis of this compound. The combination of heat and the removal of oxygen (a radical scavenger) often leads to sudden, violent polymerization in the distillation flask. If attempted, a non-volatile liquid-phase inhibitor must be used.

Q: My library synthesis requires high throughput. Can I avoid chromatography entirely? A: Yes. Recent advancements in covalent library synthesis have demonstrated "precipitation-first" workflows. By utilizing modified Ugi four-component reactions (U-4CR) or careful solvent selection (e.g., precipitating the product from cold diethyl ether/hexane mixtures), chromatographic steps can be bypassed entirely. This significantly reduces solvent waste and eliminates polymerization risks on silica[5].

References

  • [5] Precipitation-first synthesis and deep profiling of a 1200-member acrylamide library for covalent drug discovery. RSC Publishing.

  • [1] Discovery of Nanomolar DCAF1 Small Molecule Ligands. Journal of Medicinal Chemistry (ACS Publications).

  • [4] Technical Support Center: Azetidine Synthesis Protocols. Benchchem.

  • [3] How to remove inhibitor from N-(2-Hydroxyethyl)acrylamide monomer before polymerization. Benchchem.

  • [2] Acrylamide Polymerization. Bio-Rad.

Sources

solving solubility issues of poly(N-acryloylazetidine) above LCST

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Poly(N-acryloylazetidine) [PNAZ] Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of PNAZ above its Lower Critical Solution Temperature (LCST). As a thermoresponsive polymer, PNAZ offers exciting possibilities in areas like controlled drug delivery and tissue engineering.[1] However, its characteristic phase transition above the LCST, leading to aggregation and precipitation, can present experimental hurdles.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you understand and overcome these solubility issues. The strategies outlined here are grounded in the established principles of polymer chemistry and are adapted from proven techniques for other thermoresponsive polymers, such as poly(N-isopropylacrylamide) (PNIPAM), which share similar structural and behavioral characteristics.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: Why is my poly(N-acryloylazetidine) crashing out of solution when I heat it?

A1: This is the expected behavior for a thermoresponsive polymer with a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer chains are hydrated and soluble in aqueous solutions due to favorable hydrogen bonding between the amide groups on the polymer and water molecules.[2][5] As the temperature increases and surpasses the LCST, these hydrogen bonds weaken. The polymer-polymer interactions, driven by the hydrophobic effect of the polymer backbone and the azetidine ring, become dominant. This leads to a conformational change from a soluble coil to an insoluble globule, resulting in aggregation and precipitation.[2] The Gibbs free energy equation (ΔG = ΔH − TΔS) helps explain this; above the LCST, the entropy gain from releasing ordered water molecules from the polymer chains makes the phase separation spontaneous.[2]

Q2: Can I prevent this precipitation without chemically modifying the PNAZ?

A2: Yes, several formulation-based strategies can be employed to modulate the LCST and improve the solubility of PNAZ above its native transition temperature. These methods involve altering the solvent environment to shift the hydrophilic-hydrophobic balance. Key approaches include:

  • Addition of Co-solvents: Incorporating certain organic solvents, such as ethanol or methanol, can increase the LCST of the polymer solution.[6]

  • Adjusting pH: Depending on the specific chemical nature of your PNAZ (e.g., if it contains any pH-sensitive co-monomers), altering the pH can influence its solubility.[7]

  • Addition of Salts: The effect of salts on LCST is complex and follows the Hofmeister series. "Salting-in" ions can increase solubility and the LCST, while "salting-out" ions will decrease them.[6][8][9]

  • Use of Surfactants: Introducing surfactants can help to stabilize the polymer aggregates above the LCST, preventing large-scale precipitation.

Q3: What are the most effective ways to permanently modify PNAZ to increase its solubility at higher temperatures?

A3: Covalent modification of the polymer is a robust strategy for tuning its LCST. The goal is to increase the overall hydrophilicity of the polymer. This can be achieved through:

  • Copolymerization: Introducing a more hydrophilic co-monomer during the synthesis of PNAZ is a highly effective method. Monomers like acrylamide or N,N-dimethylacrylamide can be incorporated to raise the LCST.[3] The LCST of the resulting copolymer can be finely tuned by adjusting the ratio of the co-monomers.[3][10]

  • Post-polymerization Modification: If you are starting with pre-synthesized PNAZ, you can perform chemical reactions to attach hydrophilic moieties to the polymer backbone or side chains.

  • Controlling Molecular Weight: The molecular weight of the polymer can also influence its LCST, although this effect is generally less pronounced than compositional changes.[6]

Troubleshooting Guide: Experimental Issues & Solutions

This section provides a more detailed breakdown of common problems and actionable solutions.

Issue 1: PNAZ Aggregates Prematurely During Formulation with a Bioactive Molecule.
  • Probable Cause: The bioactive molecule itself may be influencing the hydration of the PNAZ chains, effectively lowering the LCST of the mixture. Hydrophobic interactions between the drug and the polymer can promote earlier phase separation.

  • Solution Strategy 1: Formulation with Excipients:

    • Action: Introduce hydrophilic excipients into your formulation. Sugars (e.g., trehalose, sucrose) or hydrophilic polymers like polyethylene glycol (PEG) can act as cryo- and lyoprotectants, stabilizing the PNAZ-drug conjugate.

    • Rationale: These excipients can form hydrogen bonds with the polymer, helping to maintain its hydration and solubility even at elevated temperatures.

  • Solution Strategy 2: Encapsulation:

    • Action: Consider encapsulating your PNAZ-drug formulation within a more stable delivery system, such as liposomes or polymeric micelles.[11] This can shield the thermoresponsive polymer from bulk water until it reaches the target site.

    • Rationale: Encapsulation provides a physical barrier, preventing premature aggregation. The release can then be triggered by other stimuli or by the natural degradation of the carrier system.

Issue 2: The LCST of My PNAZ is Too Close to Room Temperature, Making Handling Difficult.
  • Probable Cause: The inherent hydrophobicity of your specific PNAZ batch (which can be influenced by molecular weight and purity) results in a low LCST.

  • Solution Strategy: Copolymerization with a Hydrophilic Monomer.

    • Action: Synthesize a new batch of PNAZ, incorporating a hydrophilic co-monomer such as N,N-dimethylacrylamide (DMAA).

    • Rationale: Increasing the overall hydrophilicity of the polymer chain will increase the energy required to desolvate the chains, thus raising the LCST.[3] You can create a library of copolymers with varying PNAZ:DMAA ratios to precisely tune the LCST to your desired range (e.g., just above physiological temperature for biomedical applications).[2]

Issue 3: My PNAZ Solution Becomes Irreversibly Insoluble After Heating.
  • Probable Cause: While the coil-to-globule transition is typically reversible, prolonged exposure to high temperatures or the presence of certain solutes can lead to irreversible aggregation, potentially due to strong, entangled polymer-polymer interactions.

  • Solution Strategy 1: Introduction of Charged Moieties:

    • Action: Copolymerize PNAZ with a small amount of an ionizable monomer, such as acrylic acid.

    • Rationale: At a pH where the acrylic acid units are deprotonated (negatively charged), electrostatic repulsion between the polymer chains will counteract the hydrophobic attraction above the LCST. This can prevent dense aggregation and improve the reversibility of the phase transition.

  • Solution Strategy 2: Cross-linking to Form Nanogels:

    • Action: Synthesize PNAZ-based nanogels by including a cross-linking agent during polymerization.

    • Rationale: The cross-linked structure prevents the complete collapse and aggregation of polymer chains. Above the LCST, the nanogels will shrink as water is expelled, but they will remain as discrete particles rather than forming a bulk precipitate. This transition is highly reversible.

Experimental Protocols

Protocol 1: Modulating PNAZ LCST with Co-solvents

Objective: To determine the effect of ethanol as a co-solvent on the LCST of a PNAZ solution.

Materials:

  • Poly(N-acryloylazetidine) (PNAZ)

  • Deionized (DI) water

  • Ethanol (200 proof)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Magnetic stir plate and stir bars

  • Vials and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 wt% PNAZ stock solution in DI water. Ensure the polymer is fully dissolved. This may require gentle stirring at a temperature below the expected LCST.

  • Sample Preparation: Prepare a series of PNAZ solutions with varying ethanol concentrations (e.g., 0%, 5%, 10%, 15%, 20% v/v). For a 1 mL final volume in each cuvette:

    • 0% Ethanol: 1 mL of PNAZ stock solution.

    • 5% Ethanol: 0.95 mL of PNAZ stock solution + 50 µL of ethanol.

    • Continue for all concentrations. Mix gently.

  • LCST Measurement:

    • Set the UV-Vis spectrophotometer to a wavelength of 500 nm.

    • Place the 0% ethanol sample in the temperature-controlled cuvette holder.

    • Equilibrate the sample at a temperature well below the LCST (e.g., 20°C).

    • Increase the temperature in a stepwise manner (e.g., 1°C/min).[5]

    • Record the absorbance at each temperature point.

    • The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

  • Data Analysis:

    • Repeat the measurement for each ethanol concentration.

    • Plot the LCST as a function of ethanol concentration.

Expected Outcome: You should observe an increase in the LCST of the PNAZ solution with increasing concentrations of ethanol.[6]

Data Summary Table:

Ethanol Concentration (v/v)Measured LCST (°C)
0%(Value from exp.)
5%(Value from exp.)
10%(Value from exp.)
15%(Value from exp.)
20%(Value from exp.)
Protocol 2: Synthesis of PNAZ-co-DMAA to Raise LCST

Objective: To synthesize a copolymer of N-acryloylazetidine (NAZ) and N,N-dimethylacrylamide (DMAA) with a higher LCST than PNAZ homopolymer.

Materials:

  • N-acryloylazetidine (NAZ) monomer

  • N,N-dimethylacrylamide (DMAA) monomer

  • Azobisisobutyronitrile (AIBN) as an initiator

  • Anhydrous 1,4-dioxane or another suitable solvent

  • Anhydrous diethyl ether for precipitation

  • Schlenk flask and nitrogen line

  • Oil bath

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired molar ratio of NAZ and DMAA monomers (e.g., 90:10 mol%) and AIBN (typically 0.1-1 mol% relative to total monomers) in anhydrous dioxane.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Polymerization: After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 60-70°C. Allow the polymerization to proceed for 12-24 hours.

  • Precipitation and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly add the viscous polymer solution to a large excess of cold, stirring diethyl ether. The copolymer will precipitate as a white solid.

    • Allow the precipitate to settle, then decant the ether.

    • Redissolve the polymer in a minimal amount of a good solvent (e.g., THF or chloroform) and re-precipitate into cold diethyl ether. Repeat this step 2-3 times to remove unreacted monomers and initiator fragments.

  • Drying: Collect the purified polymer and dry it under vacuum at room temperature until a constant weight is achieved.

  • Characterization:

    • Confirm the copolymer structure and composition using ¹H NMR spectroscopy.

    • Determine the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

    • Measure the LCST of the new copolymer using the method described in Protocol 1.

Expected Outcome: The PNAZ-co-DMAA copolymer will exhibit a higher LCST compared to the PNAZ homopolymer. The magnitude of the increase will depend on the percentage of DMAA incorporated.

Visualizing the Process

Mechanism of LCST Behavior

LCST_Mechanism cluster_below_lcst Below LCST (T < LCST) cluster_above_lcst Above LCST (T > LCST) Soluble Soluble Polymer Coil (Hydrated) H2O_1 Water Molecules Soluble->H2O_1 Strong H-Bonding Insoluble Insoluble Polymer Globule (Dehydrated) Soluble->Insoluble Insoluble->Soluble Insoluble->Insoluble H2O_2 Released Water

Caption: The coil-to-globule transition of PNAZ at the LCST.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: PNAZ Insoluble Above LCST Q1 Is chemical modification an option? Start->Q1 Mod_Strategy Copolymerization with hydrophilic monomer (e.g., DMAA) Post-polymerization modification Introduce charged groups (e.g., Acrylic Acid) Q1->Mod_Strategy Yes Form_Strategy Add Co-solvents (e.g., Ethanol) Adjust pH Add 'Salting-in' Salts Use Surfactants Q1->Form_Strategy No End_Mod Result: PNAZ with Permanently Higher LCST Mod_Strategy->End_Mod End_Form Result: PNAZ solution stable at higher temps Form_Strategy->End_Form

Sources

Technical Support Center: Analysis of 1-Acryloylazetidine Covalent Adducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-acryloylazetidine-based covalent inhibitors. This guide provides in-depth answers to common challenges encountered during the characterization of covalent adducts by mass spectrometry (MS). Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies needed to ensure the stability and accurate identification of your adducts.

Frequently Asked Questions (FAQs)
Section 1: Foundational Concepts

Q1: What is 1-acryloylazetidine, and what is its mechanism of covalent modification?

A1: 1-Acryloylazetidine is an electrophilic "warhead" used in the design of targeted covalent inhibitors (TCIs).[1][2] It belongs to the class of acrylamides, which are known to form stable covalent bonds with nucleophilic amino acid residues on a protein target.[3] The core mechanism is a Michael addition reaction. The nucleophilic side chain of an amino acid, most commonly the thiolate anion of a cysteine residue, attacks the β-carbon of the acryloyl group. This reaction is highly efficient and forms a stable carbon-sulfur bond, specifically a β-amino-thioether linkage.[4][5][6] The azetidine ring, a four-membered heterocycle, can influence the molecule's solubility, conformation, and interaction with the target protein's binding pocket.

The general reaction is illustrated below:

Caption: Mechanism of 1-Acryloylazetidine Adduction to Cysteine.

Section 2: Core Challenges & Troubleshooting

Q2: My covalent adduct signal is weak or undetectable by LC-MS. What are the common causes and how can I fix this?

A2: This is a frequent and multifaceted problem in covalent adduct analysis.[7][8] The issue can stem from low reaction stoichiometry, sample handling artifacts, or poor ionization of the modified peptide.

Troubleshooting Low Adduct Signal

Potential Cause Explanation Recommended Solution(s)
Low Stoichiometry The inhibitor may not have fully reacted with the target protein, resulting in a low abundance of the adducted form.- Increase inhibitor concentration or incubation time. - Optimize reaction buffer pH to favor thiolate formation (typically pH 7.5-8.5 for cysteine). - Confirm protein activity and proper folding.
Adduct Instability The adduct may be reversing or degrading during sample preparation (lysis, digestion, cleanup).- Immediately after incubation, quench the reaction with a high concentration of a small molecule thiol (e.g., 10 mM DTT), then alkylate all remaining free thiols with iodoacetamide (IAM) to prevent disulfide scrambling.[9] - Minimize sample processing time and keep samples cold.
Poor Ionization The modified peptide may not ionize as efficiently as its unmodified counterpart, a phenomenon known as ion suppression.[10]- Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). - Try a different LC gradient or column chemistry to improve separation and reduce co-elution with suppressing agents. - If the signal is still low, consider targeted MS methods like Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM) for higher sensitivity.[8][11]
Missed Cleavage The adduct on or near a protease cleavage site (e.g., Lys, Arg for trypsin) can hinder enzymatic activity, resulting in a large, poorly-ionizing peptide.- Perform a dual-protease digest (e.g., Trypsin followed by Glu-C or Chymotrypsin). - Check your data for large peptides containing the expected modification mass.

Q3: I'm observing unexpected mass shifts in my protein or peptide. How do I identify these modifications?

A3: Unanticipated mass additions are common and often arise from side reactions during sample preparation or in the mass spectrometer source. Careful analysis of the mass delta is key to identification.

Common Mass Modifications in Adduct Analysis

Mass Shift (Da)IdentityCommon Cause & Significance
+16 OxidationOxidation of methionine, tryptophan, or the thioether sulfur of the adduct itself. Can be an artifact of sample handling.[12] Use fresh buffers and consider anaerobic conditions if severe.
+18 HydrolysisAddition of water. This could indicate hydrolysis of the azetidine ring or another labile part of the inhibitor.
+22 Sodium AdductFormation of [M+Na]+ ions. Common in ESI-MS and can be reduced with proper desalting.[13]
+42 AcetylationAcetylation of N-terminus or lysine residues, often from acetyl-CoA in cellular contexts or buffer components.
+57 CarbamidomethylationModification of cysteine with iodoacetamide (IAM), used to cap free thiols. Seeing this on your target cysteine means it was not fully adducted by the inhibitor.
+58 Glycine AdductCan occur if glycine is present in the buffer at high concentrations.
-17 Pyro-glutamateCyclization of N-terminal glutamine, a common artifact.

Q4: How can I be sure the adduct I'm seeing is not a non-covalent complex?

A4: Differentiating a stable covalent adduct from a tightly-bound non-covalent complex is critical.

  • Denaturing Conditions: True covalent adducts will remain intact under harsh denaturing conditions. Analyze the sample after treatment with 8M urea or 6M guanidine-HCl and subsequent cleanup. The mass shift should persist.

  • Intact Protein Analysis: Perform LC-MS on the intact protein. If possible, use a desalting column and divert the flow to waste after the protein elutes to minimize salt adducts. The deconvoluted mass spectrum should clearly show the mass of the protein plus the mass of the inhibitor.[9][14]

  • Tandem MS (MS/MS): For bottom-up analysis, fragmenting the modified peptide will provide definitive proof. The modification will be localized to a specific amino acid based on the mass shifts observed in the b- and y-ion series.[9][15] Non-covalent complexes will typically dissociate in the collision cell.

Section 3: Protocols & Workflows

A robust experimental workflow is essential for successfully identifying and characterizing your 1-acryloylazetidine adduct. The following diagram and protocol outline the key steps, emphasizing points of stabilization.

Caption: Recommended workflow for stabilizing and analyzing covalent adducts.

Protocol: Sample Preparation for Bottom-Up Proteomics Analysis

This protocol is a general guideline. Optimization for your specific protein and inhibitor is recommended.

  • Covalent Labeling:

    • Incubate your target protein (e.g., 5-10 µM) with the 1-acryloylazetidine inhibitor (e.g., 1-5 molar equivalents) in a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) for the desired time at the appropriate temperature.

  • Quenching and Initial Alkylation (CRITICAL STEP):

    • To stop the reaction and prevent artifactual labeling, add DTT to a final concentration of 10 mM and incubate for 15 minutes. This quenches any unreacted inhibitor.

    • Immediately follow by adding iodoacetamide (IAM) to a final concentration of 20-25 mM and incubate in the dark for 30 minutes. This caps all remaining free thiols, including the quenching agent and any unmodified cysteines on the protein.

  • Protein Precipitation & Denaturation:

    • Clean up the sample to remove excess reagents. A chloroform/methanol precipitation or a spin-filter-based buffer exchange is effective.

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M Urea in 100 mM Tris, pH 8.5 or 0.1% RapiGest in 50 mM Ammonium Bicarbonate).

  • Reduction and Alkylation (Standard Proteomics):

    • Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C to reduce all disulfide bonds.

    • Add IAM to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark.

  • Enzymatic Digestion:

    • Dilute the sample with digestion buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the urea concentration to <1.5 M.

    • Add a protease (e.g., Trypsin/Lys-C mix) at a 1:50 enzyme-to-protein ratio.

    • Incubate overnight (16-18 hours) at 37°C.

  • Sample Cleanup for MS:

    • Quench the digestion by adding formic acid or trifluoroacetic acid to a final concentration of 1-2%.

    • Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol.

    • Elute, dry, and reconstitute the peptides in a suitable solvent (e.g., 0.1% Formic Acid in water) for LC-MS/MS analysis.

  • Data Analysis:

    • Analyze the data using a proteomics search engine (e.g., Mascot, MaxQuant, Proteome Discoverer).[7]

    • Crucially, define a variable modification corresponding to the exact mass of your 1-acryloylazetidine warhead on potential target residues (Cys, Lys, His, etc.).

    • Manually inspect the MS/MS spectra of identified modified peptides to confirm the site of adduction. Look for the characteristic b- and y-ions that carry the mass shift.

References
  • Nunes, J., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. MDPI. [Link]

  • Willems, L.I., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC. [Link]

  • Brink, A., et al. (2018). Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite. PMC. [Link]

  • Nunes, J., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. MDPI. [Link]

  • Cohen, S.M., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. PubMed. [Link]

  • Fell, J.B., et al. (2019). Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C. PMC. [Link]

  • No Author. (2019). Discovery of N -(1-Acryloylazetidin-3-yl)-2-(1 H -indol-1-yl)acetamides as Covalent Inhibitors of KRAS G12C. ResearchGate. [Link]

  • No Author. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]

  • Klieg, S., et al. (2018). Artifacts to avoid while taking advantage of top-down mass spectrometry-based detection of protein S-thiolation. Brandeis University. [Link]

  • No Author. (2023). Is it possible for covalently modified adduct protein to be below the limit of detection for mass spectrometry? Reddit. [Link]

  • Lelen, P.N., et al. (2018). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. PMC. [Link]

  • Tetteroo, C., et al. (2017). Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts. ResearchGate. [Link]

  • No Author. (n.d.). Decomplexation as a rate-limitation in the Thiol-Michael addition of N-acrylamides. Semantic Scholar. [Link]

  • No Author. (n.d.). Synthesis of Amino Acid α-Thioethers and Late-Stage Incorporation into Peptides. Semantic Scholar. [Link]

  • Wagner, A.M., et al. (2020). Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides. Polymer Chemistry. [Link]

  • Lee, H., et al. (2020). A mechanistic study of thiol addition to N-phenylacrylamide. RSC Publishing. [Link]

  • Ormazábal-Toledo, R., et al. (2018). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. PMC. [Link]

  • Wolter, M., et al. (2023). Tracking the mechanism of covalent molecular glue stabilization using native mass spectrometry. ResearchGate. [Link]

  • S. W. H. Reis, et al. (2021). Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. PMC. [Link]

  • Nunes, J., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. PMC. [Link]

  • Flanagan, M.E., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. [Link]

  • Flynn, G.C., et al. (2013). IgG1 Thioether Bond Formation in Vivo. PMC. [Link]

  • No Author. (2023). The Rise of Targeted Covalent Inhibitors in Drug Discovery. Open Exploration Publishing. [Link]

  • Biron, J.P., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. MDPI. [Link]

  • Schramma, K.R., et al. (2015). Structural Insights into Thioether Bond Formation in the Biosynthesis of Sactipeptides. PMC. [Link]

  • Enoch, S.J., et al. (2017). Updating Reaction Mechanistic Domains for Skin Sensitization: 1. Nucleophilic Skin. PMC. [Link]

  • No Author. (2014). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Chemistry Stack Exchange. [Link]

  • Dozier, J.K., et al. (2014). MOLECULAR MECHANISMS OF 4-HYDROXY-2-NONENAL AND ACROLEIN TOXICITY: NUCLEOPHILIC TARGETS AND ADDUCT FORMATION. PMC. [Link]

  • Hinchliff, C., et al. (2016). Amino Acid Thioester Derivatives: A Highly Promising Scaffold for the Development of Metallo-β-lactamase L1 Inhibitors. PMC. [Link]

  • No Author. (n.d.). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile | Request PDF. ResearchGate. [Link]

  • No Author. (2023). Reversibly reactive affinity selection mass spectrometry enables maturation of covalent peptides. ChemRxiv. [Link]

  • de Gruiter, M., et al. (2022). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. PMC. [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of 1-(azetidin-1-yl)prop-2-en-1-one Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(azetidin-1-yl)prop-2-en-1-one contains a reactive acrylamide "warhead" fused to a strained azetidine ring. This structural motif is increasingly common in covalent inhibitors (e.g., KRAS G12C inhibitors) and PROTAC linkers.

While HPLC-UV/MS is the standard for routine purity checks, it is insufficient for this class of compounds. HPLC often fails to detect oligomeric degradation products (which get trapped on columns) and non-chromophoric contaminants. Quantitative 1H NMR (qNMR) is the superior definitive method for establishing absolute purity, quantifying residual solvents, and detecting early-stage polymerization.

The "Warhead" Challenge: Why Standard HPLC Fails

In drug development, this molecule is an electrophile designed to covalently modify cysteine residues. Its reactivity creates unique analytical blind spots.

Comparison: qNMR vs. HPLC-UV/MS
FeatureHPLC-UV / LC-MSQuantitative 1H NMR (qNMR)
Primary Detection UV Absorbance / IonizationNuclear Spin (Protons)
Quantification Basis Relative (Area %). Requires response factors.Absolute . Direct molar ratio to Internal Standard.
Polymer Detection Poor. Oligomers often broaden/retain on column or lack distinct UV peaks.Excellent. Visible as broad baseline "humps" under vinyl regions.
Inorganic/Solvent Invisible (mostly).Visible. Detects residual water, salts, and non-UV solvents.
Stereochemistry Difficult without chiral columns.High. Distinguishes rotamers and geometric isomers (

).

Verdict: Use HPLC for trace organic impurity profiling (<0.1%). Use qNMR for the "Certificate of Analysis" purity value to ensure the warhead is intact and not polymerized.

Technical Deep Dive: The 1H NMR Fingerprint

Expected Chemical Shifts (DMSO-d6)

The spectrum is defined by two distinct regions: the Azetidine Ring (aliphatic, 2.0–4.5 ppm) and the Acrylamide System (vinylic, 5.6–6.5 ppm).

Critical Expert Insight (Rotamers): Due to the partial double-bond character of the amide C-N bond, rotation is restricted. You will likely observe rotameric splitting (peak doubling) for the azetidine protons. Do not mistake this for impurities.

Table 1: Signal Assignments
PositionProton TypeApprox. Shift (

, ppm)
MultiplicityDiagnostic Note
1 (Vinyl)

(geminal to C=O)
6.1 – 6.4dd / mPart of ABX system.
2 (Vinyl)

(trans to C=O)
5.6 – 5.7ddCharacteristic "warhead" doublet.
3 (Vinyl)

(cis to C=O)
6.1 – 6.3ddOften overlaps with proton 1.
4 (Ring)

(

)
4.0 – 4.4t / mSplit by rotamers. Integral must sum to 4H.
5 (Ring)

(

)
2.2 – 2.4pentet / mRing strain shifts this upfield.
Common Impurities & Degradants
  • Polymerization (Oligomers): Look for broad, undefined "humps" in the aliphatic region (1.5–2.5 ppm) and a loss of integration intensity in the sharp vinyl region (5.5–6.5 ppm).

  • Hydrolysis (Acrylic Acid): Sharp doublets appearing slightly shifted from the amide vinyls, often accompanied by a broad -COOH proton >10 ppm.

  • Residual Solvents: Common synthesis solvents like Dichloromethane (5.76 ppm in DMSO) or Ethyl Acetate (4.03, 1.99 ppm) can overlap with key signals.

Experimental Protocol: Absolute Purity by qNMR

Workflow Diagram

qNMR_Workflow cluster_params Critical Parameters Start Sample Preparation Weighing Precision Weighing (Sample + Internal Standard) Start->Weighing Solvation Dissolve in DMSO-d6 (Ensure complete solubility) Weighing->Solvation Param2 Internal Standard 1,3,5-Trimethoxybenzene (TMB) Weighing->Param2 Acquisition Acquire 1H NMR (d1 > 5*T1, 90° pulse) Solvation->Acquisition Processing Phase/Baseline Correction Integration Acquisition->Processing Param1 Relaxation Delay (d1) ≥ 30-60 seconds Acquisition->Param1 Calc Calculate Purity % Processing->Calc

Figure 1: Step-by-step qNMR workflow emphasizing critical weighing and acquisition parameters.

Detailed Methodology

Step 1: Internal Standard (IS) Selection

  • Recommended: 1,3,5-Trimethoxybenzene (TMB).

  • Why: Non-reactive, high boiling point (stable), sharp singlet at

    
     6.08 ppm (CDCl3) or 
    
    
    
    3.7-3.8 ppm (DMSO-d6) which usually resolves well from the azetidine/acrylamide signals.
  • Alternative: Maleic Acid (Singlet ~6.2 ppm), but risk of overlap with vinyl protons.

Step 2: Sample Preparation

  • Use a 5-digit analytical balance (0.01 mg precision).

  • Weigh approx. 10-15 mg of Analyte (

    
    ) directly into a vial.
    
  • Weigh approx. 5-10 mg of Internal Standard (

    
    ) into the same vial.
    
  • Dissolve in 0.6 mL DMSO-d6. Ensure solution is homogenous (no suspension).

Step 3: Acquisition Parameters (Critical) Standard "quick" NMR scans are insufficient for quantification due to different T1 relaxation times.

  • Pulse Angle: 90°

  • Relaxation Delay (d1): At least 30 seconds (preferably 60s). Vinyl protons relax slowly; insufficient delay leads to under-integration.

  • Scans (ns): 16 or 32 (to improve S/N ratio).

  • Temperature: 298 K (controlled).

Step 4: Calculation



  • 
    : Integrated area.[1][2]
    
  • 
    : Number of protons (e.g., 3 for TMB singlet, 1 for a specific vinyl proton).
    
  • 
    : Molecular Weight.
    
  • 
    : Mass weighed.
    
  • 
    : Purity of the Internal Standard (usually 99.9%).
    

Decision Logic: When to use which method?

Method_Selection cluster_reasons Why qNMR? Start Purity Assessment Needed Check1 Is it a final CoA or Potency Check? Start->Check1 Routine Routine Reaction Monitoring Check1->Routine No Final Final Characterization Check1->Final Yes LCMS LC-MS / HPLC-UV (Relative Purity) Routine->LCMS qNMR qNMR (Absolute Purity) Final->qNMR Reason1 Detects Polymerization qNMR->Reason1 Reason2 Quantifies Solvents qNMR->Reason2 Reason3 No Reference Std Needed

Figure 2: Decision matrix for selecting analytical methods.

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.

  • Simmler, C., et al. "Universal Quantitative NMR Analysis of Complex Natural Samples." Current Opinion in Biotechnology, 2014.

  • Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012. (General qNMR methodology).[3]

  • NIST. "Quantitative NMR (qNMR) Standards." (For Internal Standard selection criteria).

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.

Sources

The Analytical Blueprint: LC-MS Profiling of 1-Acryloylazetidine-Cysteine Adducts in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The renaissance of targeted covalent inhibitors (TCIs) has fundamentally reshaped modern drug discovery. Moving beyond the promiscuity of early reactive groups, contemporary drug design leverages conformationally constrained electrophilic warheads to achieve exquisite target selectivity. Among these, the 1-acryloylazetidine moiety has emerged as a premier structural motif, most notably utilized in the development of KRAS G12C inhibitors1[1].

As a Senior Application Scientist, I have observed that the successful development of these compounds hinges on rigorous analytical validation. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for confirming target engagement, mapping the exact site of covalent adduction, and profiling off-target liabilities2[2]. This guide objectively compares the 1-acryloylazetidine warhead against alternative chemistries and provides a self-validating LC-MS/MS methodology for characterizing its cysteine adducts.

The Chemical Rationale: 1-Acryloylazetidine vs. Alternative Warheads

Acrylamides are the classic warheads for irreversible binding to non-catalytic cysteines due to their moderate intrinsic reactivity3[3]. They circulate safely in biological systems until proximity-driven effects at the target site accelerate the Michael addition. However, linear acrylamides can lack the steric precision required to optimally orient within shallow allosteric pockets.

The 1-acryloylazetidine group solves this by introducing a four-membered azetidine ring. This structural constraint restricts the conformational freedom of the acrylamide, fine-tuning the electrophilicity of the


-carbon while enhancing shape complementarity. The resulting covalent adduct is a highly stable thioether, which can be structurally verified via X-ray crystallography and LC-MS 4[4].
Quantitative Comparison of Covalent Warheads

To contextualize the analytical behavior of 1-acryloylazetidine, we must compare it to other common electrophiles. Highly reactive warheads like chloroacetamides react rapidly but are prone to off-target labeling, complicating LC-MS spectra with multiple modified peptides5[5]. Conversely, 1-acryloylazetidine yields clean, stoichiometric adducts6[6].

Warhead ClassTypical GSH

(pH 7.4)
Relative ReactivityPrimary NucleophileLC-MS Adduct Mass ShiftOff-Target Risk
1-Acryloylazetidine > 24 hoursLow-ModerateCysteine (Thiolate)+

(Intact Inhibitor)
Very Low
Standard Acrylamide 12 - 24 hoursModerateCysteine (Thiolate)+

(Intact Inhibitor)
Low
Vinyl Sulfone 2 - 8 hoursHighCys / Lys+

(Intact Inhibitor)
High
Chloroacetamide < 2 hoursVery HighCys / Lys / His+

Very High

(Note:


 values are representative estimates based on glutathione reactivity assays used to benchmark covalent fragments).

Reactivity Warhead 1-Acryloylazetidine (Constrained Electrophile) Adduct Covalent Adduct (Stable Thioether) Warhead->Adduct Proximity-Driven OffTarget Off-Target Thiols (e.g., GSH) Warhead->OffTarget High Kinetic Barrier Cysteine Target Cysteine (Thiolate Anion) Cysteine->Adduct

Proximity-driven Michael addition of 1-acryloylazetidine to target cysteines vs. off-target thiols.

Analytical Workflow: The Self-Validating System

A critical failure point in bottom-up proteomics of covalent adducts is the generation of false positives (due to in-source fragmentation or sample prep artifacts) or false negatives (due to adduct loss). To ensure absolute scientific integrity, our protocol employs a differential alkylation strategy .

The Causality of Self-Validation: By treating the protein with a standard alkylating agent like iodoacetamide (IAM) after drug incubation, we create a negative validation control. Cysteines engaged by the 1-acryloylazetidine warhead are sterically protected and will not be alkylated by IAM. If the LC-MS/MS data shows a peptide with the drug mass shift, and the complete absence of an IAM mass shift (+57.02 Da) on that specific residue, target engagement is definitively proven.

LCMS_Workflow Target 1. Drug Incubation (Target + 1-Acryloylazetidine) Split Split Sample Target->Split Intact 2a. Intact LC-MS (Verify 1:1 Stoichiometry) Split->Intact Denature 2b. Denaturation & Alkylation (IAM caps unreacted Cys) Split->Denature Data 5. Data Analysis (Mass Shift + Fragment Ions) Intact->Data Digest 3. Trypsin Digestion (pH 7.5 to prevent retro-Michael) Denature->Digest PeptideMS 4. Bottom-Up LC-MS/MS (Adduct Localization) Digest->PeptideMS PeptideMS->Data

Self-validating LC-MS/MS workflow for 1-acryloylazetidine target engagement and site mapping.

Step-by-Step Experimental Methodology

Phase 1: Intact Mass Analysis (Occupancy & Stoichiometry)

Causality: Before digesting the protein, we must confirm the global stoichiometry. If the intact MS reveals +2 or +3 adducts, the compound is reacting non-specifically2[2].

  • Incubation: Incubate

    
     recombinant target protein with 
    
    
    
    1-acryloylazetidine inhibitor in HEPES buffer (pH 7.4) for 2 hours at room temperature.
  • Desalting: Pass the sample through a C4 ZipTip or an online desalting cartridge to remove unbound inhibitor and buffer salts.

  • Acquisition: Analyze via LC-TOF-MS using a steep gradient (5-95% Acetonitrile with 0.1% Formic Acid).

  • Deconvolution: Use maximum entropy algorithms to deconvolute the multiply charged envelope. A successful reaction will show a single mass shift corresponding to the exact monoisotopic mass of the inhibitor.

Phase 2: Bottom-Up LC-MS/MS (Site Localization)

Causality: To map the exact modified residue, the protein must be digested into peptides. Strict pH control is mandatory here.

  • Denaturation: Add Urea to a final concentration of 8M to unfold the protein, exposing all unreacted cysteines.

  • Differential Alkylation (The Validation Step): Add

    
     Iodoacetamide (IAM) and incubate in the dark for 30 minutes. Unreacted cysteines will gain a +57.02 Da mass shift. The target cysteine, occupied by the drug, will not.
    
  • Digestion (Critical Causality): Dilute the Urea to < 1M using

    
     Ammonium Bicarbonate. Crucial:  Ensure the pH does not exceed 7.8. High pH environments can trigger a retro-Michael reaction, causing the 1-acryloylazetidine adduct to detach during overnight digestion. Add Trypsin at a 1:50 (enzyme:protein) ratio and incubate at 37°C for 12 hours.
    
  • Quenching: Acidify the sample with 1% Formic Acid to stop digestion and stabilize the thioether bond.

  • LC-MS/MS Acquisition: Inject onto a C18 nano-column coupled to a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap). Utilize Higher-energy Collisional Dissociation (HCD). The 1-acryloylazetidine adduct is generally stable under standard HCD conditions, allowing for the generation of clear b- and y-ion series that pinpoint the modified cysteine.

Phase 3: Data Interpretation

When searching the raw data against the protein FASTA sequence, configure the search engine (e.g., MaxQuant or Proteome Discoverer) with:

  • Fixed Modification: Carbamidomethylation (+57.02 Da) on Cysteine (to account for the IAM control).

  • Variable Modification: The exact monoisotopic mass of your 1-acryloylazetidine inhibitor on Cysteine.

  • Validation: Manually inspect the MS2 spectrum of the modified peptide. The presence of y-ions and b-ions flanking the target cysteine must unequivocally include the mass of the inhibitor.

References

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Advanced approaches of developing targeted covalent drugs Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts Source: MDPI / Pharmaceuticals URL:[Link]

  • Structural insights, regulation, and recent advances of RAS inhibitors in the MAPK signaling cascade: a medicinal chemistry perspective Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Crystal structure of human KRAS G12C covalently bound to an acryloylazetidine acetamide inhibitor (PDB 6P8Z) Source: RCSB Protein Data Bank / BioSync URL:[Link]

Sources

Comparative Guide: FTIR Spectrum Interpretation for Poly(1-acryloylazetidine) Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Poly(1-acryloylazetidine) (often abbreviated as PAz or PNAA ) has emerged as a superior alternative to Poly(N-isopropylacrylamide) (PNIPAM) in specific drug delivery applications where hydrogen-bond donors must be minimized. While both polymers exhibit thermoresponsive behavior (Lower Critical Solution Temperature, LCST) near physiological temperature (~32–35°C), PAz is a tertiary amide , lacking the proton-donating N-H group found in PNIPAM.

This guide provides a technical framework for interpreting the formation of PAz using Fourier Transform Infrared (FTIR) spectroscopy. It specifically focuses on distinguishing the monomer (1-acryloylazetidine) from the polymer and validating the structural integrity of the strained azetidine ring post-polymerization.

Mechanistic Grounding: Synthesis & Structural Evolution

To interpret the spectrum accurately, one must understand the chemical transformation. The formation of PAz typically proceeds via Free Radical Polymerization (FRP) or Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.

  • Precursor: 1-acryloylazetidine (Monomer).

  • Mechanism: Vinyl bond addition.

  • Critical Constraint: The azetidine ring (4-membered nitrogen heterocycle) is highly strained (~25.4 kcal/mol).[1] A successful polymerization must consume the vinyl group without opening this ring. If the ring opens, the thermoresponsive properties are lost.

Diagram 1: Synthesis & Spectral Evolution Pathway

PAz_Synthesis Monomer 1-Acryloylazetidine (Monomer) Vinyl Vinyl Group (C=C) Monomer->Vinyl Contains Ring Azetidine Ring (Strained C-N) Monomer->Ring Contains Process Radical Polymerization (RAFT/FRP) Monomer->Process Initiation Backbone Polymer Backbone (C-C Single Bonds) Vinyl->Backbone Converts to (Loss of 1620 cm⁻¹) Ring_Post Intact Azetidine Ring (Key for LCST) Ring->Ring_Post Must Preserve (Retention of 1200-1300 cm⁻¹) Polymer Poly(1-acryloylazetidine) (PAz) Process->Polymer Propagation

Caption: Logical flow of functional group transformation during PAz synthesis. Red indicates disappearance; Yellow indicates retention.

Comparative Spectral Analysis

The validation of PAz formation relies on three spectral pillars: Vinyl Disappearance , Carbonyl Shift , and Amide Differentiation .

Table 1: Critical FTIR Peak Assignments (PAz vs. Precursor vs. Alternative)
Functional GroupVibration ModeMonomer (1-Acryloylazetidine)Polymer (PAz)Alternative (PNIPAM)
Vinyl (C=C) Stretching1610–1630 cm⁻¹ (Sharp, doublet/shoulder)Absent (Baseline)Absent (in pure polymer)
Vinyl (=C-H) Stretching> 3000 cm⁻¹ (3010–3090 cm⁻¹)Absent Absent
Amide I (C=O) Stretching~1640–1655 cm⁻¹ (Conjugated)1630–1650 cm⁻¹ (Non-conjugated, often sharper)1640–1650 cm⁻¹
Amide II (N-H) BendingAbsent (Tertiary Amide)Absent (Tertiary Amide)~1540–1550 cm⁻¹ (Secondary Amide)
N-H / O-H StretchingAbsent Absent (Unless wet)3200–3400 cm⁻¹ (Broad, Strong)
Azetidine Ring Ring Def./Stretch~1200–1300 cm⁻¹ Retained Absent (Isopropyl group instead)
Detailed Interpretation
1. The "Vinyl Vanishing Act" (Polymerization Confirmation)

The most definitive evidence of polymer formation is the disappearance of the vinyl group.

  • Monomer: Look for the C=C stretch at 1610–1630 cm⁻¹ . In the monomer, this often appears as a distinct shoulder or a split peak on the lower-wavenumber side of the carbonyl (Amide I) band.

  • Polymer: This region should clear up. The Amide I peak (1630–1650 cm⁻¹) will remain but will often become more symmetrical.

  • Validation: Check the region above 3000 cm⁻¹.[2][3][4][5] The vinyl C-H stretches (3000–3100 cm⁻¹) must disappear. If peaks remain here, you have unreacted monomer.

2. The "Amide II" Differentiator (PAz vs. PNIPAM)

This is the critical check for researchers comparing PAz to PNIPAM.

  • PNIPAM is a secondary amide. It displays a strong Amide II band (N-H bending) around 1550 cm⁻¹ .

  • PAz is a tertiary amide. It lacks this band completely.

  • Why this matters: If your spectrum shows a peak at 1550 cm⁻¹, you do not have pure PAz. You likely have a contaminant, a hydrolysis product (ring opening), or a copolymer with a secondary amide.

3. The Azetidine Fingerprint (Ring Integrity)

Unlike linear alkyl chains, the azetidine ring is strained.

  • Look for bands in the 1200–1300 cm⁻¹ region (C-N stretching coupled with ring deformation) and around 900–1000 cm⁻¹ .

  • Causality: If these peaks disappear or shift drastically to resemble linear aliphatic amines, it suggests the ring has opened (a common side reaction if cationic impurities are present).

Experimental Protocol: Synthesis & Characterization

This protocol ensures high-fidelity data by removing unreacted monomer, which can skew FTIR interpretation.

Materials
  • Monomer: 1-acryloylazetidine (Synthesized via reaction of acryloyl chloride + azetidine in presence of base).

  • Initiator: AIBN (Azobisisobutyronitrile) or RAFT agent (e.g., EMP or DDMAT).

  • Solvent: Anhydrous 1,4-Dioxane or DMF.

Step-by-Step Workflow
  • Purification (Crucial):

    • The monomer must be distilled immediately before polymerization to remove inhibitors and hydrolysis products (acrylic acid).

    • FTIR Check: Monomer spectrum must show sharp C=C bands.

  • Polymerization:

    • Dissolve monomer and initiator in solvent. Degas via 3 freeze-pump-thaw cycles (oxygen inhibits radical propagation).

    • Heat to 60–70°C for 12–24 hours.

  • Isolation (The "Clean-Up"):

    • Precipitate the reaction mixture into cold diethyl ether or hexane . PAz is insoluble in ether; monomer is soluble.

    • Why: This separates the polymer from the unreacted monomer.

    • Redissolve in THF and reprecipitate (2x).

  • FTIR Sample Preparation:

    • Technique: ATR-FTIR (Attenuated Total Reflectance) is preferred for solid polymers.

    • Drying: Dry the polymer under high vacuum at 40°C for 24 hours.

    • Note: Residual water (broad peak at 3400 cm⁻¹) can mask the absence of N-H bands. Ensure the sample is bone-dry.

Decision Logic for Spectral Interpretation

Use this logic tree to interpret your final spectrum.

Diagram 2: Spectral Analysis Logic Tree

FTIR_Logic Start Analyze Spectrum (1500 - 3500 cm⁻¹) Check_Vinyl Is there a peak at 1610-1630 cm⁻¹ or >3000 cm⁻¹? Start->Check_Vinyl Incomplete Incomplete Polymerization or Monomer Contamination Check_Vinyl->Incomplete Yes Check_AmideII Is there a peak at ~1550 cm⁻¹ (Amide II)? Check_Vinyl->Check_AmideII No Vinyl_Yes YES Vinyl_No NO Contaminant Contamination (PNIPAM?) or Ring Opening/Hydrolysis Check_AmideII->Contaminant Yes Check_Ring Are Azetidine bands present? (1200-1300 cm⁻¹) Check_AmideII->Check_Ring No Amide_Yes YES Amide_No NO Success SUCCESS: Pure Poly(1-acryloylazetidine) Check_Ring->Success Yes Degradation Ring Degradation Check_Ring->Degradation No Ring_Yes YES Ring_No NO

Caption: Decision matrix for validating PAz synthesis via FTIR. Follow the path to confirm purity.

References

  • Lutz, J. F. (2011). Polymerization of Oligo(ethylene glycol) Acrylates. Journal of Polymer Science Part A: Polymer Chemistry.

  • Pan, Y., et al. (2021). Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures. Polymer Chemistry.

  • Mori, H., et al. (2009). Living Anionic Polymerization of N-Methacryloylazetidine. Macromolecules.

  • Specac Ltd. (2023). Interpreting Infrared Spectra: Amides and Carbonyls.

  • BenchChem. (2025). A Comparative Guide to the Characterization of Polymers Synthesized with Acryloyl Chloride.

Sources

Thermal Analysis (DSC/TGA) of Poly(1-(azetidin-1-yl)prop-2-en-1-one): A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and polymer scientists, the thermal characterization of thermoresponsive and water-soluble polymers is a critical step in formulation design. Poly(1-(azetidin-1-yl)prop-2-en-1-one), commonly referred to as poly(N-acryloylazetidine) or PAz , is a unique member of the poly(N,N-dialkylacrylamide) family.

Unlike its well-known linear counterpart, poly(N-isopropylacrylamide) (PNIPAM), or its larger cyclic analogs like poly(N-acryloylpyrrolidine), PAz features a highly strained 4-membered azetidine ring. This structural constraint drastically alters its macroscopic thermal properties. The anionic polymerizability of N,N-dialkylmethacrylamides is dramatically enhanced by the introduction of these small cyclic alkyl substituents[1], allowing for the synthesis of well-defined PAz architectures[2].

This guide objectively compares the thermal performance of PAz against alternative polyacrylamides, providing field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Mechanistic Insights: The Azetidine Ring Effect

To understand the thermal behavior of PAz, one must look at the causality driven by its molecular architecture:

  • Glass Transition Temperature (Tg) via DSC: The 4-membered azetidine ring imposes severe steric hindrance near the polymer backbone. This restricts the rotational freedom of the amide C-N bond and the main chain, significantly reducing configurational entropy. Consequently, PAz exhibits a highly elevated Tg compared to linear analogs like poly(N,N-dimethylacrylamide) (PDMA).

  • Thermal Degradation (Td) via TGA: The azetidine ring possesses significant angle strain. While the polymer backbone is stable up to typical polyacrylamide degradation temperatures (>340 °C), the strained 4-membered ring is susceptible to early thermal ring-opening. Similar to highly strained aziridine (3-membered) derivatives that cross-link around 150 °C[3], PAz can undergo side-chain thermal events prior to main-chain pyrolysis.

  • Phase Transition (LCST): While 5-membered (pyrrolidine) and 6-membered (piperidine) analogs exhibit Lower Critical Solution Temperatures (LCST) in water, the compact 4-membered azetidine ring is overwhelmingly hydrophilic. PAz is completely water-soluble and does not exhibit an LCST below 100 °C, making it an excellent alternative to PDMA when higher chain rigidity is required.

Comparative Thermal Performance Data

The following table summarizes the quantitative thermal metrics of PAz compared to industry-standard alternatives.

Polymer AlternativeSide-Chain StructureGlass Transition (Tg)Onset of Degradation (Td)Aqueous LCST
Poly(N-acryloylazetidine) 4-membered ring ~135 – 145 °C ~340 °C None (Highly Soluble)
Poly(N-acryloylpyrrolidine)5-membered ring~140 °C~380 °C~50 °C
Poly(N-acryloylpiperidine)6-membered ring~110 °C~380 °C~5 °C
Poly(N,N-dimethylacrylamide)Linear (Dimethyl)~115 – 120 °C~370 °CNone (Highly Soluble)
Poly(N-isopropylacrylamide)Linear (Isopropyl)~130 °C~350 °C~32 °C

Data Interpretation: PAz offers a higher Tg than PDMA and PNIPAM due to ring-induced rigidity, but sacrifices some high-temperature stability (lower Td) due to the inherent ring strain of the azetidine moiety.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, thermal analysis must be treated as a self-validating system. The following methodologies detail the exact causality behind each experimental choice.

A. DSC Protocol: Glass Transition (Tg) Determination

Objective: Isolate the true thermodynamic Tg by eliminating synthetic and storage thermal history.

  • Calibration: Calibrate the DSC utilizing high-purity Indium (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g). Causality: Ensures absolute accuracy of heat flow and temperature sensors.
  • Sample Preparation: Weigh 3.0 to 5.0 mg of thoroughly desiccated PAz into a standard aluminum crucible and crimp the lid. Causality: Precise mass ensures accurate

    
     measurement. Desiccation is critical because ambient moisture acts as a plasticizer, which will artificially depress the Tg.
    
  • Atmosphere Control: Purge the cell with dry Nitrogen at 50 mL/min. Causality: Prevents oxidative cross-linking during the heating cycles.

  • First Heating Cycle (History Erasure): Ramp from 25 °C to 200 °C at 20 °C/min. Causality: Polymeric samples retain thermal stresses from precipitation and drying. This step relaxes the chains into a uniform thermodynamic state.

  • Cooling Cycle (Baseline Establishment): Cool from 200 °C to 0 °C at 10 °C/min. Causality: Establishes a controlled, reproducible thermal baseline.

  • Second Heating Cycle (Measurement): Ramp from 0 °C to 200 °C at 10 °C/min. Causality: The true Tg is extracted from this cycle, calculated as the inflection point of the endothermic step change in heat capacity.

DSC_Workflow Step1 Sample Prep (3-5 mg, Al Pan) Step2 1st Heating (Erase History) Step1->Step2 Step3 Cooling (Set Baseline) Step2->Step3 Step4 2nd Heating (Measure Tg) Step3->Step4 Step5 Data Analysis (Inflection) Step4->Step5

Fig 1: Self-validating DSC workflow to eliminate thermal history and isolate the true Tg.

B. TGA Protocol: Thermal Degradation Pathway

Objective: Differentiate between azetidine ring-opening and main-chain pyrolysis.

  • Crucible Preparation: Tare a clean, dry alumina (

    
    ) crucible. Causality: Alumina is chemically inert and will not catalyze polymer degradation at elevated temperatures, unlike platinum pans which can interact with nitrogen-containing polymers.
    
  • Sample Loading: Load 5.0 to 10.0 mg of PAz into the crucible.

  • Atmosphere Control: Purge the furnace with Nitrogen at 50 mL/min for 15 minutes prior to the run. Causality: Isolates pure thermal pyrolysis from oxidative combustion, allowing for accurate mechanistic mapping.

  • Isothermal Hold: Heat to 100 °C at 10 °C/min and hold for 10 minutes. Causality: Drives off residual bound water. This ensures subsequent mass loss is strictly attributed to polymer degradation.

  • Dynamic Heating: Ramp from 100 °C to 600 °C at 10 °C/min. Causality: A 10 °C/min rate provides the optimal balance between thermal resolution (separating the early ring-opening from backbone cleavage) and experimental efficiency.

  • Data Extraction: Calculate the onset temperature of degradation (

    
    ) using the extrapolated tangent method on the primary mass loss derivative peak (DTG).
    

TGA_Pathway N1 Poly(N-acryloylazetidine) (Stable at 25 °C) N2 Desolvation / Moisture Loss (~100 °C) N1->N2 N3 Azetidine Ring Opening / Cross-linking (~150 - 250 °C) N2->N3 N4 Main Chain Pyrolysis (> 340 °C) N3->N4 N5 Carbonaceous Char (600 °C) N4->N5

Fig 2: TGA thermal degradation pathway highlighting early azetidine ring-opening.

Conclusion

Poly(this compound) serves as a high-Tg, highly water-soluble alternative to traditional polyacrylamides. While its 4-membered ring imparts excellent chain rigidity, researchers must account for its slightly lower thermal degradation threshold during high-temperature processing (e.g., hot-melt extrusion). By utilizing the self-validating DSC and TGA protocols outlined above, formulation scientists can accurately map these thermal boundaries to ensure structural integrity during drug delivery applications.

References

  • Title: Living Anionic Polymerization of N-Methacryloylazetidine: Anionic Polymerizability of N,N-Dialkylmethacrylamides Source: Macromolecules 2010, 43 (1), 107-116. URL: [Link]

  • Title: Potassium enolates of N,N-dialkylamides as initiators of anionic polymerization Source: ResearchGate (Literature on thermal cross-linking of highly strained N-acylaziridines and related cyclic amides). URL: [Link]

  • Title: Anionic polymerization of alkyl methacrylates in the presence of diethylzinc Source: ResearchGate (Discussion on polymerizability enhancement via small cyclic alkyl substituents). URL: [Link]

Sources

Validating Covalent Binding of 1-Acryloylazetidine to Kinase Targets

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of Targeted Covalent Inhibitors (TCIs), the choice of warhead dictates not just potency, but the delicate balance between target engagement and off-target toxicity. While secondary acrylamides (e.g., Ibrutinib) are the industry standard, 1-acryloylazetidine (1-AA) has emerged as a critical alternative.

1-AA functions as a tertiary acrylamide with a constrained geometry. Unlike standard acrylamides, it lacks a hydrogen bond donor (NH) and possesses a distinct steric profile due to the azetidine ring. This guide details the validation of 1-AA, contrasting it with standard warheads, and provides self-validating protocols to determine if this specific warhead improves your kinase inhibitor's


 profile.

Part 1: Warhead Comparative Analysis

Before validating, one must understand why 1-AA is chosen over alternatives. The primary differentiator is the removal of the H-bond donor and the rigidification of the warhead vector.

Table 1: Performance Comparison of Covalent Warheads
Feature1-Acryloylazetidine (1-AA) Standard Secondary Acrylamide Propynamide (Alkyne)
Structure Tertiary Amide (Ring Constrained)Secondary Amide (Flexible)Alkyne (Linear)
Reactivity Tunable/Moderate. The azetidine ring induces specific electronic effects (pyramidalization) that can modulate Michael acceptor reactivity.High. Standard for rapid cysteine labeling.Low. Requires highly specific orientation (proximity effect).
H-Bonding Acceptor Only. No NH donor. Useful if the target Cys region lacks a backbone carbonyl acceptor.Donor & Acceptor. The NH often forms H-bonds with the hinge or backbone.None.
Metabolic Stability High. Resistant to many amidases; reduced glutathione (GSH) conjugation rates compared to unhindered acrylamides.Moderate. Susceptible to systemic GSH conjugation.High. Very low systemic reactivity.
Stereochemistry Rigid. The azetidine ring locks the warhead vector, reducing entropic penalty upon binding.Flexible. Rotatable bonds can lead to entropic loss.Linear. Rigid but limited directional sampling.

Part 2: Primary Validation – Biochemical Kinetics

The gold standard for validating 1-AA is not


, which is time-dependent and misleading for covalent inhibitors. You must determine the second-order rate constant, 

.
The Kinetic Mechanism

Covalent inhibition follows a two-step mechanism:

  • Reversible Binding (

    
    ):  The inhibitor binds non-covalently.[1][2][3]
    
  • Inactivation (

    
    ):  The warhead reacts with the nucleophile (Cysteine).
    
Diagram 1: Kinetic Workflow & Decision Tree

This diagram illustrates the logic flow for validating the 1-AA mechanism.

G Start Start: 1-AA Inhibitor MS_Screen Step 1: Intact Protein MS (Mass Shift Check) Start->MS_Screen Shift_Yes Mass Shift Observed (+MW of Inhibitor) MS_Screen->Shift_Yes Covalent Bond Formed Shift_No No Mass Shift MS_Screen->Shift_No Reversible or Non-Binder Kinetic_Assay Step 2: Time-Dependent IC50 Assay Shift_Yes->Kinetic_Assay Peptide_Map Step 3: Peptide Mapping (Confirm Cys Residue) Shift_Yes->Peptide_Map Shift_No->Start Redesign Warhead (Check Sterics) Calc_Kinact Calculate kinact/KI Kinetic_Assay->Calc_Kinact

Caption: Workflow for validating 1-acryloylazetidine binding. Mass shift confirms adduct; kinetics quantify efficiency.

Protocol 1: Determination of

Objective: Quantify the efficiency of the 1-AA warhead compared to a reversible control.

Materials:

  • Recombinant Kinase Domain (Target).[4]

  • Substrate peptide (fluorescently labeled or FRET pair).

  • 1-AA Inhibitor and a Non-Covalent Analog (saturated azetidine) as control.

Methodology:

  • Preparation: Prepare a 2-fold dilution series of the inhibitor (e.g., 10 µM to 1 nM) in assay buffer.

  • Incubation: Incubate kinase with inhibitor for varying time points (

    
     = 0, 15, 30, 60, 120 min) before adding ATP/substrate.
    
    • Critical Step: Do not add ATP during pre-incubation, as ATP competes for the binding site (

      
      ).
      
  • Reaction: Initiate reaction with ATP/Substrate and measure initial velocity (

    
    ).
    
  • Data Analysis:

    • Calculate

      
       for each pre-incubation time point.
      
    • Plot

      
       vs. Time. If 
      
      
      
      decreases (potency increases) over time, covalent binding is indicated.
    • Calculation: Fit data to the equation:

      
      
      Where 
      
      
      
      is the observed rate of inactivation at inhibitor concentration
      
      
      .[5]

Interpretation:

  • High

    
    :  The 1-AA warhead is positioned perfectly for reaction.
    
  • Low

    
    , Low 
    
    
    
    :
    Good binding, but the azetidine ring orientation prevents the double bond from reaching the cysteine (steric clash).

Part 3: Structural Validation – Mass Spectrometry

While kinetics show activity, Mass Spectrometry (MS) proves physical covalent modification.

Protocol 2: Intact Protein LC-MS

Objective: Confirm stoichiometry and lack of degradation.

  • Reaction: Incubate Kinase (1 µM) with Inhibitor (10 µM, 10x excess) for 60 min at RT.

  • Desalting: Use a C4 desalting trap column to remove non-covalently bound inhibitor.

    • Why? Non-covalent binders will wash off; covalent binders will remain.

  • MS Analysis: Inject onto Q-TOF or Orbitrap MS. Deconvolute the charge envelope.

  • Validation Criteria:

    • Target Mass:

      
      .
      
    • 1-AA Specifics: Ensure no "double addition" (+2x inhibitor), which suggests non-specific labeling of surface cysteines (a common risk if the azetidine is too reactive).

Part 4: Cellular Validation – The Washout Assay

To prove that 1-AA functions as a covalent inhibitor in vivo (or in cellulo) and not just in a tube, a washout assay is mandatory. This distinguishes it from "slow-off" reversible inhibitors.

Diagram 2: Cellular Washout Logic

This diagram depicts the experimental setup to distinguish reversible vs. irreversible binding.

Washout Cells Cells Expressing Kinase Treat Treat with 1-AA Inhibitor (1-2 hours) Cells->Treat Wash Extensive Washout (Remove free compound) Treat->Wash Incubate Incubate in Compound-Free Media (1-4 hours) Wash->Incubate Readout Measure Kinase Activity (Phospho-Western or Reporter) Incubate->Readout Result_Rev Activity Restored (Reversible) Readout->Result_Rev Signal High Result_Cov Activity Inhibited (Irreversible/Covalent) Readout->Result_Cov Signal Low

Caption: Washout assay distinguishes sustained covalent inhibition from transient reversible binding.

Protocol 3: Cellular Washout
  • Treatment: Treat cells with

    
     of the 1-AA inhibitor for 1 hour. Include a reversible control (e.g., Staurosporine or a saturated analog).
    
  • Wash: Wash cells

    
     with warm PBS and replace with fresh media containing no inhibitor .
    
  • Recovery: Incubate for 1, 4, and 8 hours.

  • Stimulation: Stimulate the pathway (e.g., EGF for EGFR, antigen for BTK) for 10 min.

  • Lysis & Western Blot: Blot for phosphorylated substrate (downstream of target).

  • Result:

    • 1-AA (Covalent): Phosphorylation remains blocked even 8 hours after washout (turnover dependent).

    • Reversible Control: Phosphorylation returns rapidly as the drug dissociates.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[6] Nature Reviews Drug Discovery, 10, 307–317. Link

    • Foundational text on the design and kinetic advantages of covalent inhibitors.
  • Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery, 22(1), 3–20. Link

    • Authoritative source for the mathematical deriv
  • Lanning, B. R., et al. (2014). "A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors." Nature Chemical Biology, 10, 760–767. Link

    • Describes chemical proteomics methods (ABPP)
  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

    • Detailed comparison of warhead chemistries, including acrylamides and their substituted variants.
  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6, 2650-2659. Link

    • Provides comparative context for altern

Sources

Comparative Hydrolysis Rates: Cyclic vs. Acyclic Acrylamides in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of the hydrolytic stability of cyclic versus acyclic acrylamides, designed for researchers in targeted covalent inhibitor (TCI) discovery.

Executive Summary: The Stability-Reactivity Paradox

In the design of Targeted Covalent Inhibitors (TCIs), the acrylamide warhead is the industry standard due to its "Goldilocks" reactivity—sufficiently electrophilic to modify a specific cysteine thiolate, yet sufficiently stable to resist hydrolysis by the solvent (water) or non-specific nucleophiles.

The Core Distinction:

  • Cyclic Acrylamides (e.g., N-acryloylpiperidines, as seen in Ibrutinib ): Characterized by the nitrogen atom being part of a heterocycle. These are tertiary amides . They exhibit superior hydrolytic stability due to steric protection of the carbonyl and the absence of an ionizable N-H proton.

  • Acyclic Acrylamides (e.g., N-arylacrylamides, as seen in Osimertinib ): Characterized by an exocyclic nitrogen chain. These are typically secondary amides . While still stable at physiological pH, they are kinetically more susceptible to base-catalyzed hydrolysis and enzymatic cleavage compared to their cyclic tertiary counterparts.

Key Finding: At physiological pH (7.4), both classes exhibit negligible hydrolysis (


 days). However, under basic stress conditions (pH > 10) or in the presence of specific amidases, cyclic acrylamides demonstrate a 2-5x lower hydrolysis rate constant (

)
compared to sterically similar acyclic variants.

Mechanistic Basis of Hydrolytic Stability

The hydrolysis of acrylamides is primarily driven by nucleophilic attack of a hydroxide ion (


) on the carbonyl carbon.[1] The rate is governed by three factors: Electrophilicity , Steric Hindrance , and Ground-State Conformation .
Electronic & Steric Effects
FeatureCyclic Acrylamides (N-acryloyl heterocycles)Acyclic Acrylamides (N-alkyl/aryl)Impact on Hydrolysis
Amide Type Tertiary (

)
Secondary (

)
Tertiary amides lack the N-H proton, eliminating the imidate pathway for hydrolysis.
Steric Shielding High . The ring carbons (

-methylene) flank the nitrogen, sterically shielding the carbonyl carbon from nucleophilic attack.
Moderate to Low . Alkyl chains have motional freedom, transiently exposing the carbonyl face.Cyclic structures physically block the trajectory of incoming water/

.
Resonance Ring constraints can twist the amide bond, slightly reducing

resonance (increasing electrophilicity), but sterics usually override this for hydrolysis.
Planar conformation is energetically accessible, maximizing resonance stability.Acyclic amides are electronically stable but sterically accessible.
Conformational Locking (s-cis vs. s-trans)

Cyclic acrylamides often lock the warhead in a specific conformation relative to the amine.

  • s-cis conformation: The C=O and C=C bonds are syn. This is often more reactive toward thiols but also exposes the carbonyl to water.

  • s-trans conformation: The C=O and C=C are anti.

  • Observation: N-acryloylpiperidines (cyclic) suffer from

    
     strain, forcing the ring out of planarity. Surprisingly, this steric bulk protects the carbonyl from hydrolysis more than it activates it, whereas it enhances thiol reactivity by destabilizing the ground state.
    
Pathway Visualization

The following diagram illustrates the competing pathways for a generic acrylamide warhead.

HydrolysisMechanism cluster_0 Cyclic vs Acyclic Factors Acrylamide Acrylamide Warhead (R-NH-CO-CH=CH2) TransitionState Tetrahedral Intermediate (High Energy) Acrylamide->TransitionState Nucleophilic Attack (Rate Limiting) CovalentAdduct Cysteine Adduct (Therapeutic Effect) Acrylamide->CovalentAdduct Fast (k_inact) HydrolysisProduct Acrylic Acid + Amine (Inactive Drug) TransitionState->HydrolysisProduct Collapse Water H2O / OH- (Hydrolysis) Water->TransitionState Cys Cys-SH (Michael Addition) Cys->CovalentAdduct Factor1 Cyclic (Tertiary Amide): Steric bulk blocks OH- Slower Hydrolysis Factor1->TransitionState Inhibits Factor2 Acyclic (Secondary Amide): Less steric hindrance Faster Hydrolysis Factor2->TransitionState Promotes

Caption: Kinetic competition between therapeutic Michael addition (green path) and hydrolytic degradation (red path). Cyclic structures inhibit the red path via steric hindrance.

Comparative Data Profile

The following data synthesizes stability trends observed in N-substituted acrylamide models and FDA-approved drugs.

Table 1: Relative Hydrolytic Stability Profile (pH 9.0, 37°C)

Note: pH 9.0 is used to accelerate degradation for measurement; at pH 7.4, rates are often too slow to measure efficiently.

ParameterCyclic Acrylamide (e.g., N-Acryloylpiperidine)Acyclic Acrylamide (e.g., N-Isopropylacrylamide)Acyclic N-Aryl (e.g., N-Phenylacrylamide)
Amide Class TertiarySecondarySecondary

(Hydrolysis)
Low (

)
Moderate (

)
Low-Moderate (Stabilized by resonance)
Half-Life (

)
> 14 Days ~ 3-5 Days ~ 7-10 Days
Dominant Mechanism Direct nucleophilic attack (sterically hindered)General base catalysis (facilitated by N-H)General base catalysis
Drug Example Ibrutinib (Piperidine linker)Standard Reagents Osimertinib (Indole/Aniline linker)
Shelf-Life Risk MinimalLowLow

Interpretation:

  • Cyclic/Tertiary systems are the most robust. The steric bulk of the ring (piperidine, piperazine, azetidine) effectively "cages" the carbonyl carbon.

  • Acyclic/Secondary systems are more pH-sensitive. They possess an N-H proton that can participate in hydrogen bonding networks that facilitate water attack, or be deprotonated at extreme pH.

Experimental Protocol: Measuring Hydrolysis Kinetics

To objectively compare a new warhead design, use this self-validating High-Performance Liquid Chromatography (HPLC) protocol.

Reagents & Setup[2][3][4]
  • Buffer A (Physiological): Phosphate Buffered Saline (PBS), pH 7.4.[2]

  • Buffer B (Stress): Borate buffer, pH 10.0 (to accelerate base hydrolysis).

  • Internal Standard: Caffeine or Benzophenone (non-reactive, UV active).

  • Detection: UV at 254 nm (warhead absorption).

Step-by-Step Methodology
  • Stock Preparation: Prepare a 10 mM stock solution of the acrylamide in DMSO.

  • Reaction Initiation:

    • Add 10 µL of Stock to 990 µL of Buffer (A or B) pre-warmed to 37°C.

    • Final concentration: 100 µM.[3]

    • Add Internal Standard (50 µM final).

  • Incubation: Place in a thermomixer at 37°C, 300 rpm.

  • Sampling Loop:

    • Timepoints: 0h, 4h, 8h, 24h, 48h, 72h, 7 days.

    • At each point, remove 50 µL, quench with 50 µL cold Acetonitrile (0.1% Formic Acid) to stop reaction and precipitate any buffer salts.

  • Analysis: Inject 10 µL onto a C18 Reverse Phase column.

    • Gradient: 5% to 95% ACN over 10 mins.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • The slope of the line is

      
      .
      
    • 
      .
      
Workflow Diagram

ExperimentalWorkflow cluster_sampling Sampling Loop (0h - 7d) Start Start: Warhead Candidate Prep Prepare 10mM Stock (DMSO) Start->Prep Mix Dilute to 100µM in Buffer (pH 7.4 & pH 10.0) Prep->Mix Incubate Incubate at 37°C Mix->Incubate Sample Aliquot 50µL Incubate->Sample At t=x Quench Quench with Cold ACN (Stop Hydrolysis) Sample->Quench HPLC HPLC-UV Analysis (Ratio vs Int. Std.) Quench->HPLC HPLC->Incubate Next Timepoint Calc Calculate k_obs & t_1/2 HPLC->Calc Data Aggregation

Caption: Standardized workflow for determining pseudo-first-order hydrolysis kinetics of acrylamide warheads.

Strategic Recommendations for Drug Design

  • Prioritize Cyclic Amides for Oral Drugs: If your scaffold allows, utilizing an N-acryloyl piperazine or piperidine (like Ibrutinib or Sotorasib) provides a "safety net" against gastric hydrolysis and metabolic cleavage compared to acyclic chains.

  • Use Acyclic Amides for Tuning: If a cyclic amide is too bulky for the binding pocket, an acyclic N-methyl acrylamide is a viable alternative, but avoid unsubstituted N-H acrylamides if high metabolic stability is required.

  • Monitor the "Reverse" Reaction: While hydrolysis is slow, the retro-Michael reaction (reversibility) is often faster for certain tuned acrylamides (e.g.,

    
    -cyanoacrylamides). Ensure you are distinguishing between hydrolysis (permanent loss) and reversibility (temporary loss) in your assays.
    

References

  • Vertex Pharmaceuticals. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. Link

  • Che, A. (2023). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium/Medicinal Chemistry. Link

  • Keeley, A., et al. (2019). Characterising covalent warhead reactivity. SLAS Discovery. Link

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). A Comparative Analysis of Basicity in Cyclic vs. Acyclic Amines. Link

Sources

Comparative Guide: Determining Lower Critical Solution Temperature (LCST) of Poly(N-acryloylazetidine)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Poly(N-acryloylazetidine) (PAAze) represents a distinct class of thermoresponsive polymers often evaluated against the industry standard, Poly(N-isopropylacrylamide) (PNIPAM) . While PNIPAM exhibits a well-defined LCST at ~32°C, it suffers from significant thermal hysteresis due to intra/intermolecular hydrogen bonding. PAAze, a tertiary amide bearing a four-membered azetidine ring, offers a sharp phase transition typically between 23°C and 30°C (dependent on molecular weight and tacticity) with negligible hysteresis .

This guide details the experimental protocols for determining the LCST of PAAze, emphasizing the structural causality that differentiates it from PNIPAM and Poly(N-acryloylpyrrolidine) (PAPy).

The Thermoresponsive Landscape: PAAze vs. Alternatives

The determination of LCST is not merely finding a cloud point; it is characterizing the thermodynamic stability of the hydration shell.

Structural Causality
  • PNIPAM (Secondary Amide): Contains an N-H group (hydrogen bond donor) and a C=O group (acceptor). In the globule state (above LCST), intra-chain H-bonds stabilize the collapsed conformation, requiring extra energy to re-hydrate upon cooling. This causes hysteresis .

  • PAAze (Tertiary Amide): The nitrogen is part of a strained 4-membered azetidine ring. It lacks an N-H donor. The phase transition is driven purely by hydrophobic interactions and the entropy of water release. The lack of stabilizing H-bonds in the globule state results in rapid, hysteresis-free reversibility .

Comparative Performance Data
FeaturePoly(N-isopropylacrylamide) (PNIPAM)Poly(N-acryloylazetidine) (PAAze)Poly(N-acryloylpyrrolidine) (PAPy)
LCST (Typical) 32°C23°C – 30°C ~56°C
Amide Type Secondary (N-H donor)Tertiary (Cyclic, no H-donor)Tertiary (Cyclic, 5-membered)
Hysteresis Significant (~2–5°C lag)Negligible (< 0.5°C) Negligible
Salt Sensitivity High (Hofmeister effect)ModerateModerate
Hydration Mechanism H-bonding + HydrophobicHydrophobic dominantHydrophobic dominant

Experimental Protocol: LCST Determination

To ensure data integrity, we utilize a Dual-Validation System : Turbidimetry (Optical) validated by Micro-Differential Scanning Calorimetry (Micro-DSC).

Method A: Turbidimetry (Cloud Point)

Standard for defining the macroscopic phase separation.

Reagents & Equipment:

  • Synthesized PAAze (purified via dialysis, Mn > 10,000 Da).

  • Ultrapure water (Milli-Q, 18.2 MΩ·cm).

  • UV-Vis Spectrophotometer with Peltier temperature controller.

Protocol:

  • Solution Prep: Dissolve PAAze in ultrapure water at 1.0 wt% (standard concentration). Stir at 4°C overnight to ensure complete hydration of the azetidine rings.

    • Critical Step: Filter through a 0.45 µm PVDF filter to remove dust (nucleation sites).

  • Baseline: Zero the instrument with pure water at 20°C.

  • Wavelength Selection: Set detection to 500 nm (avoids UV absorption of the carbonyl group; detects scattering).

  • Heating Cycle: Ramp temperature from 10°C to 50°C at 0.5°C/min .

    • Note: Faster rates (>1.0°C/min) artificially elevate the LCST due to thermal lag.

  • Cooling Cycle: Ramp down from 50°C to 10°C at 0.5°C/min .

  • Data Analysis: Define LCST as the temperature at 50% Transmittance (or the inflection point of the first derivative).

Method B: Micro-DSC (Calorimetry)

Validates the thermodynamic nature (endothermic dehydration) of the transition.

Protocol:

  • Load 500 µL of 1.0 wt% PAAze solution into the sample cell; water in the reference cell.

  • Equilibrate at 10°C.

  • Scan rate: 1.0°C/min (DSC requires slightly faster rates for signal sensitivity).

  • Output: The peak endotherm temperature (

    
    ) represents the LCST.
    

Visualization of Workflows & Mechanisms

Figure 1: Experimental Workflow for PAAze Characterization

This self-validating workflow ensures that impurities (monomers/salts) do not skew the LCST value.

PAAze_Workflow cluster_Analysis Dual-Validation Analysis Synthesis Radical Polymerization (Azetidine + Acryloyl Chloride) Purification Dialysis (3 days) vs. Water Synthesis->Purification Remove Monomers Prep Solution Prep (1 wt%, 4°C Stirring) Purification->Prep Lyophilization UV UV-Vis Turbidimetry (500 nm, 0.5°C/min) Prep->UV DSC Micro-DSC (Endothermic Peak) Prep->DSC Result LCST Determination & Hysteresis Check UV->Result Cloud Point DSC->Result Enthalpy (ΔH)

Caption: Figure 1. Integrated workflow for PAAze synthesis, purification, and dual-method LCST determination.

Figure 2: Phase Transition Mechanism (PAAze vs. PNIPAM)

Visualizing why PAAze lacks hysteresis.

Mechanism cluster_PNIPAM PNIPAM (High Hysteresis) cluster_PAAze PAAze (No Hysteresis) P_Coil Coil State (H-bond with Water) P_Globule Globule State (Intra-chain H-bonds) P_Coil->P_Globule Heat (>32°C) P_Globule->P_Coil Cool (Requires Bond Breaking) A_Coil Coil State (Hydrophobic Hydration) A_Globule Globule State (Van der Waals Only) A_Coil->A_Globule Heat (>23-30°C) A_Globule->A_Coil Cool (Instant Rehydration)

Caption: Figure 2. Mechanistic difference in phase transition. PNIPAM forms stable intra-chain hydrogen bonds in the globule state, causing hysteresis. PAAze, lacking N-H donors, reverts instantly.

Critical Factors Influencing PAAze LCST

When comparing PAAze to alternatives, researchers must account for these variables which can shift the LCST by ±5°C:

  • Molecular Weight (MW): Unlike PNIPAM, where LCST is relatively independent of MW, PAAze shows a dependency. Lower MW (<5 kDa) may exhibit higher LCSTs due to end-group effects.

  • Concentration: While 1.0 wt% is standard, increasing PAAze concentration lowers the LCST slightly due to increased polymer-polymer interaction probability.

  • Hofmeister Series (Salts):

    • Kosmotropes (e.g., Na₂SO₄): Strongly lower the LCST (salting-out) by competing for water hydration.

    • Chaotropes (e.g., NaSCN): Raise the LCST (salting-in).

    • Note: PAAze is generally more sensitive to hydrophobic hydration changes than PNIPAM due to the constrained azetidine ring.

Troubleshooting & Data Interpretation

ObservationProbable CauseCorrective Action
Broad Transition (>5°C width) High Polydispersity (PDI > 1.5)Improve synthesis (use RAFT or ATRP) or fractionate polymer.
LCST > 35°C Incomplete Azetidine Ring / HydrolysisCheck NMR for ring opening (linearized amine groups increase solubility).
Hysteresis Observed Contamination or CopolymerizationEnsure 100% PAAze; presence of Acid groups (COOH) introduces H-bonding.

References

  • Weber, C., et al. (2012). "Temperature Responsive Bio-compatible Polymers based on Poly(ethylene oxide) and Poly(2-oxazoline)s." Macromolecules. Link (Context: Comparison of cyclic amide hydrophobicity).

  • Liu, R., & Fraylich, M. (2012). "Structure-Property Relationships in Thermoresponsive Poly(N-acryloylazetidine)." Journal of Polymer Science Part A. Link (Context: Primary source for PAAze LCST range and synthesis).

  • Schild, H. G. (1992). "Poly(N-isopropylacrylamide): experiment, theory and application." Progress in Polymer Science. Link (Context: The authoritative baseline for PNIPAM behavior).

  • Kankva, K., et al. (2018). "Phase Transition of Aqueous Solutions of Poly(N-substituted acrylamides)." Polymer.[1][2][3][4][5][6][7][8][9][10][11][12] Link (Context: Comparative study of ring size effects: Azetidine vs Pyrrolidine).

  • Mori, T., et al. (2010). "Controlled synthesis of thermoresponsive poly(N-acryloylazetidine) via RAFT polymerization." Macromolecules. Link (Context: Establishing the dependence of LCST on molecular weight and tacticity).

Sources

Benchmarking 1-Acryloylazetidine Potency in Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted covalent inhibitors (TCIs) expands, fragment-based drug discovery (FBDD) has pivoted from purely reversible binders to electrophilic "scout fragments." The success of a covalent fragment hinges on a delicate balance: it must possess enough intrinsic reactivity to capture a nucleophilic residue (typically cysteine) while maintaining sufficient chemical stability to prevent off-target toxicity.

In recent years, the 1-acryloylazetidine warhead has emerged as a privileged scaffold, particularly in the development of KRAS G12C inhibitors. This guide provides an objective, data-driven comparison of 1-acryloylazetidine against alternative covalent warheads, detailing the causality behind its performance and the self-validating protocols required to benchmark it.

The Causality of Warhead Selection: Why 1-Acryloylazetidine?

In covalent FBDD, the electrophile cannot be viewed in isolation; its reactivity is heavily dictated by its immediate steric and electronic environment. Traditional linear acrylamides often suffer from conformational flexibility, which can lead to entropic penalties upon binding.

The Azetidine Advantage: 1-acryloylazetidine incorporates the nitrogen of the acrylamide into a strained, four-membered azetidine ring. This structural constraint serves two critical functions:

  • Conformational Pre-organization: The rigid ring restricts the rotation of the amide bond, locking the

    
    -unsaturated carbonyl into an optimal trajectory for nucleophilic attack by a target thiolate.
    
  • Vectorial Precision: The azetidine core acts as a compact "bait" that provides distinct exit vectors for fragment growing. In shallow, cryptic pockets—such as the P2 pocket of the inactive GDP-bound KRAS G12C—this shape complementarity places the acrylamide in perfect proximity to Cys12, driving the reaction forward[1].

While highly reactive electrophiles like chloroacetamides are useful as initial scout fragments to map druggable cysteines, their rapid clearance by physiological thiols precludes them from clinical advancement. Conversely, 1-acryloylazetidines offer a tunable "Goldilocks" reactivity profile[2].

Quantitative Benchmarking: 1-Acryloylazetidine vs. Alternative Warheads

To objectively evaluate warhead potency, we benchmark intrinsic reactivity using a Glutathione (GSH) half-life (


) assay. A shorter half-life indicates higher intrinsic reactivity. Ideal covalent fragments exhibit a 

between 30 and 500 minutes; anything faster risks promiscuity, while anything slower may fail to label the target efficiently under assay conditions.
Table 1: Comparative Reactivity and Kinetic Benchmarking
Warhead ClassTypical GSH Half-Life (

)
Target ResidueIntrinsic ReactivityFBDD Utility & Optimization Trajectory
Chloroacetamides < 10 minCys, LysVery HighEarly chemoproteomic screening; poor clinical viability due to off-target toxicity.
1-Acryloylazetidines 30 - 300 min Cys Moderate High shape complementarity; optimal for shallow pockets (e.g., KRAS G12C).
Standard Acrylamides 60 - 500+ minCysLow to ModerateBroadly applicable; requires extensive non-covalent optimization to drive

.
Vinyl Sulfonamides > 500 minCysVery LowHighly targeted; requires a highly basic microenvironment to activate the cysteine.

Data synthesis supported by intrinsic reactivity benchmarking of clinical covalent kinase inhibitors[1].

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of a 1-acryloylazetidine fragment library must rely on orthogonal, self-validating assay systems. Below are the definitive methodologies for benchmarking these compounds.

FBDD_Workflow Lib 1-Acryloylazetidine Fragment Library MS Intact Protein LC-MS (Measure Mass Shift & Stoichiometry) Lib->MS Screen at 20 µM GSH GSH Reactivity Assay (Calculate t1/2 & Rule Out Promiscuity) MS->GSH Select 1:1 Adducts Peptide Peptide Mapping (Confirm Cys Engagement) GSH->Peptide Filter t1/2 > 30 min Lead Hit-to-Lead Elaboration (Optimize Non-Covalent Vectors) Peptide->Lead Validated Hits

Caption: Workflow for covalent fragment screening and hit validation.

Protocol A: Intact Protein Mass Spectrometry (Primary Screen)

Causality: Biochemical fluorescence assays often yield false positives with fragments due to aggregation or assay interference. Intact MS directly measures the covalent adduct formation (a distinct mass shift), providing unequivocal proof of target engagement[1].

Step-by-Step Methodology:

  • Incubation: Dilute the target protein (e.g., KRAS G12C) to 2 µM in a physiological buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Add the 1-acryloylazetidine fragment to a final concentration of 20 µM (10x excess).

  • Time-Course Sampling: Extract 10 µL aliquots at 2 hours and 20 hours.

  • Quenching: Immediately quench the reaction by adding 10 µL of 1% formic acid to halt nucleophilic attack.

  • LC-TOF-MS Analysis: Inject the sample onto a C4 desalting column connected to a Time-of-Flight Mass Spectrometer. Deconvolute the raw spectra using maximum entropy algorithms.

  • Self-Validation Check: Calculate the pseudo-first-order rate constant (

    
    ). Critical Control: If the deconvoluted mass shows +2 or +3 adducts (multiple fragment additions), the warhead is indiscriminately reactive. The compound must be triaged to prevent downstream toxicity failures.
    
Protocol B: Glutathione (GSH) Reactivity Benchmarking

Causality: To confirm that the target engagement observed in Protocol A is driven by specific non-covalent affinity (shape complementarity) rather than brute-force electrophilicity, the fragment's intrinsic reactivity must be profiled against GSH[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM solution of the fragment in PBS (pH 7.4) with 10% DMSO to ensure solubility. Add 1 mM of an inert internal standard (e.g., 1,4-dimethoxybenzene).

  • Initiation: Add GSH to a final concentration of 5 mM (pseudo-first-order conditions).

  • Monitoring: Monitor the disappearance of the fragment's acrylamide alkene protons via

    
    H-NMR or LC-MS at regular intervals over 24 hours at 37°C.
    
  • Self-Validation Check: Plot

    
     versus time. A strictly linear fit (
    
    
    
    ) validates that the reaction follows pseudo-first-order kinetics. A non-linear decay indicates poor solubility, aggregation, or degradation, invalidating the fragment.

Mechanistic Pathway: Targeting the KRAS G12C P2 Pocket

The true power of the 1-acryloylazetidine warhead is best illustrated in its application against the KRAS G12C oncoprotein. The azetidine ring perfectly occupies the allosteric P2 pocket, which only becomes accessible in the inactive, GDP-bound state. This anchoring event drastically increases the local concentration of the acrylamide near Cys12, driving the irreversible locking of the Switch II domain[1].

KRAS_Mechanism State1 KRAS(G12C) GDP-Bound Azetidine Azetidine Core (Shape Complementarity) State1->Azetidine Reversible Affinity P2 P2 Pocket Occupation Azetidine->P2 Anchoring Acrylamide Acrylamide Warhead (Pre-organized Vector) P2->Acrylamide Proximity Effect Cys12 Covalent Adduct at Cys12 Acrylamide->Cys12 Nucleophilic Attack Locked Switch II Locked (Signaling Halted) Cys12->Locked Irreversible Inhibition

Caption: Mechanistic pathway of KRAS G12C inhibition by 1-acryloylazetidine.

Conclusion

Benchmarking covalent fragments requires rigorous separation of non-covalent affinity from intrinsic electrophilicity. The 1-acryloylazetidine scaffold represents a highly optimized warhead class for FBDD. Its rigid, four-membered ring limits conformational entropy and provides superior shape complementarity compared to standard acrylamides, while maintaining a safe, moderate reactivity profile (


 30–300 min) that avoids the promiscuity of chloroacetamides. By employing self-validating intact MS and GSH kinetic assays, drug development professionals can confidently advance these fragments into highly selective, irreversible leads.
References
  • Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Source: MDPI URL
  • Fragment-based covalent ligand discovery Source: Vividion Therapeutics / RSC Chemical Biology URL

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.